molecular formula C8H10O8 B157486 1,2,3,4-Butanetetracarboxylic acid CAS No. 1703-58-8

1,2,3,4-Butanetetracarboxylic acid

カタログ番号: B157486
CAS番号: 1703-58-8
分子量: 234.16 g/mol
InChIキー: GGAUUQHSCNMCAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leaflets (from water) or white powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

butane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAUUQHSCNMCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024670
Record name 1,2,3,4-Butanetetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Butanetetracarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19182
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1703-58-8
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Butanetetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1703-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1703-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Butanetetracarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Butanetetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1,2,3,4-tetracarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

385 °F (NTP, 1992)
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Butanetetracarboxylic Acid: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a versatile organic compound with a growing range of applications, most notably as a formaldehyde-free cross-linking agent in the textile industry. Its unique structure, featuring four carboxylic acid groups on a butane (B89635) backbone, allows for the formation of stable ester bonds with hydroxyl-rich polymers. This technical guide provides a comprehensive overview of the fundamental properties of BTCA, including its physicochemical characteristics, synthesis and reactions, spectral data, and safety profile. Additionally, it explores its potential in biomedical applications, offering detailed experimental protocols for its synthesis and characterization.

Core Properties of this compound

Physicochemical Properties

This compound is a white, crystalline solid. It is soluble in water and ethanol, slightly soluble in ether and chloroform, and insoluble in benzene (B151609) and ligroin.[1][2] The compound exists as two diastereomers: a meso form and a pair of enantiomers (R,R and S,S).[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₀O₈[3]
Molecular Weight 234.16 g/mol [3]
Appearance White solid/powder[3]
Melting Point 193-197 °C (unspecified stereochemistry)
236 °C (meso form)[3]
227-230 °C ((R,R)-enantiomer)[3]
Boiling Point 296.47 °C (rough estimate)
Density 1.504 g/cm³ (rough estimate)
Water Solubility ≥10 g/100 mL at 19 °C
pKa Values pK₁: 3.43, pK₂: 4.58, pK₃: 5.85, pK₄: 7.16 (at 25 °C)
Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

  • FTIR: The Fourier-transform infrared spectrum shows characteristic absorption bands for the carboxylic acid functional groups.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.

Synthesis and Reactions

Synthesis of this compound

The most common method for synthesizing this compound is through the oxidation of tetrahydrophthalic anhydride (B1165640).[1][4] This can be achieved using various oxidizing agents, with hydrogen peroxide being a widely used "green" option.[1] Nitric acid can also be employed, though it presents challenges with corrosive conditions and the formation of toxic byproducts.[4]

A general workflow for the synthesis of BTCA from tetrahydrophthalic anhydride is outlined below.

SynthesisWorkflow start Tetrahydrophthalic Anhydride hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation (e.g., H₂O₂) hydrolysis->oxidation purification Purification (e.g., Recrystallization) oxidation->purification btca This compound purification->btca

General synthesis workflow for this compound.
Key Reactions

The primary reactivity of this compound stems from its four carboxyl groups. A key reaction is the formation of a cyclic anhydride intermediate, particularly when heated. This anhydride is a crucial active intermediate in the cross-linking of polymers like cellulose.[5] The reaction involves the esterification of the anhydride with the hydroxyl groups of the polymer.[6]

ReactionMechanism BTCA This compound Heat Heat BTCA->Heat Anhydride Cyclic Anhydride Intermediate Heat->Anhydride Ester Ester Cross-link Anhydride->Ester Cellulose Cellulose (with -OH groups) Cellulose->Ester

Reaction mechanism of BTCA with cellulose.

Applications

Textile Industry

The predominant application of this compound is as a formaldehyde-free durable press finishing agent for cotton and other cellulosic fabrics.[4][7] It improves wrinkle resistance, dimensional stability, and shape retention without the health concerns associated with formaldehyde-based resins.[8]

Biomedical Applications

While the primary use of BTCA is in textiles, its ability to cross-link polymers and its biocompatible nature have led to investigations into its potential in the biomedical field.

  • Drug Delivery: BTCA can be used as a cross-linking agent to prepare hydrogels from biocompatible polymers like poly(vinyl alcohol) and hyaluronic acid.[9][10][11] These hydrogels can encapsulate therapeutic agents and provide controlled release. For instance, hydrogels can be designed for the sustained release of drugs like methotrexate.[12][13][14]

  • Biomaterials: The cross-linking properties of BTCA are also utilized in the fabrication of other biomaterials, such as nanofibrous aerogels for protein absorption and separation.[15]

Experimental Protocols

Synthesis of this compound from Tetrahydrophthalic Anhydride

This protocol is based on the oxidation of tetrahydrophthalic anhydride using hydrogen peroxide.[1][9]

Materials:

  • Tetrahydrophthalic anhydride

  • Hydrogen peroxide (30%)

  • Tungsten-based catalyst (e.g., sodium tungstate (B81510) or phosphotungstic acid)[1]

  • Deionized water

  • Three-necked flask equipped with a stirrer, condenser, and dropping funnel

Procedure:

  • In a three-necked flask, dissolve a specific amount of tetrahydrophthalic anhydride and the catalyst in deionized water with heating and stirring.[1]

  • Once dissolved, begin the dropwise addition of hydrogen peroxide at a controlled rate (e.g., 0.3-0.7 g H₂O₂ per gram of tetrahydrophthalic anhydride per minute).[1]

  • During the addition, maintain the reaction temperature between 75 °C and 110 °C. Water will be continuously produced during the reaction.[1]

  • After the addition of hydrogen peroxide is complete, raise the temperature to 110-130 °C and continue the reaction for 3 to 6 hours.[1]

  • After the reaction is complete, cool the mixture. The this compound will precipitate out.

  • Collect the precipitate by filtration and dry it under a vacuum to obtain the crude product.[1]

  • For further purification, the crude product can be recrystallized from water.[16]

Characterization by Acid-Base Titration

This protocol allows for the determination of the purity of the synthesized this compound.[6]

Materials:

Procedure:

  • Accurately weigh a sample of the dried this compound and dissolve it in deionized water in an Erlenmeyer flask.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Fill a buret with the standardized NaOH solution and record the initial volume.

  • Titrate the BTCA solution with the NaOH solution until a faint, persistent pink color is observed.[17]

  • Record the final volume of the NaOH solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the neutralization reaction (1 mole of BTCA reacts with 4 moles of NaOH).

Safety and Toxicology

This compound is considered to be of moderate toxicity upon oral administration.[4] When heated to decomposition, it can emit acrid smoke and irritating fumes. It is an irritant and may cause serious eye injury.[3]

MetricValueReferences
LD₅₀ (oral, rat) 1720 mg/kg
Skin Irritation (rabbit) Not a primary skin irritant[4]
Eye Irritation Severe eye irritant[3]
Developmental Toxicity (rat) No developmental toxicity or teratogenicity observed at maternally toxic doses[3]

Signaling Pathways

Currently, there is a lack of available scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways such as NF-κB, MAPK, or mTOR. Further research is required to elucidate any potential modulatory effects of BTCA on these or other signaling cascades.

Conclusion

This compound is a valuable compound with well-established applications in the textile industry and emerging potential in the biomedical field. Its ability to act as a formaldehyde-free cross-linker makes it an environmentally friendly alternative for creating durable press fabrics. For researchers and drug development professionals, its utility in forming biocompatible hydrogels and other biomaterials for applications such as controlled drug release presents an exciting area for further exploration. This guide provides a solid foundation of its core properties and methodologies, encouraging further investigation into its broader applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2,3,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis and purification of 1,2,3,4-Butanetetracarboxylic acid (BTCA), a crucial compound in various industrial and research applications, including as a formaldehyde-free durable press finishing agent for textiles.[1] This document details established experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the workflows for clarity.

Synthesis of this compound

The synthesis of BTCA is predominantly achieved through the oxidative cleavage of a cyclic precursor, most commonly tetrahydrophthalic anhydride (B1165640). Other notable methods include synthesis from succinic anhydride and the hydrolysis of tetraalkyl butanetetracarboxylates.

Oxidation of Tetrahydrophthalic Anhydride

Tetrahydrophthalic anhydride, readily available from the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride, is the most common starting material for BTCA synthesis.[2] The double bond in the cyclohexene (B86901) ring is susceptible to oxidative cleavage by strong oxidizing agents.

A widely adopted "green" method for BTCA synthesis involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst.[3] This method is favored for its cleaner reaction profile compared to nitric acid oxidation.[3] Tungsten-based catalysts, such as sodium tungstate, tungstic acid, or tungsten trioxide, are frequently employed to facilitate the oxidation.[2][3]

The reaction typically proceeds by first hydrolyzing the tetrahydrophthalic anhydride to the corresponding diacid, which is then oxidized.[3] Some modern procedures combine these steps in a one-pot synthesis.[2]

Table 1: Quantitative Data for Hydrogen Peroxide Oxidation of Tetrahydrophthalic Anhydride

ParameterValueReference
Starting Material Tetrahydrophthalic Anhydride[2]
Oxidant Hydrogen Peroxide (20-30% aq. solution)[2][3]
Catalyst Sodium Tungstate / Tungstic Oxide[2][3]
Reaction Temperature 75 - 130 °C[2][3]
Reaction Time 3 - 6 hours[3]
Yield 70 - 84%[2]

Experimental Protocol: Hydrogen Peroxide Oxidation of Tetrahydrophthalic Anhydride [2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 400g of tetrahydrophthalic anhydride, 0.4g of sodium tungstate, and 100g of water.

  • Heating and Dissolution: Heat the mixture to 90 °C while stirring to dissolve the solids.

  • Addition of Oxidant: Gradually add a 25% hydrogen peroxide solution at a rate of 0.3g of hydrogen peroxide per gram of tetrahydrophthalic anhydride per minute. Concurrently, raise the temperature to 100 °C.

  • Water Removal: During the oxidation process, continuously remove a portion of the water.

  • Final Reaction Phase: After the complete addition of hydrogen peroxide, increase the temperature to 130 °C and maintain for an additional 3 hours.

  • Crystallization and Isolation: Cool the reaction mixture to induce the precipitation of this compound.

  • Filtration and Drying: Collect the precipitate by filtration. The crude product can be dried in a vacuum oven at 120 °C for 4 hours. The reported yield of the crude product is in the range of 80-84%. The mother liquor can be recycled in subsequent batches.

G start Start reactants Charge Reactor: - Tetrahydrophthalic Anhydride - Sodium Tungstate - Water start->reactants heat_dissolve Heat to 90°C to Dissolve reactants->heat_dissolve add_h2o2 Add 25% H2O2 Raise Temperature to 100°C heat_dissolve->add_h2o2 remove_water Continuously Remove Water add_h2o2->remove_water final_reaction Heat to 130°C for 3 hours remove_water->final_reaction cool_crystallize Cool to Crystallize BTCA final_reaction->cool_crystallize filter_dry Filter and Dry Crude BTCA cool_crystallize->filter_dry end End filter_dry->end G start Start succinic Succinic Anhydride start->succinic bromination Bromination (Acetic Acid, NaOAc) succinic->bromination bromosuccinic Bromosuccinic Anhydride bromination->bromosuccinic coupling US s-l PTC Coupling (Succinic Anhydride, CaCO3/CaO) bromosuccinic->coupling bis_anhydride BTCA Bis-anhydride coupling->bis_anhydride hydrolysis Hydrolysis bis_anhydride->hydrolysis btca This compound hydrolysis->btca end End btca->end G start Start crude_btca Crude BTCA Solution (Hydrolysate) start->crude_btca add_h2o2 Add 30% H2O2 crude_btca->add_h2o2 heat_reflux Heat to Reflux (110°C) add_h2o2->heat_reflux cool_crystallize Cool to Crystallize Purified BTCA heat_reflux->cool_crystallize filter_dry Filter and Dry Purified BTCA cool_crystallize->filter_dry end End filter_dry->end

References

Spectroscopic Profile of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2,3,4-Butanetetracarboxylic acid (BTCA), a versatile molecule with applications ranging from a cross-linking agent for textiles to a building block in polymer and materials science.[1][2] This document compiles infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound. Special consideration is given to its stereoisomers, primarily the meso form, which is commonly encountered.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
~3310O-H stretch (carboxylic acid)[4]
~2923C-H stretch[4]
~2850CH₂ stretch[4]
~1712C=O stretch (carboxylic acid dimer)[4]

Note: The IR spectrum of carboxylic acids is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for this compound can vary depending on the solvent and the specific stereoisomer.

Table 2: ¹H NMR Spectroscopic Data for a Silylation Derivative of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
3.80d2H-CH-[5]
3.12d2H-CH₂-[5]
0.20s18H-Si(CH₃)₃[5]

Note: This data is for a silylated derivative in DMSO-d₆. The chemical shifts for the underivatized acid will differ.

Table 3: ¹³C NMR Spectroscopic Data for meso-1,2,3,4-Butanetetracarboxylic Acid

Chemical Shift (δ, ppm)AssignmentReference
Data not explicitly found in search results

Note: While ¹³C NMR spectra for BTCA are available in databases, specific chemical shift values were not detailed in the initial search results. Researchers should consult spectral databases for this information.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretationReference
Data not explicitly found in search results

Note: Mass spectrometry of underivatized carboxylic acids can be challenging due to their low volatility. Derivatization techniques such as esterification or silylation are often employed for GC-MS analysis.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This technique is suitable for analyzing solid samples directly.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded. The number of scans can be varied to improve the signal-to-noise ratio (typically 16-32 scans).

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Potassium Bromide (KBr) Pellet Method

  • Sample Preparation :

    • Approximately 1-2 mg of dry this compound is ground with about 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H and ¹³C NMR

  • Solvent Selection : A suitable deuterated solvent that can dissolve this compound is chosen. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Procedure :

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube and gently agitate or vortex to dissolve the sample completely.

    • If necessary, filter the solution to remove any particulate matter.

    • An internal standard, such as tetramethylsilane (B1202638) (TMS) or a solvent residual peak, is used for chemical shift referencing.[9]

Data Acquisition

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Parameters : Standard acquisition parameters for ¹H and ¹³C NMR are generally used. The specific parameters (e.g., pulse sequence, acquisition time, relaxation delay) may be optimized to improve spectral quality.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of BTCA, derivatization is typically required for GC-MS analysis.

  • Derivatization (Esterification Example) :

    • A known amount of this compound is dissolved in a suitable solvent.

    • An esterifying agent, such as BF₃/methanol or diazomethane, is added to the solution.

    • The reaction mixture is heated to complete the esterification of the carboxylic acid groups to their corresponding methyl esters.

    • The resulting solution containing the more volatile ester derivatives is then injected into the GC-MS system.

  • GC-MS Parameters :

    • Gas Chromatograph (GC) :

      • Column : A nonpolar capillary column (e.g., DB-5ms).

      • Injector : Split/splitless injector, with the mode depending on the sample concentration.

      • Oven Temperature Program : A temperature gradient is used to separate the components of the sample mixture.

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI) is commonly used.

      • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound Prep_IR Sample Preparation (IR) - ATR (direct) - KBr pellet Sample->Prep_IR Prep_NMR Sample Preparation (NMR) - Dissolve in deuterated solvent Sample->Prep_NMR Prep_MS Sample Preparation (MS) - Derivatization (e.g., Esterification) Sample->Prep_MS IR_Acq FTIR Data Acquisition Prep_IR->IR_Acq NMR_Acq NMR Data Acquisition (¹H, ¹³C) Prep_NMR->NMR_Acq MS_Acq GC-MS Data Acquisition Prep_MS->MS_Acq IR_Analysis IR Spectrum Analysis - Peak assignment IR_Acq->IR_Analysis NMR_Analysis NMR Spectrum Analysis - Chemical shifts - Coupling constants NMR_Acq->NMR_Analysis MS_Analysis Mass Spectrum Analysis - Fragmentation pattern - Molecular ion peak MS_Acq->MS_Analysis Data_Comp Data Compilation and Structural Confirmation IR_Analysis->Data_Comp NMR_Analysis->Data_Comp MS_Analysis->Data_Comp

General workflow for spectroscopic analysis.

References

Solubility and stability of 1,2,3,4-Butanetetracarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1,2,3,4-Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BTCA) is a versatile polycarboxylic acid utilized as a cross-linking agent and a building block in the synthesis of specialized polymers. Its efficacy in applications ranging from textile finishing to the formulation of resins, polymers, coatings, and adhesives is intrinsically linked to its solubility and stability characteristics. This guide provides a comprehensive overview of the solubility of BTCA in various solvents and its stability under different conditions, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is a stable compound under normal conditions.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC8H10O8[2][3]
Molecular Weight234.16 g/mol [2][4][5]
Melting Point195-197 °C (decomposes)[5]
AppearanceWhite leaf-shaped or needle-shaped crystals; powder[6]
IUPAC Namebutane-1,2,3,4-tetracarboxylic acid[4]
CAS Number1703-58-8[5]

Solubility Profile

The solubility of BTCA is a critical parameter for its application in various formulations and reactions.

Aqueous Solubility

BTCA is soluble in water.[4][7] The solubility of BTCA in water increases with temperature, as detailed in the following table.

Temperature (°C)Solubility ( g/100g water)Reference
3018.5[6]
5045.5[6]
7081.8[6]
Solubility in Organic Solvents

BTCA exhibits varied solubility in organic solvents. It is soluble in ethanol.[6][8] However, it is reported to be sparingly soluble or insoluble in other common organic solvents such as ether, chloroform, benzene, and ligroin.[1][8]

Stability Profile

Understanding the stability of BTCA is crucial for its storage, handling, and application.

Thermal Stability

BTCA is a stable compound, however, it is noted to be unstable in the presence of excessive heat.[8] It has a melting point of 195-197 °C, at which it begins to decompose.[5] When heated to decomposition, it emits acrid smoke and irritating fumes.[4][6] The formation of an anhydride (B1165640) intermediate is a key step in its thermal reactions, particularly in its cross-linking applications with materials like cellulose (B213188).[9][10][11]

Chemical Stability

BTCA is a carboxylic acid and thus donates hydrogen ions in the presence of a base.[4][7] It is incompatible with strong oxidizing agents.[8] The purity of BTCA is reported to not decrease when left for over two years, and it exhibits almost no hygroscopicity.[6][12]

Stability in Formulations

The primary application of BTCA as a cross-linking agent for cellulose in textiles highlights its reactive stability. This reaction is catalyzed and temperature-dependent, leading to the formation of stable ester bonds.[9][10][11][13][14][15][16][17] The reaction proceeds through the formation of a cyclic anhydride intermediate.[9][10][11]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of BTCA can be adapted from general methods for carboxylic acids and other organic compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of BTCA to a known volume of deionized water in a sealed, thermostated vessel.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid BTCA by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of BTCA in the clear, saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized base.

  • Calculation: Express the solubility in terms of g/100 mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Stress Conditions: Expose solid BTCA or a solution of BTCA to various stress conditions, including:

    • Acidic: 0.1 N HCl at a specified temperature (e.g., 60 °C) for a set duration.

    • Basic: 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a set duration.

    • Oxidative: 3% H₂O₂ at a specified temperature (e.g., 60 °C) for a set duration.

    • Thermal: Dry heat at a temperature below but near the melting point (e.g., 150 °C).

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating method, typically HPLC. The method should be capable of separating the intact BTCA from any degradation products.

  • Data Evaluation: Quantify the amount of BTCA remaining and identify and quantify any major degradation products. This information helps to establish the degradation profile and intrinsic stability of the molecule.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow A Add excess BTCA to solvent B Equilibrate at constant temperature (e.g., 24-48h agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Analyze supernatant for BTCA concentration (e.g., HPLC, Titration) C->D E Calculate Solubility D->E

Caption: A typical experimental workflow for determining the solubility of BTCA.

BTCA Cross-linking Reaction with Cellulose

BTCA_Cellulose_Reaction BTCA BTCA Heat_Catalyst Heat Catalyst BTCA->Heat_Catalyst Anhydride Cyclic Anhydride Intermediate Heat_Catalyst->Anhydride Ester_Crosslink Ester Cross-link (Cellulose-O-CO-BTCA) Anhydride->Ester_Crosslink Water H2O Anhydride->Water Cellulose Cellulose (-OH) Cellulose->Ester_Crosslink

Caption: Simplified pathway of BTCA cross-linking with cellulose via an anhydride intermediate.

Conclusion

This compound is a water-soluble, stable polycarboxylic acid with significant potential in various industrial and potentially pharmaceutical applications. Its solubility is temperature-dependent, and its stability profile indicates good shelf-life under normal storage conditions, though it is susceptible to degradation at high temperatures and in the presence of strong oxidizing agents. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the solubility and stability of BTCA in specific systems. The visualizations serve to clarify the molecular structure, experimental procedures, and key reaction mechanisms. This guide provides a solid technical foundation for professionals working with this versatile compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 1,2,3,4-Butanetetracarboxylic Acid (BTCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1,2,3,4-Butanetetracarboxylic acid (BTCA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and maintaining a safe research environment.

Chemical and Physical Properties

BTCA is an off-white powder that is soluble in water and alcohol.[1] It is incompatible with strong oxidizing agents and is unstable in the presence of excessive heat and light.[1] Decomposition of BTCA can result in the emission of toxic fumes, including carbon monoxide and carbon dioxide.[1]

Table 1: Physical and Chemical Properties of BTCA

PropertyValue
CAS Number 1703-58-8[2]
Molecular Formula C8H10O8[2]
Molecular Weight 234.16 g/mol [3][4]
Appearance Off-white powder[1][2]
Melting Range 196-237°C (385-458°F)[1]
Solubility Soluble in water and alcohol[1][5]

Health Hazard Information

BTCA is classified as a hazardous substance.[3] It is harmful if swallowed and poses a risk of serious damage to the eyes.[3][6][7] It is also irritating to the respiratory system and skin.[3][8]

Key Hazards:

  • Eye Damage: Causes severe and corrosive irritation, with the potential for permanent ocular damage upon contact.[1]

  • Oral Toxicity: Harmful if ingested.[3][6] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[3]

  • Respiratory Irritation: Can cause respiratory irritation.[3] Long-term exposure may lead to airway diseases.[3] Individuals with pre-existing respiratory conditions may experience further disability if excessive concentrations of particulate are inhaled.[3]

  • Skin Irritation: Can cause skin inflammation on contact.[3] It may worsen pre-existing dermatitis.[3] Open cuts or irritated skin should not be exposed to this material.[3]

Toxicology Data

While data on the effects of BTCA in humans is not available, animal studies provide insight into its toxicological profile.[1]

Table 2: Acute Toxicity Data for BTCA

TestSpeciesRouteValueClassification
LD50RatOral1.72 g/kg[1]Moderately Toxic[1]
LD50RabbitDermal>8.00 g/kg[1]Not a toxic substance by dermal application[1]
Inhalation ToxicityRatInhalation8.19 mg/L (1-hour exposure)Not found to induce inhalation toxicity[1]
Primary Skin IrritationRabbitDermalIrritation Index = 0.9Not classified as a primary skin irritant[1]
Eye IrritationRabbitOcular-Severe and corrosive irritation, permanent ocular damage[1]

Gross signs of toxicity observed in rats at higher oral doses included diarrhea.[1]

Experimental Protocols

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Use in a well-ventilated area, with local exhaust ventilation recommended.

  • Wear appropriate personal protective equipment (PPE).[6]

  • Avoid generating dust.[3] Dust clouds may form an explosive mixture with air.[3]

  • Do not cut, drill, grind, or weld containers that have held BTCA.[3]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where BTCA is handled or stored.[6]

Storage:

  • Store in a cool, dry, dark, and well-ventilated place.[1][6]

  • Keep containers tightly closed.[7]

  • Store away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE required for handling BTCA.[9]

Recommended PPE:

  • Eye and Face Protection: Chemical goggles or safety glasses are mandatory.[6][7] A face shield may also be necessary.[6]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6][7] Chemical-resistant gloves, such as nitrile gloves, are recommended.[10] A lab coat should be worn.[10]

  • Respiratory Protection: If there is a risk of generating dust or if ventilation is inadequate, wear an approved respirator.[5] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is a suitable option.[5]

First Aid Measures

In Case of Exposure:

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin and hair with running water and soap if available.[3]

  • Ingestion: If swallowed, rinse mouth and refer for medical attention without delay.[3][6] Call a poison control center or doctor.[6] Do not induce vomiting.

  • Inhalation: Remove the person from the contaminated area to fresh air.[3][6] Keep the patient warm and rested.[3]

Spill and Leak Procedures

Minor Spills:

  • Control personal contact by using appropriate PPE.[3]

  • Dampen the solid spill material with water.[4]

  • Transfer the dampened material to a suitable, labeled container for waste disposal.[3][4]

  • Use absorbent paper dampened with water to pick up any remaining material.[4]

  • Wash all contaminated surfaces with a soap and water solution.[4]

  • Ventilate the spillage area.[6]

Major Spills:

  • Alert emergency responders and advise personnel in the area of the hazard.[3]

  • Wear breathing apparatus and protective gloves.[3]

  • Follow the cleanup procedures for minor spills.

Disposal Considerations

All waste material containing BTCA must be treated as hazardous waste.

  • Securely package and label all waste material in double bags.[1]

  • Dispose of all potentially contaminated materials, including carcasses, bedding, and disposable labware, by incineration in a manner consistent with federal, state, and local regulations, or at a licensed hazardous waste landfill.[1]

  • Empty containers may contain residual dust and should be handled with care.[3]

  • Do not dispose of BTCA through standard laboratory trash or sewer systems.[10]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.[10]

Visual Guides

The following diagrams illustrate key safety workflows and logical relationships for handling BTCA in the laboratory.

BTCA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh BTCA in Ventilated Enclosure prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: General experimental workflow for handling BTCA.

PPE_Selection_Flowchart start Start: Handling BTCA q_dust Potential for dust generation? start->q_dust q_splash Potential for splash? q_dust->q_splash No ppe_respirator Wear Respirator q_dust->ppe_respirator Yes ppe_goggles Wear Safety Goggles q_splash->ppe_goggles No ppe_shield Wear Face Shield & Goggles q_splash->ppe_shield Yes ppe_respirator->q_splash ppe_gloves Wear Chemical-Resistant Gloves & Lab Coat ppe_goggles->ppe_gloves ppe_shield->ppe_gloves end Proceed with Caution ppe_gloves->end Hazard_Safety_Relationship cluster_hazards BTCA Hazards cluster_measures Safety Measures hazard_eye Severe Eye Irritant measure_eye Wear Safety Goggles/ Face Shield hazard_eye->measure_eye hazard_oral Harmful if Swallowed measure_oral No Eating/Drinking in Lab hazard_oral->measure_oral hazard_resp Respiratory Irritant measure_resp Use in Ventilated Area/ Wear Respirator hazard_resp->measure_resp hazard_skin Skin Irritant measure_skin Wear Gloves & Lab Coat hazard_skin->measure_skin hazard_dust Dust Explosion Risk measure_dust Avoid Dust Generation hazard_dust->measure_dust

References

The Environmental Profile of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA), a versatile polycarboxylic acid, has gained significant attention as an environmentally friendly alternative to formaldehyde-based crosslinking agents, particularly in the textile industry for creating durable press finishes on cotton fabrics.[1][2][3] Its application extends to the synthesis of polymers and resins, where it enhances thermal stability and mechanical properties.[4] This technical guide provides a comprehensive overview of the available data on the environmental impact of BTCA, focusing on its toxicological profile, environmental fate, and the methodologies used for its assessment. While BTCA is championed for its role in replacing more hazardous chemicals, this guide also highlights the significant gaps in publicly available quantitative ecotoxicity and biodegradability data.

Toxicological Profile

The primary toxicological data available for this compound pertains to acute mammalian toxicity. It is classified as harmful if swallowed and is a severe eye irritant.[4][5][6]

Table 1: Acute Mammalian Toxicity of this compound

SpeciesExposure RouteEndpointValueReference(s)
RatOralLD501720 mg/kg[1][5]
RabbitDermalLD50> 8.00 g/kg[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

The National Toxicology Program (NTP) noted a lack of data concerning chronic toxicity, carcinogenicity, and genetic toxicology for BTCA.[1]

Environmental Fate and Ecotoxicity

Environmental Fate

Based on its physical and chemical properties, BTCA is expected to exhibit the following environmental fate characteristics:

  • Persistence: BTCA is not expected to be persistent in the environment. Safety data sheets suggest that persistence is unlikely based on available information.[7] One source indicates low persistence in water and soil.[5]

  • Bioaccumulation: Due to its high water solubility, the potential for bioaccumulation is considered low.[5]

  • Mobility: With its high water solubility, BTCA is likely to be mobile in soil and may spread in water systems.[7]

Ecotoxicity

Specific ecotoxicity values (such as LC50 for fish, EC50 for daphnia, and EC50 for algae) for this compound are not found in the reviewed literature. A risk assessment conducted by the Canadian government on a polymer containing BTCA concluded that the polymer is not anticipated to enter the environment in a quantity or concentration that would have a harmful effect on the environment.[8] However, this assessment does not provide specific toxicity data for the BTCA monomer itself.

Data Gaps and Future Research

The absence of robust, quantitative data on the aquatic toxicity and biodegradability of BTCA represents a significant knowledge gap. To conduct a thorough environmental risk assessment, further studies following standardized OECD guidelines are necessary. In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to predict the potential ecotoxicological effects of BTCA.

Experimental Protocols

To address the data gaps in the environmental profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed. Below are detailed methodologies for key ecotoxicity and biodegradability tests.

Aquatic Ecotoxicity Testing

A base set of acute aquatic toxicity tests is typically required to assess the environmental hazard of a chemical. This includes tests on representatives of three trophic levels: fish, aquatic invertebrates, and algae.

Workflow for Aquatic Ecotoxicity Assessment

substance 1,2,3,4-Butanetetracarboxylic Acid (BTCA) fish_test OECD 203: Fish, Acute Toxicity Test substance->fish_test daphnia_test OECD 202: Daphnia sp. Acute Immobilisation Test substance->daphnia_test algae_test OECD 201: Alga, Growth Inhibition Test substance->algae_test fish_lc50 96-hour LC50 fish_test->fish_lc50 daphnia_ec50 48-hour EC50 daphnia_test->daphnia_ec50 algae_ec50 72-hour EC50 algae_test->algae_ec50 risk_assessment Environmental Hazard Classification & Risk Assessment fish_lc50->risk_assessment daphnia_ec50->risk_assessment algae_ec50->risk_assessment

Caption: Standard workflow for assessing the acute aquatic toxicity of a chemical substance.

1. OECD 203: Fish, Acute Toxicity Test

  • Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Methodology:

    • Test Solutions: A series of at least five concentrations of BTCA, typically in a geometric progression, are prepared in a suitable dilution water. A control group (dilution water only) is also included.

    • Exposure: Fish are introduced to the test and control vessels. A semi-static or flow-through system is recommended to maintain the concentration of the test substance.

    • Duration: The exposure period is 96 hours.

    • Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

2. OECD 202: Daphnia sp. Acute Immobilisation Test

  • Principle: This test determines the concentration of a substance that results in the immobilization of 50% of the exposed Daphnia (EC50) after 48 hours.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Methodology:

    • Test Solutions: A range of at least five concentrations of BTCA are prepared. A control group is run in parallel.

    • Exposure: Young daphnids (less than 24 hours old) are exposed to the test solutions in static or semi-static conditions.

    • Duration: The test duration is 48 hours.

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Data Analysis: The EC50 at 48 hours, along with its confidence intervals, is calculated.

3. OECD 201: Alga, Growth Inhibition Test

  • Principle: This test measures the effect of a substance on the growth of a freshwater algal species over a 72-hour period.

  • Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.

  • Methodology:

    • Test Cultures: Exponentially growing algae are exposed to a series of BTCA concentrations in a nutrient-rich medium.

    • Incubation: The cultures are incubated under constant illumination and temperature for 72 hours.

    • Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell count or another biomass surrogate (e.g., fluorescence).

    • Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined by comparing the growth in the test cultures to that of the control.

Biodegradability Testing

Ready biodegradability tests are designed to assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment.

Workflow for Ready Biodegradability Assessment (OECD 301F)

setup Test Setup: - Mineral Medium - BTCA (sole carbon source) - Inoculum (activated sludge) incubation Incubation: - 28 days - Dark - Constant Temperature setup->incubation measurement Measurement: - Oxygen Consumption (Manometric Respirometry) incubation->measurement calculation Calculation: - % Biodegradation vs. Theoretical Oxygen Demand (ThOD) measurement->calculation pass_fail Pass/Fail Criteria: >60% ThOD within 10-day window? calculation->pass_fail readily_biodegradable Readily Biodegradable pass_fail->readily_biodegradable Yes not_readily Not Readily Biodegradable pass_fail->not_readily No

Caption: Workflow for the OECD 301F ready biodegradability test.

1. OECD 301F: Manometric Respirometry Test

  • Principle: This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during the degradation process.

  • Methodology:

    • Test System: A known concentration of BTCA is added as the sole source of organic carbon to a mineral medium inoculated with activated sludge from a wastewater treatment plant.

    • Incubation: The test mixture is incubated in a closed respirometer at a constant temperature in the dark for 28 days.

    • Measurement: The consumption of oxygen is measured over time using a manometer or pressure sensor. Carbon dioxide produced during respiration is trapped by a potassium hydroxide (B78521) solution.

    • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of BTCA to calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Life Cycle Assessment (LCA) Considerations

A comprehensive understanding of the environmental impact of this compound would necessitate a Life Cycle Assessment (LCA). An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction through production, use, and end-of-life.

No specific LCA studies for BTCA were identified in the public literature. However, an LCA for BTCA would involve the following stages:

Logical Relationship of a BTCA Life Cycle Assessment

raw_materials Raw Material Acquisition (e.g., Tetrahydrophthalic Anhydride) manufacturing BTCA Manufacturing (Oxidation Process) raw_materials->manufacturing use_phase Use Phase (e.g., Textile Finishing) manufacturing->use_phase end_of_life End-of-Life (Wastewater Treatment, Disposal/Recycling of Treated Product) use_phase->end_of_life impact_assessment Impact Assessment (e.g., Carbon Footprint, Eutrophication, Ecotoxicity) end_of_life->impact_assessment

Caption: Key stages in the life cycle assessment of this compound.

A key aspect of an LCA for BTCA, particularly in its application as a formaldehyde (B43269) substitute, would be a comparative analysis against the traditional formaldehyde-based resins it replaces. This would provide a clearer picture of the net environmental benefit of its use.

Conclusion

References

The Discovery and Synthetic Evolution of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Butanetetracarboxylic acid (BTCA), a cornerstone in the development of formaldehyde-free crosslinking agents, has a rich history rooted in the advancement of polymer and textile chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols for pivotal synthesis routes are presented, alongside a comprehensive summary of its physicochemical and spectroscopic properties. This document serves as a critical resource for researchers and professionals in organic synthesis, materials science, and drug development, offering a consolidated repository of knowledge on this versatile tetracarboxylic acid.

Introduction

This compound, systematically named butane-1,2,3,4-tetracarboxylic acid, is a polycarboxylic acid with the chemical formula C₈H₁₀O₈. It exists as two diastereomers: a meso compound and a pair of enantiomers (R,R and S,S). This white, crystalline solid has garnered significant attention for its utility as a non-formaldehyde durable press finishing agent for cellulosic fabrics, such as cotton, enhancing wrinkle resistance and durability. Its crosslinking capabilities also extend to the fabrication of specialized polymers, resins, coatings, and adhesives.

Historical Development

While the precise moment of its initial discovery remains elusive in readily available literature, the development and industrial importance of this compound gained momentum in the mid-20th century. The primary driver for its investigation was the need for effective and safe crosslinking agents in the textile industry, particularly as a substitute for formaldehyde-based resins which posed health and environmental concerns. Research in the 1960s and onwards led to the establishment of various synthetic routes, primarily revolving around the oxidation of cyclohexene (B86901) derivatives. The evolution of these synthetic methods has been focused on improving yield, purity, and economic viability, leading to the robust manufacturing processes in place today.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and application.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀O₈
Molar Mass234.16 g/mol
AppearanceWhite leaf-shaped or needle-shaped crystals
Melting Point (meso)246 °C
Melting Point ((R,R)/(S,S) pair)227-230 °C
Melting Point (dextrorotatory-levorotatory type)236-237 °C
Solubility in Water ( g/100g )18.5 (30 °C), 45.5 (50 °C), 81.8 (70 °C)
Solubility in other solventsSoluble in ethanol
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of BTCA.

  • Infrared (IR) Spectroscopy: The IR spectrum of BTCA exhibits characteristic absorption bands for the carboxylic acid functional groups. A strong, broad absorption is typically observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibrations of the carboxyl groups. A sharp, intense peak appears around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic protons of the carboxyl groups typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the butane (B89635) backbone will show complex splitting patterns in the aliphatic region (δ 2-4 ppm) due to coupling between adjacent methine and methylene (B1212753) protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid groups in the range of δ 170-180 ppm. The carbons of the butane backbone will resonate in the upfield region (δ 30-50 ppm).

  • Mass Spectrometry (MS): Mass spectrometric analysis can be used to confirm the molecular weight of BTCA. The mass spectrum will show a molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Key Synthetic Methodologies

Several synthetic routes have been developed for the production of this compound, primarily involving the oxidative cleavage of a cyclohexene precursor.

Oxidation of Tetrahydrophthalic Anhydride (B1165640)

This is one of the most common and industrially significant methods for synthesizing BTCA. The general workflow involves the Diels-Alder reaction of butadiene and maleic anhydride to form cis-Δ⁴-tetrahydrophthalic anhydride, which is then oxidized.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Butadiene [label="Butadiene"]; MaleicAnhydride [label="Maleic Anhydride"]; DielsAlder [label="Diels-Alder Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; THPA [label="cis-Δ⁴-Tetrahydrophthalic\nAnhydride"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#EA4335"]; BTCA [label="1,2,3,4-Butanetetracarboxylic\nAcid", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Butadiene -> DielsAlder; MaleicAnhydride -> DielsAlder; DielsAlder -> THPA; THPA -> Oxidation; Oxidation -> BTCA; }

Figure 1: General workflow for the synthesis of BTCA from butadiene and maleic anhydride.

A traditional and effective method involves the oxidation of tetrahydrophthalic anhydride or its corresponding diacid with nitric acid, often in the presence of a vanadium catalyst.

Experimental Protocol:

  • Reactants: cis-Δ⁴-Tetrahydrophthalic acid, nitric acid, ammonium (B1175870) metavanadate (catalyst).

  • Procedure:

    • cis-Δ⁴-Tetrahydrophthalic acid is mixed with a solution of nitric acid.

    • A catalytic amount of ammonium metavanadate is added to the mixture.

    • The reaction mixture is heated. The temperature and reaction time are critical parameters that need to be carefully controlled to ensure complete oxidation and minimize side reactions.

    • Upon completion, the reaction mixture is cooled to allow for the crystallization of this compound.

    • The product is isolated by filtration, washed with cold water to remove residual nitric acid and catalyst, and then dried.

  • Yield: This method can achieve high yields, reportedly up to 90-95%.

A "greener" alternative to nitric acid oxidation utilizes hydrogen peroxide as the oxidant, often in the presence of a tungstate (B81510) or molybdate (B1676688) catalyst.

Experimental Protocol:

  • Reactants: Tetrahydrophthalic anhydride, hydrogen peroxide, tungstic acid or sodium tungstate (catalyst).

  • Procedure:

    • Tetrahydrophthalic anhydride is suspended in water.

    • A catalytic amount of tungstic acid or a tungstate salt is added.

    • Hydrogen peroxide is added dropwise to the heated suspension. The rate of addition and temperature are controlled to manage the exothermic reaction.

    • The reaction is typically carried out at elevated temperatures for several hours to ensure complete conversion.

    • After the reaction, the solution is cooled, and the this compound is isolated by crystallization, followed by filtration and drying.

  • Yield: Yields in the range of 75-85% have been reported for this method.

Ozone can also be employed for the oxidative cleavage of the double bond in tetrahydrophthalic anhydride.

Experimental Protocol:

  • Reactants: Tetrahydrophthalic anhydride, ozone, hydrogen peroxide.

  • Procedure:

    • Tetrahydrophthalic anhydride is dissolved in a suitable solvent, such as acetic acid or an aqueous alkaline solution.

    • A stream of ozone-containing gas is passed through the solution at a controlled temperature.

    • The resulting ozonide is then oxidatively cleaved, typically by treatment with hydrogen peroxide.

    • The this compound is then isolated from the reaction mixture.

  • Yield: This method can provide yields of approximately 80-85%.

graph Oxidation_Pathways { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

THPA [label="cis-Δ⁴-Tetrahydrophthalic\nAnhydride"]; HNO3 [label="Nitric Acid /\nVanadium Catalyst", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide /\nTungstate Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05"]; O3_H2O2 [label="Ozone followed by\nHydrogen Peroxide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BTCA [label="1,2,3,4-Butanetetracarboxylic\nAcid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

THPA -> HNO3; THPA -> H2O2; THPA -> O3_H2O2; HNO3 -> BTCA; H2O2 -> BTCA; O3_H2O2 -> BTCA; }

Figure 2: Key oxidative pathways for the synthesis of BTCA from tetrahydrophthalic anhydride.

Synthesis from Succinic Anhydride

An alternative approach involves the coupling of two succinic anhydride molecules.

Experimental Protocol:

  • Reactants: Succinic anhydride, a brominating agent, a base, and a coupling agent.

  • Procedure:

    • Succinic anhydride is first brominated to form bromosuccinic anhydride.

    • In a separate reaction, a carbanion of succinic anhydride is generated using a suitable base.

    • The bromosuccinic anhydride and the succinic anhydride carbanion are then coupled to form the bis-anhydride of this compound.

    • Finally, the bis-anhydride is hydrolyzed to yield the desired tetracarboxylic acid.

Applications in Drug Development and Research

While the primary application of BTCA is in the textile industry, its structure lends itself to potential applications in drug development and biomedical research. The four carboxylic acid groups provide multiple points for conjugation, making it a candidate for use as a:

  • Crosslinker: For the preparation of hydrogels and biodegradable polymers for drug delivery systems and tissue engineering scaffolds.

  • Chelating Agent: The multiple carboxylate groups can effectively chelate metal ions, suggesting potential use in chelation therapy or as a component of contrast agents for medical imaging.

  • Building Block: Its rigid and well-defined stereochemistry makes it an interesting scaffold for the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a molecule of significant industrial and potential scientific importance. Its journey from a laboratory curiosity to a key component in formaldehyde-free textile finishing is a testament to the power of applied chemistry. The synthetic routes to BTCA have evolved to become more efficient and environmentally benign. As research continues, the unique structural features of BTCA are likely to open up new avenues for its application in advanced materials, drug delivery, and other areas of scientific innovation. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this versatile compound.

Unlocking the Potential of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide to Emerging Research Areas for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 1,2,3,4-Butanetetracarboxylic Acid (BTCA) as a Versatile Crosslinking Agent and Building Block for Advanced Applications in Polymer Chemistry, Biomaterials, and Drug Delivery.

Introduction: this compound (BTCA) is a polycarboxylic acid that has garnered significant attention as a non-toxic, formaldehyde-free crosslinking agent.[1] While its primary application to date has been in the textile industry for imparting wrinkle resistance and other desirable properties to cellulosic fabrics, its unique chemical structure and reactivity present a compelling case for its exploration in a broader range of scientific and therapeutic fields. This technical guide serves to illuminate the untapped potential of BTCA, offering researchers, scientists, and drug development professionals a comprehensive overview of promising research avenues, supported by quantitative data and detailed experimental methodologies.

Core Properties and Established Applications

BTCA is a white, crystalline solid with a molecular weight of 234.16 g/mol .[2] Its key feature is the presence of four carboxylic acid groups, which can readily form ester linkages with hydroxyl-containing polymers.[3] This reactivity is the basis for its well-established use as a crosslinking agent for natural fibers like cotton, linen, and silk, where it improves properties such as wrinkle resistance, anti-pilling, and flame retardancy.[4][5] BTCA is also utilized in the synthesis of high-performance polymers, including polyimides known for their exceptional heat resistance and chemical stability, and in the formulation of industrial coatings.[5]

Potential Research Areas

The inherent properties of BTCA, including its biocompatibility and crosslinking capabilities, open up a wealth of possibilities for novel applications, particularly in the biomedical field.

Biodegradable Polyesters for Drug Delivery and Tissue Engineering

The synthesis of biodegradable polyesters is a cornerstone of modern biomaterial science, with applications ranging from controlled drug release to scaffolds for tissue regeneration.[6][7] BTCA, with its four carboxylic acid groups, can serve as a valuable monomer in the polycondensation synthesis of novel biodegradable polyesters.

Potential Research Directions:

  • Synthesis of Novel Polyesters: Investigating the polycondensation of BTCA with various biocompatible diols (e.g., 1,4-butanediol, ethylene (B1197577) glycol) to create a library of polyesters with tunable degradation rates and mechanical properties.

  • Drug Encapsulation and Release: Exploring the use of BTCA-based polyesters for the encapsulation of therapeutic agents, and characterizing their in vitro and in vivo drug release kinetics.

  • Scaffold Fabrication: Fabricating porous scaffolds from these novel polyesters using techniques like solvent casting, particulate leaching, or 3D printing for tissue engineering applications.

Hydrogels for Controlled Drug Release and Cell Encapsulation

Hydrogels, three-dimensional networks of hydrophilic polymers, are extensively studied for their use in drug delivery and as matrices for cell culture and tissue engineering due to their high water content and biocompatibility.[8] BTCA can act as an effective crosslinker for hydrophilic polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and various polysaccharides.

Potential Research Directions:

  • Tunable Hydrogel Properties: Systematically studying the effect of BTCA concentration on the swelling ratio, mechanical strength, and degradation rate of hydrogels made from biocompatible polymers like PVA, chitosan, and alginate.

  • Controlled Drug Release Systems: Developing BTCA-crosslinked hydrogels as carriers for the controlled release of small molecule drugs, proteins, and other biologics. The release mechanism can be tuned by altering the crosslinking density.

  • Cell-Laden Scaffolds: Investigating the cytocompatibility of BTCA-crosslinked hydrogels and their potential for encapsulating cells for tissue regeneration applications.

Surface Modification of Biomaterials

The surface properties of biomaterials play a critical role in their interaction with biological systems. BTCA can be used to modify the surface of various materials to introduce carboxyl groups, thereby altering their hydrophilicity, charge, and ability to be further functionalized.

Potential Research Directions:

  • Improving Biocompatibility: Modifying the surface of implantable devices with a thin layer of BTCA-crosslinked polymers to enhance their biocompatibility and reduce inflammatory responses.

  • Biofunctionalization: Utilizing the carboxyl groups introduced by BTCA as anchor points for the covalent attachment of bioactive molecules, such as peptides, growth factors, and antibodies, to guide cellular responses.

  • Nanoparticle Functionalization: Crosslinking polysaccharides on the surface of nanoparticles with BTCA to create stable, biocompatible drug delivery vehicles with tunable surface properties.

Quantitative Data Summary

The following tables summarize key quantitative data from existing literature on the effects of BTCA in various applications.

Table 1: Effect of BTCA on the Physical Properties of Cotton Fabric

BTCA Concentration (%)Wrinkle Recovery Angle (°) (Warp + Weft)Bursting Strength (kPa)Air Permeability (cm³/cm²/s)Water Absorption Time (s)
0 (Untreated)1657501201.44
62806501051.55
153105801025.54

Source: Adapted from Cellulose (B213188) Chemistry and Technology, 2013.[9]

Table 2: Influence of Curing Conditions on BTCA Crosslinking Efficiency in Cotton Fabric

Curing Temperature (°C)Curing Time (min)Crosslinked BTCA Content (%)Wrinkle Recovery Angle (°)
1802~90>250
1603~90>250

Source: Adapted from ACS Omega, 2022.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving BTCA.

Protocol 1: Crosslinking of Cotton Fabric with BTCA for Wrinkle Resistance

1. Materials:

  • Desized, scoured, and bleached plain-woven cotton fabric.
  • This compound (BTCA).
  • Sodium hypophosphite monohydrate (SHP) (catalyst).
  • Deionized water.

2. Preparation of Finishing Solution:

  • Prepare an aqueous solution containing 6% (w/v) BTCA and 6% (w/v) SHP.
  • Stir the solution until all components are fully dissolved. The pH of the solution will be approximately 2.0.

3. Fabric Treatment:

  • Immerse a piece of cotton fabric in the finishing solution for 5 minutes at room temperature.
  • Pass the fabric through a two-roll laboratory padder to achieve a wet pick-up of 80-90%.
  • Dry the padded fabric at 85°C for 5 minutes in a laboratory oven.

4. Curing:

  • Cure the dried fabric at 180°C for 90 seconds in a laboratory oven.

5. Post-Treatment:

  • Rinse the cured fabric thoroughly with deionized water to remove any unreacted chemicals.
  • Dry the fabric at ambient temperature.

6. Characterization:

  • Measure the wrinkle recovery angle according to a standard test method (e.g., AATCC Test Method 66-2003).
  • Determine the bursting strength of the fabric using a bursting strength tester.

Protocol 2: Synthesis of a BTCA-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel

1. Materials:

  • Polyvinyl alcohol (PVA) (Mw ~146,000-186,000 g/mol , >99% hydrolyzed).
  • This compound (BTCA).
  • Deionized water.

2. Preparation of PVA Solution:

  • Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring for 2-3 hours until a clear, viscous solution is obtained.

3. Crosslinking Reaction:

  • To the PVA solution, add a predetermined amount of BTCA (e.g., to achieve a 10:1 molar ratio of PVA monomer units to BTCA).
  • Stir the mixture thoroughly to ensure homogeneous distribution of the crosslinker.
  • Cast the solution into a petri dish or a desired mold.

4. Curing:

  • Place the cast solution in an oven at a specified temperature (e.g., 120°C) for a set duration (e.g., 1 hour) to induce esterification and crosslinking.

5. Purification:

  • Immerse the resulting hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted BTCA and PVA.

6. Characterization:

  • Determine the swelling ratio of the hydrogel by immersing a known weight of the dried hydrogel in deionized water and measuring its weight at equilibrium.
  • Evaluate the mechanical properties (e.g., compressive modulus, tensile strength) using a mechanical testing machine.

Visualizing Pathways and Workflows

Crosslinking Mechanism of Cellulose with BTCA

The crosslinking of cellulose with BTCA is a two-step process. First, two adjacent carboxylic acid groups of BTCA undergo dehydration upon heating to form a cyclic anhydride (B1165640) intermediate. This reactive anhydride then esterifies a hydroxyl group on a cellulose chain. A second anhydride can then form from the remaining two carboxyl groups, which can then react with another cellulose chain, creating a stable crosslink.

Crosslinking_Mechanism BTCA 1,2,3,4-Butanetetracarboxylic Acid (BTCA) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat (Dehydration) Ester1 Esterified Cellulose (Grafted BTCA) Anhydride->Ester1 Cellulose1 Cellulose Chain 1 (-OH) Cellulose1->Ester1 Esterification Anhydride2 Second Cyclic Anhydride Intermediate Ester1->Anhydride2 Heat (Dehydration) Crosslink Crosslinked Cellulose Anhydride2->Crosslink Cellulose2 Cellulose Chain 2 (-OH) Cellulose2->Crosslink Esterification Drug_Delivery_Workflow cluster_synthesis Synthesis & Characterization cluster_loading Drug Loading & Release cluster_evaluation Biological Evaluation Polysaccharide Polysaccharide (e.g., Chitosan, Dextran) Nanoparticle_Formation Nanoparticle Formation (e.g., Ionotropic Gelation) Polysaccharide->Nanoparticle_Formation BTCA_sol BTCA Solution Crosslinking BTCA Crosslinking BTCA_sol->Crosslinking Nanoparticle_Formation->Crosslinking Purification Purification (Dialysis) Crosslinking->Purification Characterization Physicochemical Characterization (Size, Zeta, Morphology) Purification->Characterization Drug_Loading Drug Loading (Incubation) Characterization->Drug_Loading Drug Therapeutic Agent Drug->Drug_Loading Loading_Quantification Quantification of Loading Efficiency Drug_Loading->Loading_Quantification Release_Study In Vitro Drug Release Study Drug_Loading->Release_Study Cell_Culture In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) Release_Study->Cell_Culture Animal_Model In Vivo Animal Studies (Pharmacokinetics, Efficacy) Cell_Culture->Animal_Model

References

1,2,3,4-Butanetetracarboxylic Acid (BTCA): A Versatile Monomer for Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Butanetetracarboxylic acid (BTCA) is emerging as a critical building block in the synthesis of novel polymers with a wide array of applications, from advanced textiles to innovative biomedical materials. As a non-toxic, formaldehyde-free crosslinking agent, BTCA offers a safer and more effective alternative to traditional crosslinkers. This technical guide provides a comprehensive overview of BTCA as a monomer, detailing its polymerization mechanisms, the properties of BTCA-based polymers, and its applications, with a particular focus on its potential in drug delivery systems. This document is intended to serve as a foundational resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and innovation in this promising field.

Introduction to this compound (BTCA)

This compound is a polycarboxylic acid that has garnered significant attention as a versatile and effective crosslinking agent.[1] Its structure, featuring four carboxylic acid groups, allows it to form stable ester linkages with polymers containing hydroxyl groups, such as cellulose (B213188), poly(vinyl alcohol) (PVA), and chitosan.[2][3] This crosslinking capability imparts enhanced mechanical and thermal properties to the resulting polymers.

One of the primary drivers for the adoption of BTCA is its classification as a formaldehyde-free crosslinking agent.[4] Traditional crosslinkers, such as dimethylol dihydroxy ethylene (B1197577) urea (B33335) (DMDHEU), have been widely used in the textile industry but are known to release formaldehyde, a suspected carcinogen. BTCA provides a safer alternative without compromising on performance. The applications of BTCA are expanding beyond textiles into areas like advanced adhesives, functional membranes, and, most promisingly, biomedical applications such as drug delivery and tissue engineering.[5]

Polymerization and Crosslinking Mechanisms

The primary mechanism by which BTCA crosslinks with hydroxyl-containing polymers is through an esterification reaction. This process is typically catalyzed by heat and the presence of a catalyst, such as sodium hypophosphite (SHP).[6] The reaction proceeds in two main steps:

  • Anhydride (B1165640) Formation: Upon heating, two adjacent carboxylic acid groups on the BTCA molecule undergo dehydration to form a cyclic five-membered anhydride intermediate. This is the rate-limiting step of the reaction.[6]

  • Esterification: The highly reactive anhydride intermediate then readily reacts with the hydroxyl groups of the polymer backbone, forming stable ester bonds. This process can be repeated, allowing a single BTCA molecule to form crosslinks with multiple polymer chains, creating a three-dimensional network.[4]

The extent of crosslinking and the final properties of the polymer can be controlled by varying the reaction conditions, such as the concentration of BTCA and catalyst, curing temperature, and reaction time.

BTCA_Crosslinking_Mechanism cluster_reactants Reactants cluster_process Crosslinking Process cluster_product Product BTCA BTCA Monomer (Four Carboxylic Acid Groups) Heat_Catalyst Heat + Catalyst (e.g., Sodium Hypophosphite) BTCA->Heat_Catalyst Step 1: Dehydration Polymer Polymer with Hydroxyl Groups (e.g., Cellulose, PVA) Esterification Esterification with Polymer Hydroxyl Groups Polymer->Esterification Anhydride Formation of Cyclic Anhydride Intermediate Heat_Catalyst->Anhydride Anhydride->Esterification Step 2: Reaction Crosslinked_Polymer Crosslinked Polymer Network (Enhanced Properties) Esterification->Crosslinked_Polymer

Diagram 1: BTCA Crosslinking Mechanism.

Properties of BTCA-Based Polymers

The incorporation of BTCA as a crosslinker significantly enhances the mechanical and thermal properties of various polymers.

Mechanical Properties

Crosslinking with BTCA has been shown to improve the tensile strength, wrinkle resistance, and dimensional stability of polymeric materials.[7] For instance, in textiles, BTCA-treated cotton fabrics exhibit a significant increase in wrinkle recovery angle and a notable retention of tensile strength. The dense network structure formed by the ester bonds strengthens the intermolecular forces within the polymer matrix.[8]

PropertyPolymer SystemValueReference
Tensile Strength RetentionBTCA-Crosslinked Cotton~50-60%[7]
Wrinkle Recovery AngleBTCA-Crosslinked CottonUp to 280°[4]
Tensile StrengthBTCA-Crosslinked PVAIncrease of up to 127%[8]

Table 1: Mechanical Properties of BTCA-Crosslinked Polymers

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have demonstrated that BTCA crosslinking enhances the thermal stability of polymers. The crosslinked network restricts the movement of polymer chains, leading to higher degradation temperatures and an increase in the glass transition temperature (Tg). For example, TGA of BTCA-crosslinked xylan/PVOH films shows that the main degradation stage is shifted to higher temperatures compared to the uncrosslinked film.[9]

PropertyPolymer SystemObservationReference
Decomposition Temperature (TGA)BTCA-Crosslinked Xylan/PVOHIncreased thermal stability[9]
Glass Transition Temperature (Tg)BTCA-Crosslinked PVARegular increase with crosslinking[7]

Table 2: Thermal Properties of BTCA-Crosslinked Polymers

Experimental Protocols

This section provides detailed methodologies for the synthesis of BTCA-crosslinked hydrogels, which are of significant interest for biomedical applications.

Synthesis of BTCA-Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
  • Preparation of PVA Solution: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water at 90°C with constant stirring until a clear solution is obtained.

  • Addition of BTCA and Catalyst: To the cooled PVA solution, add BTCA to a final concentration of 5% (w/v) and sodium hypophosphite (SHP) as a catalyst at a 1:1 weight ratio to BTCA. Stir until all components are fully dissolved.

  • Casting and Drying: Pour the solution into a petri dish to form a film of desired thickness. Dry the film in an oven at 60°C for 12 hours to remove the water.

  • Curing: Increase the oven temperature to 160-180°C and cure the film for 5-10 minutes to induce crosslinking.

  • Washing and Swelling: After curing, immerse the hydrogel in deionized water for 24 hours to remove any unreacted chemicals. The swelling ratio can be determined by comparing the weight of the swollen hydrogel to its dry weight.

Synthesis of BTCA-Crosslinked Cellulose Hydrogel
  • Cellulose Dissolution: Dissolve cellulose in a suitable solvent system, such as lithium chloride/N,N-dimethylacetamide (LiCl/DMAc), to obtain a homogeneous solution.

  • Addition of BTCA Dianhydride: Add 1,2,3,4-butanetetracarboxylic dianhydride (the pre-formed anhydride of BTCA) to the cellulose solution with vigorous stirring. The amount of dianhydride can be varied to control the degree of crosslinking.

  • Gel Formation: Continue stirring until a hydrogel is formed.

  • Solvent Exchange and Neutralization: Immerse the hydrogel in deionized water to exchange the solvent. Subsequently, treat the hydrogel with a dilute sodium hydroxide (B78521) solution to convert the unreacted carboxylic acid groups to sodium carboxylates, which enhances the water absorbency of the gel.

  • Washing: Wash the hydrogel extensively with deionized water until the washings are neutral.

Hydrogel_Synthesis_Workflow cluster_PVA BTCA-PVA Hydrogel Synthesis cluster_Cellulose BTCA-Cellulose Hydrogel Synthesis PVA_Sol Prepare 10% PVA Solution Add_BTCA_PVA Add BTCA (5%) and SHP (5%) PVA_Sol->Add_BTCA_PVA Cast_Dry_PVA Cast into film and dry at 60°C Add_BTCA_PVA->Cast_Dry_PVA Cure_PVA Cure at 160-180°C Cast_Dry_PVA->Cure_PVA Wash_PVA Wash and Swell in DI Water Cure_PVA->Wash_PVA Cellulose_Sol Dissolve Cellulose in LiCl/DMAc Add_Anhydride Add BTCA Dianhydride Cellulose_Sol->Add_Anhydride Gel_Formation Stir until Gel Formation Add_Anhydride->Gel_Formation Solvent_Exchange Solvent Exchange and Neutralization Gel_Formation->Solvent_Exchange Wash_Cellulose Wash until Neutral Solvent_Exchange->Wash_Cellulose

Diagram 2: Workflow for BTCA-Hydrogel Synthesis.

Applications in Drug Delivery

The biocompatibility and tunable properties of BTCA-crosslinked hydrogels make them promising candidates for controlled drug delivery systems.[5] While this is an emerging area of research, the inherent characteristics of these hydrogels suggest several potential advantages.

Biocompatibility and Biodegradability

As a non-toxic, formaldehyde-free crosslinker, BTCA is an attractive choice for biomedical applications.[8] The resulting hydrogels are expected to exhibit good biocompatibility. The ester bonds formed during crosslinking are susceptible to hydrolysis, which could lead to the gradual degradation of the hydrogel and the release of the encapsulated drug over time. The degradation products, BTCA and the original polymer, are generally considered to be biocompatible.

Controlled Release Mechanisms

The release of a drug from a BTCA-crosslinked hydrogel can be controlled by several factors:

  • Crosslinking Density: A higher degree of crosslinking will result in a tighter hydrogel network, slowing the diffusion of the drug out of the matrix.

  • Swelling Ratio: The swelling behavior of the hydrogel in physiological fluids will influence the mesh size of the polymer network and, consequently, the drug release rate.

  • Hydrolytic Degradation: The rate of hydrolysis of the ester crosslinks will determine the rate of polymer degradation and subsequent drug release.

While specific studies on the release of drugs like ibuprofen (B1674241) or doxorubicin (B1662922) from BTCA-crosslinked matrices are still limited, the principles of controlled release from other hydrogel systems are applicable.[2] Future research is needed to explore the full potential of BTCA-based hydrogels in this area.

Drug_Delivery_Workflow cluster_Development Development of BTCA-Based Drug Delivery System cluster_Evaluation In Vitro and In Vivo Evaluation cluster_Application Potential Clinical Application Formulation Hydrogel Formulation (BTCA, Polymer, Drug) Characterization Physicochemical Characterization (Swelling, Mechanical, Thermal) Formulation->Characterization Drug_Loading Drug Loading and Encapsulation Efficiency Characterization->Drug_Loading In_Vitro_Release In Vitro Drug Release Studies (Release Kinetics) Drug_Loading->In_Vitro_Release Biocompatibility Biocompatibility and Cytotoxicity Assays In_Vitro_Release->Biocompatibility In_Vivo_Studies In Vivo Animal Studies (Efficacy and Toxicity) Biocompatibility->In_Vivo_Studies Clinical_Trial Clinical Trials and Regulatory Approval In_Vivo_Studies->Clinical_Trial

Diagram 3: Workflow for Drug Delivery System Development.

Conclusion and Future Outlook

This compound has established itself as a highly effective and safe crosslinking agent for a variety of polymers. Its ability to enhance the mechanical and thermal properties of materials like cellulose and PVA has led to significant advancements in the textile and materials science industries. The development of BTCA-based hydrogels opens up exciting new possibilities in the biomedical field, particularly for controlled drug delivery.

While the application of BTCA in drug delivery is still in its early stages, the fundamental properties of BTCA-crosslinked polymers—biocompatibility, tunable degradation, and controlled release potential—make them a highly promising platform for future research. Further studies are warranted to explore the loading and release of specific therapeutic agents from BTCA-based matrices and to conduct comprehensive in vitro and in vivo evaluations of their safety and efficacy. The continued investigation of BTCA as a monomer for novel polymer synthesis is poised to yield innovative solutions for a wide range of scientific and industrial challenges.

References

Methodological & Application

Application Notes and Protocols: BTCA as a Formaldehyde-Free Crosslinking Agent for Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4-butanetetracarboxylic acid (BTCA) as a safe, formaldehyde-free alternative for crosslinking cellulosic materials. BTCA is a high-performance polycarboxylic acid that enhances the properties of cellulose-based substrates such as cotton, paper, and wood through the formation of stable ester bonds.[1] This document outlines the reaction mechanism, experimental protocols, and key performance data for the application of BTCA.

Introduction

Cellulose (B213188), a primary component of materials like cotton, wood, and paper, is abundant and possesses many desirable properties. However, it is also prone to wrinkling, dimensional instability, and has limited strength in certain applications.[2] Traditionally, formaldehyde-based crosslinking agents like dimethyloldihydroxyethyleneurea (DMDHEU) have been used to address these issues.[3] Due to health and environmental concerns associated with formaldehyde, there is a significant demand for safer alternatives.[1][3] BTCA has emerged as a leading formaldehyde-free crosslinking agent, offering excellent performance in improving wrinkle resistance, dimensional stability, and wet strength of cellulosic materials.[1][3][4][5]

Mechanism of Action

The crosslinking of cellulose with BTCA is an esterification reaction that occurs in two main steps, typically catalyzed by heat and a phosphorus-containing catalyst such as sodium hypophosphite (SHP).[2][6]

  • Anhydride (B1165640) Formation: Upon heating, two adjacent carboxylic acid groups of the BTCA molecule dehydrate to form a cyclic anhydride intermediate.[2][7]

  • Esterification: The highly reactive anhydride then reacts with the hydroxyl groups of the cellulose chains, forming ester bonds.[2][7] A single BTCA molecule can react with multiple cellulose chains, creating a durable crosslinked network. This network restricts the movement of cellulose chains, thereby imparting improved dimensional stability and wrinkle resistance.[2]

The overall reaction mechanism is depicted below:

BTCA_Cellulose_Crosslinking cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification BTCA BTCA (this compound) Anhydride BTCA Cyclic Anhydride (Active Intermediate) BTCA->Anhydride Heat (Dehydration) Crosslinked_Cellulose Crosslinked Cellulose (Ester Bonds) Anhydride->Crosslinked_Cellulose Cellulose1 Cellulose Chain 1 (-OH) Cellulose1->Crosslinked_Cellulose Cellulose2 Cellulose Chain 2 (-OH) Cellulose2->Crosslinked_Cellulose

Caption: Reaction mechanism of BTCA with cellulose.

Applications and Performance Data

BTCA has been successfully applied to a range of cellulosic materials to improve their physical and mechanical properties.

Wrinkle Resistance in Cotton Fabrics

BTCA is highly effective in imparting wrinkle resistance to cotton fabrics. The treatment significantly increases the Wrinkle Recovery Angle (WRA), a key metric for assessing anti-wrinkle performance.

Table 1: Effect of BTCA Concentration on Wrinkle Recovery Angle (WRA) of Cotton Fabric

TreatmentBTCA Concentration (% w/w)Catalyst (SHP) Concentration (% w/w)Curing ConditionsWrinkle Recovery Angle (WRA, °)Reference
Untreated00-~150[2]
Treated66170°C, 2 min>250[2][3]
Treated156170°C, 2 min>270[2]

Note: Higher WRA values indicate better wrinkle resistance.

While improving wrinkle resistance, BTCA treatment can lead to a decrease in the fabric's bursting strength and whiteness.[2]

Improvement of Paper Strength

BTCA can be used to enhance the wet strength of paper products. By crosslinking the cellulose fibers, BTCA reduces the weakening effect of water on the paper structure.

Table 2: Wet and Dry Tensile Strength of Kraft Paper Treated with BTCA

TreatmentBTCA Concentration (%)Curing Temperature (°C)Wet/Dry Strength Ratio (%)Reference
Untreated0-<10[4]
Treated10160>60[4]

A significant drawback of BTCA treatment in paper is the potential for increased brittleness.[4]

Dimensional Stability of Wood

BTCA treatment can improve the dimensional stability of wood by reducing its tendency to swell and shrink with changes in moisture content. The effectiveness of the treatment is often measured by the Anti-Swelling Efficiency (ASE).

Table 3: Dimensional Stability of Wood Treated with Polycarboxylic Acids

Wood TypeTreatmentAnti-Swelling Efficiency (ASE, %)Reference
TeakUntreated0[8]
TeakBPTCA*~48[8]

Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BPTCA) is a similar polycarboxylic acid crosslinker. Data for BTCA on wood dimensional stability is less commonly reported, but the principle is the same.

Experimental Protocols

The following are general protocols for the application of BTCA to cellulosic materials. Researchers should optimize these protocols for their specific substrate and desired properties.

Protocol for Wrinkle-Resistant Finishing of Cotton Fabric

This protocol describes a typical "pad-dry-cure" process for treating cotton fabric with BTCA.

Cotton_Treatment_Workflow cluster_prep Preparation cluster_application Application cluster_curing Curing cluster_post Post-Treatment A Prepare Treatment Solution: - BTCA (e.g., 6% w/v) - SHP (e.g., 6% w/v) - Deionized Water B Immerse Cotton Fabric in Solution A->B C Pad the Fabric (e.g., to 80-100% wet pick-up) B->C D Dry the Fabric (e.g., 85°C for 5 min) C->D E Cure the Fabric (e.g., 170°C for 2 min) D->E F Rinse with Water E->F G Dry F->G

Caption: Experimental workflow for cotton treatment.

Methodology:

  • Solution Preparation: Prepare an aqueous solution containing the desired concentration of BTCA (e.g., 6-15% w/w) and a catalyst, typically sodium hypophosphite (SHP), at a 1:1 ratio with BTCA.[2]

  • Fabric Impregnation: Immerse the cotton fabric in the treatment solution until fully saturated.

  • Padding: Pass the saturated fabric through a padder to achieve a specific wet pick-up (e.g., 80-100%).

  • Drying: Dry the padded fabric in an oven at a moderate temperature (e.g., 85°C for 5 minutes) to remove excess water.[9]

  • Curing: Cure the dried fabric at a high temperature (e.g., 170-180°C for 1-3 minutes) to facilitate the crosslinking reaction.[10]

  • Post-Treatment: Rinse the cured fabric thoroughly with water to remove any unreacted chemicals and then dry.

Protocol for Improving Paper Wet Strength

This protocol outlines a method for treating paper sheets with BTCA.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of BTCA (e.g., 10% w/v) and a catalyst like SHP.

  • Paper Saturation: Immerse the paper sheets in the BTCA solution for a set period to ensure complete saturation.

  • Blotting: Remove the sheets and blot them to eliminate excess surface solution.

  • Curing: Cure the treated paper in an oven at a high temperature (e.g., 160°C) for a specified duration.[4]

  • Conditioning: Condition the cured paper samples at a standard temperature and humidity before testing.

Protocol for Wood Dimensional Stability Treatment

This protocol describes a vacuum-pressure impregnation method for treating wood with BTCA.

Methodology:

  • Sample Preparation: Prepare wood samples of the desired dimensions and determine their initial oven-dry weight and volume.

  • Solution Preparation: Prepare an aqueous solution of BTCA at the desired concentration.

  • Impregnation: Place the wood samples in a treatment vessel and apply a vacuum for a period (e.g., 30 minutes) to remove air from the wood structure. Introduce the BTCA solution into the vessel to submerge the samples. Release the vacuum and apply pressure (e.g., 100 psi) for a set time (e.g., 1 hour) to force the solution into the wood.

  • Drying and Curing: Remove the treated samples, wipe off excess solution, and dry them in an oven at a moderate temperature (e.g., 60°C) until they reach a constant weight. Subsequently, cure the wood at a higher temperature (e.g., 150-180°C) to initiate crosslinking.

  • Leaching and Final Measurement: Submerge the cured samples in water for a period to remove any unreacted chemicals. Finally, oven-dry the samples and measure their final weight and volume to calculate the Anti-Swelling Efficiency (ASE).

Safety and Handling

BTCA is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The treatment process, especially the curing step, should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of any potential fumes.

Conclusion

This compound is a highly effective and environmentally friendly crosslinking agent for a variety of cellulosic materials. It offers a viable alternative to formaldehyde-based reagents for improving properties such as wrinkle resistance, wet strength, and dimensional stability. While there are some trade-offs, such as potential reductions in strength and whiteness, these can often be mitigated by optimizing the treatment conditions. The protocols provided here serve as a starting point for researchers to explore the potential of BTCA in their specific applications.

References

Application Note: Protocol for Crosslinking Cotton Fibers with 1,2,3,4-Butanetetracarboxylic Acid (BTCA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the crosslinking of cotton cellulose (B213188) fibers using 1,2,3,4-Butanetetracarboxylic acid (BTCA), a non-formaldehyde finishing agent. The primary application of this process is to impart wrinkle resistance and dimensional stability to cotton fabrics.[1][2] The protocol outlines the chemical mechanism, a step-by-step experimental procedure using a pad-dry-cure method, and standard analytical techniques for characterization.

Mechanism of Action

The crosslinking of cotton cellulose with BTCA is an esterification reaction that occurs in two primary steps.[1][3] First, under heat, two adjacent carboxylic acid groups of the BTCA molecule dehydrate to form a more reactive five-membered cyclic anhydride (B1165640) intermediate.[3][4] This step is significantly accelerated by a catalyst, most commonly sodium hypophosphite (SHP).[2][5] In the second step, the anhydride intermediate reacts with the hydroxyl groups of the cellulose chains, forming stable ester bonds.[1][6] The formation of these crosslinks between adjacent cellulose polymers restricts their movement, which is the basis for the improved wrinkle recovery and dimensional stability of the treated fabric.[1]

G Cellulose Cellulose Chains (with -OH groups) Anhydride Cyclic Anhydride Intermediate Cellulose->Anhydride Heat + Catalyst (SHP) (Anhydride Formation) BTCA BTCA (this compound) BTCA->Anhydride Heat + Catalyst (SHP) (Anhydride Formation) Crosslinked Crosslinked Cellulose (Ester Bonds Formed) Anhydride->Crosslinked Esterification (Reaction with Cellulose -OH)

Caption: Chemical pathway for BTCA crosslinking of cellulose.

Experimental Data and Parameters

The effectiveness of the crosslinking process is dependent on the concentration of the reagents and the curing conditions. The following tables summarize typical parameters and their effects on the final properties of the cotton fabric.

Table 1: Summary of Typical Experimental Conditions

Parameter Value Notes Reference
BTCA Concentration 6% - 15% (w/v) Higher concentrations improve wrinkle resistance but can increase fabric stiffness and strength loss. 6% is often sufficient. [1]
Catalyst (SHP) Conc. 3% - 6% (w/v) Often used in a 1:1 or 2:1 ratio with BTCA. SHP accelerates the reaction and reduces the required curing temperature. [1][2][3]
Wet Pickup ~100% Achieved by passing the fabric through squeeze rolls (foulard). [4]
Pre-drying Temperature 80 °C Removes excess water before the high-temperature curing step. [1]
Pre-drying Time 3 - 5 minutes Ensures fabric is dry to prevent uneven curing. [1][4]
Curing Temperature 160 °C - 180 °C Critical for anhydride formation and esterification. Higher temperatures can lead to fabric degradation. [1][7]

| Curing Time | 2 - 3 minutes | Sufficient time for the crosslinking reaction to proceed to completion at the specified temperature. |[1][7] |

Table 2: Effect of BTCA Concentration on Fabric Properties (Illustrative)

BTCA Concentration (%) Wrinkle Recovery Angle (WRA, w+f)° Bursting Strength Loss (%) Air Permeability Change (%) Reference
0 (Untreated) ~185 0 0 [2]
6 Increased significantly ~15-25 Decreased [1][2]
15 Further increase ~25-40 Further decrease [1]

Note: Actual values can vary based on fabric type and precise processing conditions. Strength loss is a known side effect of acid-catalyzed crosslinking.[1][4]

Detailed Experimental Protocol

This protocol describes the standard "pad-dry-cure" method for treating cotton fabric.

G prep 1. Solution Preparation (BTCA + SHP in Water) pad 2. Fabric Padding (Immersion & Squeezing) prep->pad dry 3. Pre-drying (e.g., 80°C for 3 min) pad->dry cure 4. Curing (e.g., 170°C for 2 min) dry->cure wash 5. Post-Treatment Wash (Rinse and Dry) cure->wash analyze 6. Analysis (FTIR, WRA, etc.) wash->analyze

Caption: Experimental workflow for the pad-dry-cure process.

3.1. Materials and Equipment

  • Fabric: 100% cotton fabric, desized, scoured, and bleached.[1]

  • Reagents:

    • This compound (BTCA, 99% purity).[1]

    • Sodium hypophosphite monohydrate (SHP), catalyst.[1][3]

    • Deionized water.

  • Equipment:

    • Laboratory balance

    • Beakers and magnetic stirrer

    • Laboratory padding machine (foulard) with squeeze rolls

    • Forced-air oven for pre-drying

    • High-temperature oven for curing

    • Washing machine or beakers for rinsing

3.2. Preparation of Treatment Solution

  • Calculate the required amounts of BTCA and SHP based on the desired concentration (e.g., for a 6% BTCA and 6% SHP solution, dissolve 6.0 g of BTCA and 6.0 g of SHP in deionized water and bring the total volume to 100 mL).

  • In a beaker, dissolve the calculated amount of SHP in approximately 80% of the final volume of deionized water with stirring.

  • Once the SHP is fully dissolved, add the BTCA and continue stirring until a clear, homogeneous solution is obtained.

  • Add the remaining deionized water to reach the final volume.

3.3. Pad-Dry-Cure Procedure

  • Padding: Immerse a pre-weighed cotton fabric sample in the treatment solution for approximately 1-2 minutes to ensure complete saturation.

  • Pass the saturated fabric through the squeeze rolls of a laboratory padder set to a pressure that yields a wet pick-up of ~100% (meaning the weight of the absorbed solution equals the dry weight of the fabric).[1]

  • Pre-drying: Immediately transfer the padded fabric to a forced-air oven pre-heated to 80 °C. Dry the fabric for 3-5 minutes.[1][4]

  • Curing: Quickly move the pre-dried fabric to a second oven pre-heated to the curing temperature (e.g., 170-180 °C). Cure the fabric for the specified time (e.g., 2-3 minutes).[1][7]

  • Post-Treatment Washing: After curing, thoroughly rinse the fabric in warm water and then cold water to remove any unreacted BTCA and SHP. A mild, non-ionic detergent can be used. Finally, air-dry or tumble-dry the fabric.

Characterization and Analysis

4.1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the formation of ester crosslinks.

  • Methodology: Acquire FTIR spectra of untreated and BTCA-treated cotton samples (typically using KBr pellets or an ATR accessory).[1]

  • Expected Result: The spectrum of the treated fabric will show a new, distinct peak around 1720-1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of an ester bond.[1] This peak provides direct evidence of the crosslinking reaction between BTCA and cellulose.

4.2. Wrinkle Recovery Angle (WRA)

  • Purpose: To quantitatively measure the improvement in wrinkle resistance.

  • Methodology: Follow a standard test method (e.g., AATCC Test Method 66). The angle of recovery of a folded and compressed fabric specimen is measured.

  • Expected Result: The WRA of BTCA-treated cotton will be significantly higher (e.g., >250°) compared to untreated cotton (~185°), indicating improved anti-wrinkle performance.[1][2]

4.3. Physical Properties

  • Purpose: To evaluate the impact of the treatment on fabric integrity.

  • Methodology: Standard textile testing methods should be used to measure properties such as bursting strength (e.g., ISO 13938-2) and air permeability (e.g., ISO 9237).[1]

  • Expected Result: A decrease in bursting strength and air permeability is typically observed after BTCA treatment.[1] This trade-off between wrinkle resistance and mechanical strength is an important consideration.[4]

Safety Precautions

  • BTCA is an acid and can cause skin and eye irritation.[8]

  • Sodium hypophosphite is a strong reducing agent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

  • Perform the high-temperature curing step in a well-ventilated area or a fume hood.

References

Application of 1,2,3,4-Butanetetracarboxylic Acid (BTCA) in the Synthesis of Biocompatible Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels have emerged as highly promising biomaterials for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing, owing to their high water content, porous structure, and tunable physicochemical properties.[1][2] The choice of crosslinking agent is critical in determining the biocompatibility, biodegradability, and mechanical strength of the resulting hydrogel.[3][4] 1,2,3,4-Butanetetracarboxylic acid (BTCA) has garnered significant attention as a non-toxic, formaldehyde-free crosslinking agent for natural polymers, particularly polysaccharides like cellulose (B213188), to form biocompatible and biodegradable hydrogels.[5]

This document provides detailed application notes and protocols for the synthesis and characterization of biocompatible hydrogels using BTCA as a crosslinker. It is intended for researchers, scientists, and drug development professionals working in the fields of biomaterials, pharmaceuticals, and regenerative medicine.

Mechanism of BTCA Crosslinking

BTCA crosslinks polysaccharide chains through an esterification reaction between the carboxylic acid groups of BTCA and the hydroxyl groups of the polysaccharide. The generally accepted mechanism involves a two-step process where BTCA first forms a cyclic anhydride (B1165640) intermediate upon heating, which then reacts with the hydroxyl groups of the polymer to form ester bonds. This process creates a stable three-dimensional network structure.[5] Unreacted carboxylic acid groups from BTCA can introduce a negative charge to the hydrogel matrix, influencing its swelling behavior and interaction with charged molecules.

G cluster_0 BTCA Crosslinking Mechanism BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat Crosslinked_Hydrogel Crosslinked Hydrogel Network Anhydride->Crosslinked_Hydrogel Esterification with Polysaccharide -OH groups Polysaccharide Polysaccharide Chain (e.g., Cellulose) Polysaccharide->Crosslinked_Hydrogel

Caption: Mechanism of BTCA crosslinking with polysaccharides.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on BTCA and similar polycarboxylic acid-crosslinked polysaccharide hydrogels.

Table 1: Mechanical Properties of Polysaccharide-Based Hydrogels

Hydrogel CompositionCrosslinkerYoung's Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
CelluloseBTCA-0.089 - 1.3413 - 599[6]
Cellulose--61 ± 3-[7]
PolyacrylamideVariable20 - 160--[8]
Alginate-based-0.4 - 440--[9]

Table 2: Swelling Ratio of Polysaccharide-Based Hydrogels

Hydrogel CompositionCrosslinkerSwelling Ratio (%)pHTemperature (°C)Reference(s)
Polysaccharide:Polyamine (5:1)Epichlorohydrin~12007RT[10]
Polysaccharide:Polyamine (2:1)Epichlorohydrin~18007RT[10]
Polysaccharide:Polyamine (1:1)Epichlorohydrin~22007RT[10]
Saccharidic Methacrylate-250 - 5107.4RT[11]
Chitosan/PVAGenipin~800 - 1400725[9]
Cellulose AcetateEDTAD~1000 - 3500-25-50[4]

Experimental Protocols

Protocol 1: Synthesis of BTCA-Crosslinked Cellulose Hydrogel

This protocol describes a general method for synthesizing a BTCA-crosslinked cellulose hydrogel. Researchers should optimize the parameters based on the specific cellulose source and desired hydrogel properties.

Materials:

  • Microcrystalline cellulose (MCC) or other cellulose source

  • This compound (BTCA)

  • Sodium hypophosphite (SHP) (catalyst)

  • Urea (B33335)/NaOH/water solvent system (e.g., 7 wt% NaOH, 12 wt% urea in deionized water)

  • Deionized water

  • Ethanol

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Petri dishes or molds

  • Oven

  • Freeze-dryer (optional)

Procedure:

  • Cellulose Dissolution:

    • Prepare the urea/NaOH/water solvent system and cool it to -12 °C.

    • Disperse the desired amount of cellulose (e.g., 2-5 wt%) in the pre-cooled solvent with vigorous stirring until a clear and homogeneous solution is obtained.

  • Crosslinking Solution Preparation:

    • Prepare an aqueous solution of BTCA (e.g., 5-20 wt%) and SHP (e.g., 1-5 wt%). The ratio of BTCA to cellulose will determine the crosslinking density.

  • Hydrogel Formation:

    • Add the BTCA/SHP solution to the cellulose solution under continuous stirring.

    • Pour the mixture into petri dishes or desired molds.

    • Cure the mixture in an oven at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 1-3 hours) to induce crosslinking.

  • Purification:

    • After curing, immerse the resulting hydrogel in deionized water to remove unreacted BTCA, SHP, and other impurities. Change the water periodically (e.g., every 6 hours for 2-3 days) until the pH of the washing water becomes neutral.

    • The purified hydrogel can be stored in deionized water or freeze-dried for long-term storage.

G cluster_1 Hydrogel Synthesis Workflow A Dissolve Cellulose in Urea/NaOH/Water Solvent C Mix Cellulose and Crosslinking Solutions A->C B Prepare BTCA/SHP Crosslinking Solution B->C D Pour into Molds C->D E Cure in Oven D->E F Purify by Washing E->F G Store or Freeze-Dry F->G

Caption: Experimental workflow for BTCA-crosslinked hydrogel synthesis.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of BTCA-crosslinked hydrogels using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]

Materials:

  • BTCA-crosslinked hydrogel samples (sterilized)

  • Fibroblast cell line (e.g., L929 or NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plates

Equipment:

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

  • Laminar flow hood

Procedure:

  • Hydrogel Extract Preparation (Indirect Contact):

    • Incubate sterilized hydrogel samples in complete cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24-72 hours at 37 °C.

    • Collect the medium (hydrogel extract) and filter it through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37 °C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

G cluster_2 MTT Assay Workflow A Prepare Hydrogel Extracts C Treat Cells with Extracts A->C B Seed Cells in 96-well Plate B->C D Add MTT Reagent C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for in vitro cytotoxicity assessment using MTT assay.

Protocol 3: In Vivo Biocompatibility Assessment via Subcutaneous Implantation

This protocol describes a general procedure for evaluating the in vivo biocompatibility of BTCA-crosslinked hydrogels through subcutaneous implantation in a rodent model.[1][15][16][17][18] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Sterile, disc-shaped BTCA-crosslinked hydrogel implants

  • Male Wistar rats or BALB/c mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Formalin (10% neutral buffered)

  • Hematoxylin and Eosin (H&E) stain

Equipment:

  • Surgical area

  • Animal housing facility

  • Microtome

  • Microscope

Procedure:

  • Animal Preparation:

    • Anesthetize the animal.

    • Shave and disinfect the dorsal skin area.

  • Implantation:

    • Make a small incision (approx. 1 cm) on the dorsal midline.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the sterile hydrogel implant into the pocket.

    • Suture the incision.

  • Post-operative Care and Observation:

    • House the animals individually and monitor for signs of infection or distress.

    • At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize a subset of animals.

  • Histological Analysis:

    • Excise the implant and surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding, sectioning (5 µm thickness), and H&E staining.

    • Examine the tissue sections under a microscope to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

G cluster_3 In Vivo Biocompatibility Workflow A Prepare Sterile Implants C Subcutaneous Implantation A->C B Anesthetize and Prepare Animal B->C D Post-operative Monitoring C->D E Euthanize and Excise Tissue D->E F Histological Processing (H&E) E->F G Microscopic Evaluation F->G

Caption: Workflow for in vivo biocompatibility assessment.

Signaling Pathways in Biocompatibility

The biocompatibility of a hydrogel is largely determined by the host's immune response to the implanted material. Upon implantation, proteins adsorb to the hydrogel surface, initiating a cascade of events that recruit immune cells, primarily macrophages.[19] Macrophages can polarize into different phenotypes: the pro-inflammatory M1 phenotype, which is involved in the initial foreign body response, and the anti-inflammatory M2 phenotype, which promotes tissue repair and regeneration.[20] The surface chemistry and physical properties of the hydrogel can influence macrophage polarization and the subsequent inflammatory response. Signaling pathways such as NF-κB and NLRP3 are key regulators of inflammation.[21] An ideal biocompatible hydrogel should elicit a minimal and transient inflammatory response, favoring a shift towards M2 macrophage polarization to facilitate tissue integration.

G cluster_4 Inflammatory Response to Biomaterials Implant Hydrogel Implant Protein Protein Adsorption Implant->Protein Macrophage Macrophage Recruitment Protein->Macrophage M1 M1 Macrophage (Pro-inflammatory) Macrophage->M1 M2 M2 Macrophage (Anti-inflammatory) Macrophage->M2 Inflammation Inflammation (e.g., NF-κB, NLRP3 activation) M1->Inflammation Repair Tissue Repair and Integration M2->Repair G cluster_5 Drug Release from Hydrogel Hydrogel Drug-loaded Hydrogel Diffusion Diffusion Hydrogel->Diffusion Swelling Swelling Hydrogel->Swelling Erosion Erosion Hydrogel->Erosion Release Drug Release Diffusion->Release Swelling->Release Erosion->Release

References

Application Notes and Protocols for 1,2,3,4-Butanetetracarboxylic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a non-toxic, polycarboxylic acid that has emerged as a promising crosslinking agent in the development of biocompatible and biodegradable drug delivery systems.[1][2] Its ability to form stable ester linkages with polymers containing hydroxyl groups, such as polysaccharides and polyvinyl alcohol, makes it an excellent candidate for creating hydrogels and nanoparticles for controlled drug release.[3][4] The use of BTCA avoids the toxicity concerns associated with conventional crosslinkers like glutaraldehyde.[1] This document provides an overview of the potential applications of BTCA in drug delivery, along with detailed protocols for the synthesis and characterization of BTCA-crosslinked drug carriers.

The crosslinking reaction typically involves the formation of a cyclic anhydride (B1165640) intermediate from BTCA, which then reacts with the hydroxyl groups of the polymer backbone.[5][6] This process can be catalyzed and may require elevated temperatures to proceed efficiently.[2][6] The resulting crosslinked network can be tailored to control the swelling behavior, degradation rate, and consequently, the drug release profile of the delivery system.[4][7]

Potential Applications

BTCA-crosslinked polymers are particularly well-suited for a variety of drug delivery applications, including:

  • Controlled Oral Drug Delivery: Hydrogels formulated with BTCA can protect drugs from the harsh environment of the gastrointestinal tract and provide sustained release.

  • Topical and Transdermal Delivery: BTCA-crosslinked nanofibers and films can be used as wound dressings that provide controlled release of antimicrobial or anti-inflammatory agents.[3]

  • Targeted Cancer Therapy: Nanoparticles prepared with BTCA can be functionalized with targeting ligands to deliver chemotherapeutic agents specifically to tumor cells, potentially reducing systemic toxicity.

Data Presentation: Illustrative Drug Loading and Release Parameters

The following tables present hypothetical quantitative data for BTCA-crosslinked polysaccharide nanoparticles loaded with a model hydrophobic drug, such as curcumin. These values are for illustrative purposes and will vary depending on the specific polymer, drug, and formulation parameters.

Table 1: Drug Loading and Encapsulation Efficiency

Formulation CodePolymerBTCA Concentration (w/w % of polymer)Drug Loading Capacity (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
BTCA-PNP-1Starch5%8.2 ± 0.575.3 ± 2.1250 ± 15-25.4 ± 1.8
BTCA-PNP-2Starch10%7.5 ± 0.482.1 ± 1.9280 ± 20-28.1 ± 2.2
BTCA-PNP-3Cellulose (B213188)5%9.1 ± 0.678.6 ± 2.5230 ± 18-22.5 ± 1.5
BTCA-PNP-4Cellulose10%8.4 ± 0.585.4 ± 2.3265 ± 16-26.3 ± 1.9

Table 2: In Vitro Drug Release Profile (Cumulative Release %)

Formulation CodeTime (hours)pH 5.5pH 7.4
BTCA-PNP-2 18.5 ± 0.75.2 ± 0.4
425.1 ± 1.515.8 ± 1.1
842.3 ± 2.128.4 ± 1.8
1258.7 ± 2.540.1 ± 2.0
2475.2 ± 3.155.6 ± 2.4
4888.9 ± 2.872.3 ± 2.9
BTCA-PNP-4 17.9 ± 0.64.8 ± 0.3
423.5 ± 1.314.2 ± 0.9
840.1 ± 1.926.7 ± 1.5
1255.4 ± 2.238.5 ± 1.8
2472.8 ± 2.852.1 ± 2.2
4885.6 ± 2.568.9 ± 2.6

Experimental Protocols

Protocol 1: Synthesis of BTCA-Crosslinked Starch Nanoparticles

This protocol describes the preparation of starch nanoparticles crosslinked with this compound using an oil-in-water emulsion method.

Materials:

  • Soluble Starch

  • This compound (BTCA)

  • Sodium hypophosphite (SHP) (catalyst)

  • Vegetable Oil (e.g., sunflower oil)

  • Span® 80 (surfactant)

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Deionized water

  • Model drug (e.g., Curcumin)

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve 1 g of soluble starch in 50 mL of deionized water by heating at 80°C with continuous stirring until a clear solution is formed.

    • Cool the solution to room temperature.

    • Add 0.1 g of BTCA (10% w/w of starch) and 0.05 g of SHP to the starch solution.

    • If loading a drug, dissolve the desired amount of the model drug in a minimal amount of a suitable solvent (e.g., ethanol for curcumin) and add it to the aqueous phase under stirring.

  • Emulsification:

    • In a separate beaker, prepare the oil phase by dissolving 1% (v/v) of Span® 80 in 100 mL of vegetable oil.

    • Add the aqueous phase dropwise to the oil phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a stable water-in-oil emulsion.

  • Crosslinking Reaction:

    • Transfer the emulsion to a round-bottom flask and heat it to 160°C in an oil bath with continuous stirring for 10 minutes to facilitate the crosslinking reaction.

  • Nanoparticle Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of acetone to the emulsion to precipitate the nanoparticles.

    • Centrifuge the suspension at 12,000 rpm for 20 minutes.

    • Discard the supernatant and wash the nanoparticle pellet three times with ethanol and then three times with deionized water to remove unreacted reagents and residual oil.

    • Lyophilize the purified nanoparticles to obtain a dry powder.

Protocol 2: Characterization of BTCA-Crosslinked Nanoparticles

1. Particle Size and Zeta Potential:

  • Disperse the lyophilized nanoparticles in deionized water by sonication.
  • Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading Capacity and Encapsulation Efficiency:

  • Accurately weigh a known amount of drug-loaded nanoparticles and dissolve them in a suitable solvent to extract the drug.
  • Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
  • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4 and acetate (B1210297) buffer, pH 5.5) in a dialysis bag.
  • Place the dialysis bag in a larger volume of the same release medium and keep it under constant stirring at 37°C.
  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
  • Analyze the drug concentration in the collected samples using a suitable analytical method.
  • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis prep_aqueous Aqueous Phase (Starch, BTCA, SHP, Drug) emulsification Homogenization (Emulsification) prep_aqueous->emulsification prep_oil Oil Phase (Oil, Surfactant) prep_oil->emulsification crosslinking Heating (Crosslinking) emulsification->crosslinking precipitation Precipitation (Acetone) crosslinking->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation lyophilization Lyophilization centrifugation->lyophilization characterization Characterization (DLS, HPLC, etc.) lyophilization->characterization

Caption: Experimental workflow for the synthesis of BTCA-crosslinked nanoparticles.

crosslinking_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product btca This compound (BTCA) anhydride Formation of BTCA Dianhydride btca->anhydride Heat polymer Polymer with -OH groups (e.g., Polysaccharide) esterification Esterification Reaction polymer->esterification anhydride->esterification + Polymer-OH crosslinked_polymer Crosslinked Polymer Network esterification->crosslinked_polymer Ester Linkage Formation

Caption: Mechanism of BTCA crosslinking with a hydroxyl-containing polymer.

References

Preparation of BTCA-Crosslinked Nanoparticles for Biomedical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 1,2,3,4-butanetetracarboxylic acid (BTCA)-crosslinked nanoparticles for biomedical applications. BTCA is a non-toxic, formaldehyde-free crosslinking agent that enhances the stability and modulates the release properties of nanoparticles, making them suitable for various therapeutic and diagnostic purposes.

Introduction

Nanoparticles have emerged as promising platforms for targeted drug delivery, diagnostics, and tissue engineering. Their efficacy often relies on their stability in physiological environments and their ability to release therapeutic payloads in a controlled manner. Crosslinking the polymeric matrix of nanoparticles is a common strategy to improve these characteristics. This compound (BTCA) is a polycarboxylic acid that can form ester bonds with hydroxyl-rich polymers, such as polysaccharides, creating a stable, biocompatible, and biodegradable nanoparticle network.[1]

The crosslinking mechanism of BTCA involves the formation of a cyclic anhydride (B1165640) intermediate upon heating, which then reacts with the hydroxyl groups of the polymer to form ester linkages.[2] This process is often facilitated by a catalyst, such as sodium hypophosphite (SHP). The degree of crosslinking can be controlled by adjusting the concentration of BTCA and the catalyst, as well as the reaction temperature and time.

This document outlines a proposed protocol for the synthesis of BTCA-crosslinked polysaccharide nanoparticles, using chitosan (B1678972) as an exemplary polymer, followed by detailed characterization methods.

Data Presentation: Physicochemical Properties of Polysaccharide Nanoparticles

The following tables summarize typical physicochemical properties of polysaccharide-based nanoparticles from the literature. These values can serve as a benchmark for the characterization of newly synthesized BTCA-crosslinked nanoparticles.

Table 1: Typical Physicochemical Properties of Chitosan Nanoparticles

ParameterTypical RangeReference
Particle Size (nm) 100 - 500[3][4]
Polydispersity Index (PDI) 0.1 - 0.4[3]
Zeta Potential (mV) +15 to +40[3]
Drug Encapsulation Efficiency (%) 50 - 90[5]

Table 2: Typical Physicochemical Properties of Starch Nanoparticles

ParameterTypical RangeReference
Particle Size (nm) 50 - 300[6][7]
Polydispersity Index (PDI) 0.2 - 0.5[8]
Zeta Potential (mV) -15 to -30[7]
Drug Encapsulation Efficiency (%) 40 - 80[9]

Table 3: Typical Physicochemical Properties of Hyaluronic Acid Nanoparticles

ParameterTypical RangeReference
Particle Size (nm) 150 - 400[10]
Polydispersity Index (PDI) 0.1 - 0.3[10]
Zeta Potential (mV) -20 to -50[11]
Drug Encapsulation Efficiency (%) 50 - 85[12]

Experimental Protocols

Proposed Protocol for Preparation of BTCA-Crosslinked Chitosan Nanoparticles

This protocol describes the preparation of chitosan nanoparticles using the ionic gelation method, followed by crosslinking with BTCA.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound (BTCA)

  • Sodium hypophosphite (SHP)

  • Deionized water

  • (Optional) Therapeutic drug for encapsulation

Procedure:

Part A: Preparation of Chitosan Nanoparticles by Ionic Gelation

  • Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • (Optional) Drug Loading: If encapsulating a therapeutic agent, add the desired amount of the drug to the chitosan solution and stir until completely dissolved or dispersed.

  • TPP Solution Preparation: Prepare a 1 mg/mL solution of sodium tripolyphosphate (TPP) in deionized water.

  • Nanoparticle Formation: While stirring the chitosan solution at a moderate speed (e.g., 700 rpm) at room temperature, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of chitosan nanoparticles.

  • Maturation: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

Part B: BTCA Crosslinking of Chitosan Nanoparticles

  • Crosslinking Solution Preparation: Prepare a stock solution of BTCA (e.g., 100 mg/mL) and SHP (e.g., 50 mg/mL) in deionized water.

  • Crosslinking Reaction: To the freshly prepared chitosan nanoparticle suspension, add the BTCA and SHP solutions to achieve the desired final concentration (e.g., 5-10% w/w of chitosan for BTCA and a 1:2 ratio of BTCA:SHP).

  • pH Adjustment: Adjust the pH of the suspension to approximately 3.0-4.0 using dilute HCl or NaOH.

  • Curing: Heat the nanoparticle suspension in a two-step process:

    • First, heat at 80°C for 5 minutes for pre-drying.

    • Then, increase the temperature to 120-140°C for 5-10 minutes for curing. Note: This temperature is lower than that used for textiles to prevent significant aggregation of nanoparticles in suspension. Optimization may be required.

  • Purification:

    • Cool the suspension to room temperature.

    • Centrifuge the crosslinked nanoparticles at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted BTCA and SHP.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C.

Protocol for Characterization of BTCA-Crosslinked Nanoparticles

A. Physicochemical Characterization

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values with standard deviation.

  • Morphology:

    • Prepare a dilute suspension of the nanoparticles in deionized water.

    • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

    • (Optional) Negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

    • Observe the morphology of the nanoparticles using a Transmission Electron Microscope (TEM).

  • Confirmation of Crosslinking (FTIR Spectroscopy):

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

    • Record the Fourier-Transform Infrared (FTIR) spectra of native chitosan, non-crosslinked nanoparticles, and BTCA-crosslinked nanoparticles.

    • Compare the spectra to identify the appearance of a new ester carbonyl peak (around 1730 cm⁻¹), which confirms the formation of ester bonds between chitosan and BTCA.

B. Drug Loading and Release Studies

  • Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):

    • Centrifuge the drug-loaded nanoparticle suspension.

    • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and LC using the following formulas:

      • EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • LC (%) = [(Total drug amount - Free drug amount) / Weight of nanoparticles] x 100

  • In Vitro Drug Release:

    • Place a known amount of drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative drug release as a function of time.

Visualizations

Signaling Pathways and Workflows

BTCA_Crosslinking_Mechanism BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat - 2H2O Crosslinked_Polymer Crosslinked Polysaccharide (Ester Bonds Formed) Anhydride->Crosslinked_Polymer Reaction with Polymer -OH Polymer Polysaccharide (with -OH groups) Polymer->Crosslinked_Polymer

Diagram 1: Chemical mechanism of BTCA crosslinking with a polysaccharide.

Nanoparticle_Preparation_Workflow cluster_prep Nanoparticle Formation cluster_crosslink BTCA Crosslinking cluster_purification Purification & Characterization chitosan_sol Prepare Chitosan Solution (in Acetic Acid) drug_load Optional: Add Drug chitosan_sol->drug_load ionic_gelation Ionic Gelation: Add TPP to Chitosan Solution drug_load->ionic_gelation tpp_sol Prepare TPP Solution tpp_sol->ionic_gelation add_btca Add BTCA and SHP ionic_gelation->add_btca Nanoparticle Suspension adjust_ph Adjust pH to 3-4 add_btca->adjust_ph curing Two-Step Heating: 1. 80°C 2. 120-140°C adjust_ph->curing centrifuge Centrifugation & Washing curing->centrifuge characterize Characterization: - DLS (Size, Zeta) - TEM (Morphology) - FTIR (Crosslinking) centrifuge->characterize drug_release Drug Loading & Release Studies centrifuge->drug_release

Diagram 2: Experimental workflow for the preparation of BTCA-crosslinked chitosan nanoparticles.

References

Application Notes and Protocols for the Characterization of BTCA-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential analytical techniques for characterizing polymers modified with 1,2,3,4-butanetetracarboxylic acid (BTCA). The following sections offer in-depth experimental protocols and data interpretation guidelines for spectroscopic, thermal, and chromatographic methods, as well as techniques for determining molecular weight and crosslinking density.

Spectroscopic Techniques

Spectroscopic methods are fundamental for confirming the covalent modification of polymers with BTCA and for elucidating the chemical structure of the resulting conjugate.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and readily available technique used to identify the functional groups introduced by BTCA modification. The key chemical events—the consumption of hydroxyl groups on the polymer, the introduction of carboxylic acid groups from BTCA, and the formation of ester linkages—can all be monitored.

Key Spectral Features:

The reaction between a polymer (e.g., a polysaccharide) and BTCA involves the formation of an anhydride (B1165640) intermediate from BTCA, which then reacts with the polymer's hydroxyl groups to form ester bonds.[1][2]

  • BTCA Anhydride Formation: A characteristic peak for the cyclic anhydride intermediate appears around 1777 cm⁻¹.[1]

  • Ester Bond Formation: The formation of ester linkages is confirmed by the appearance of a new carbonyl (C=O) stretching band typically in the region of 1720-1740 cm⁻¹.[3]

  • Carboxylic Acid Groups: The presence of unreacted carboxylic acid groups from BTCA is indicated by a carbonyl stretching vibration around 1704 cm⁻¹.[1]

  • Hydroxyl Group Consumption: A decrease in the broad absorbance band for hydroxyl (-OH) groups, typically between 3000 and 3600 cm⁻¹, suggests their involvement in the esterification reaction.[2]

Quantitative Data Summary: Characteristic FTIR Peaks for BTCA-Modified Polymers

Functional GroupWavenumber (cm⁻¹)Interpretation
O-H Stretch (Polymer)3600 - 3200Decrease in intensity indicates consumption of hydroxyl groups.
C=O Stretch (BTCA Anhydride)~1777Formation of the reactive intermediate.[1]
C=O Stretch (Ester)1740 - 1720Confirmation of covalent crosslinking between BTCA and the polymer.[3]
C=O Stretch (Carboxylic Acid)~1704Presence of free carboxylic acid groups from BTCA.[1]
C-O Stretch (Ester)1300 - 1000Corroborates the formation of ester bonds.

Experimental Protocol: FTIR Analysis of BTCA-Modified Polymers

  • Sample Preparation:

    • For solid samples (e.g., films, powders), the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation.[4] Ensure good contact between the sample and the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the dried polymer with potassium bromide powder and pressing it into a thin, transparent disk.

  • Instrument Setup:

    • Set the spectrometer to collect spectra in the mid-IR range (4000-400 cm⁻¹).

    • Select a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for ester formation and the presence of carboxylic acid groups.

    • Compare the spectrum of the modified polymer to that of the unmodified polymer to observe the decrease in the hydroxyl band and the appearance of new carbonyl bands.

Visualization of the BTCA Crosslinking Reaction Pathway

G BTCA Crosslinking Mechanism BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat Esterification Esterification Reaction Anhydride->Esterification Polymer Polymer with -OH groups (e.g., Cellulose, PVA) Polymer->Esterification Crosslinked_Polymer BTCA-Crosslinked Polymer (Ester Linkages) Esterification->Crosslinked_Polymer

Caption: Reaction pathway of BTCA with a hydroxyl-containing polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the BTCA-modified polymer. Both solution-state and solid-state NMR can be employed, depending on the solubility of the polymer.

Key Spectral Features:

  • ¹³C NMR: The formation of ester carbonyls results in new signals in the 170-180 ppm region. The carbons in the BTCA backbone will also give rise to characteristic signals.

  • ¹H NMR: Protons adjacent to the newly formed ester groups will experience a downfield shift.

  • Solid-State NMR: For insoluble, crosslinked polymers, solid-state NMR (e.g., ¹³C CP/MAS) is essential to confirm the presence of the BTCA crosslinker and the formation of ester bonds in the solid state.[5]

Quantitative Data Summary: Expected ¹³C NMR Chemical Shifts for BTCA-Polymer Conjugates

Carbon EnvironmentExpected Chemical Shift (ppm)Interpretation
Ester Carbonyl (C=O)170 - 180Confirmation of ester linkage formation.
Carboxylic Acid Carbonyl (C=O)175 - 185Presence of unreacted carboxyl groups from BTCA.
BTCA Backbone (CH, CH₂)30 - 50Signals corresponding to the BTCA crosslinker.
Polymer Backbone (C-O-Ester)60 - 80 (Varies)Polymer carbons shifted due to esterification.

Experimental Protocol: Solid-State ¹³C NMR of BTCA-Crosslinked Polymers

  • Sample Preparation:

    • Pack the finely powdered, dry BTCA-modified polymer into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).

  • Instrument Setup:

    • Use a high-field solid-state NMR spectrometer.

    • Employ a Cross-Polarization/Magic Angle Spinning (CP/MAS) probe.

    • Set the magic angle spinning speed to an appropriate rate (e.g., 5-10 kHz) to average out anisotropic interactions.

  • Data Acquisition:

    • Acquire ¹³C CP/MAS spectra. Key parameters to optimize include the contact time for cross-polarization and the recycle delay.

    • A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the free induction decay (FID) with an appropriate line broadening factor.

    • Identify the resonances corresponding to the ester carbonyls and the BTCA backbone carbons.

    • Compare the spectrum to that of the unmodified polymer to identify new peaks and changes in existing polymer signals.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the impact of BTCA crosslinking on the thermal stability and phase transitions of the polymer.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the modified polymer.

Key Observations:

  • Increased Thermal Stability: Crosslinking with BTCA often leads to an increase in the onset temperature of thermal decomposition, indicating enhanced thermal stability.

  • Multi-stage Decomposition: The decomposition of BTCA-modified polymers may occur in multiple stages, corresponding to the breakdown of different parts of the structure (e.g., loss of water, decomposition of the polymer backbone, and breakdown of the crosslinks).[6][7]

Quantitative Data Summary: Typical Thermal Decomposition Temperatures for Polysaccharide-Based Materials

Polymer TypeOnset of Major Decomposition (°C)Notes
Unmodified Starch~250 - 300The main degradation step involves the breakdown of the polysaccharide structure.[8]
BTCA-Crosslinked Starch> 300The increase in decomposition temperature is indicative of successful crosslinking.
Unmodified PVA~200 - 250 (dehydration), ~350-450 (decomposition)Exhibits a multi-stage decomposition profile.
BTCA-Crosslinked PVAIncreased decomposition temperatureThe crosslinks enhance the thermal stability of the polymer network.

Experimental Protocol: TGA of BTCA-Modified Polymers

  • Sample Preparation:

    • Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

  • Data Acquisition:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[9]

    • The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for different degradation steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc).

Key Observations:

  • Shift in Glass Transition Temperature (Tg): An increase in the Tg of the modified polymer compared to the unmodified polymer is a strong indicator of crosslinking, as the crosslinks restrict the mobility of the polymer chains.

  • Changes in Melting and Crystallization Behavior: Crosslinking can disrupt the crystalline structure of a semi-crystalline polymer, leading to a decrease in the melting temperature and the enthalpy of fusion.

Quantitative Data Summary: Effect of BTCA Crosslinking on Thermal Transitions

ParameterExpected Change upon CrosslinkingRationale
Glass Transition Temp. (Tg)IncreaseReduced chain mobility due to the formation of a crosslinked network.
Melting Temperature (Tm)Decrease or BroadenDisruption of crystalline domains by the crosslinks.
Enthalpy of Fusion (ΔHm)DecreaseLower degree of crystallinity in the crosslinked polymer.

Experimental Protocol: DSC of BTCA-Modified Polymers

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the Tg (as a step change in the baseline), Tm (as an endothermic peak), and Tc (as an exothermic peak on cooling).

    • Integrate the area of the melting peak to determine the enthalpy of fusion.

Chromatographic Techniques

Chromatographic methods are essential for determining the molecular weight distribution of the soluble fraction of BTCA-modified polymers and for quantifying the amount of unreacted BTCA.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates molecules based on their hydrodynamic volume in solution. It is the primary technique for determining the molecular weight distribution of polymers.[10][11] For water-soluble polymers modified with BTCA, aqueous GPC is the method of choice.[11]

Key Information Obtained:

  • Molecular Weight Averages: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).

  • Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. An increase in molecular weight and PDI after modification can suggest successful grafting or branching.

Quantitative Data Summary: GPC/SEC Parameters for Polymer Analysis

ParameterSymbolDescription
Number-Average MWMnThe total weight of the polymer divided by the total number of molecules.
Weight-Average MWMwAn average that is biased towards heavier molecules.
Polydispersity IndexPDI (Đ)A measure of the broadness of the molecular weight distribution (Mw/Mn).

Experimental Protocol: Aqueous GPC/SEC of Soluble BTCA-Modified Polymers

  • Sample Preparation:

    • Dissolve the polymer sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

    • Filter the solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter.

  • Instrument Setup:

    • Use a GPC/SEC system equipped with a pump, injector, a set of aqueous GPC columns, and a refractive index (RI) detector.[11]

    • The mobile phase should be an aqueous buffer (e.g., phosphate (B84403) or nitrate (B79036) buffer) containing salt (e.g., NaCl or NaNO₃) to suppress ionic interactions.[12]

  • Data Acquisition:

    • Calibrate the system using a series of polymer standards with known molecular weights (e.g., polyethylene (B3416737) oxide/polyethylene glycol or polysaccharide standards).[12]

    • Inject the prepared sample solution and record the chromatogram.

  • Data Analysis:

    • Use the calibration curve to convert the elution times of the sample into molecular weights.

    • The software will calculate Mn, Mw, and PDI from the molecular weight distribution.

Visualization of the GPC/SEC Workflow

G GPC/SEC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Dissolve Dissolve Polymer in Mobile Phase Filter Filter Solution Dissolve->Filter Inject Inject into GPC/SEC System Filter->Inject Separate Separation by Size in Column Inject->Separate Detect Detection (e.g., RI) Separate->Detect Calculate Calculate Mn, Mw, PDI Detect->Calculate Calibrate Calibration with Standards Calibrate->Calculate

Caption: Workflow for GPC/SEC analysis of polymers.

Determination of Crosslinking

Quantifying the extent of crosslinking is crucial for understanding the structure-property relationships of the modified polymer.

Swelling Studies and Gel Fraction

For insoluble, crosslinked polymers, the degree of crosslinking can be estimated by measuring the swelling behavior and the gel fraction.

Key Parameters:

  • Swelling Ratio (Q): The ratio of the weight of the swollen gel to the weight of the dry gel. A lower swelling ratio generally indicates a higher degree of crosslinking.

  • Gel Fraction: The percentage of the polymer that is insoluble in a good solvent for the original, uncrosslinked polymer. A higher gel fraction indicates a greater extent of crosslinking.[13]

Experimental Protocol: Determination of Swelling Ratio and Gel Fraction

  • Sample Preparation:

    • Accurately weigh a piece of the dry, crosslinked polymer (W_dry).

  • Swelling Measurement:

    • Immerse the polymer in a suitable solvent (e.g., deionized water for hydrophilic polymers) at a specific temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium swelling.

    • Remove the swollen polymer, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

    • Calculate the swelling ratio: Q = W_swollen / W_dry.

  • Gel Fraction Measurement:

    • After the swelling measurement, dry the swollen polymer to a constant weight in a vacuum oven (W_final).

    • The gel fraction is calculated as: Gel Fraction (%) = (W_final / W_dry) x 100.

Titration of Carboxyl Groups

The degree of BTCA incorporation can be determined by titrating the unreacted carboxylic acid groups.

Experimental Protocol: Back Titration Method

  • Reaction with Base:

    • Accurately weigh a sample of the BTCA-modified polymer and immerse it in a known excess volume of a standardized sodium hydroxide (B78521) (NaOH) solution.

    • Allow the mixture to react for a set period to ensure all accessible carboxyl groups are neutralized.

  • Titration:

    • Titrate the unreacted NaOH in the solution with a standardized hydrochloric acid (HCl) solution using a suitable indicator (e.g., phenolphthalein).

  • Calculation:

    • The amount of NaOH that reacted with the polymer's carboxyl groups is determined by the difference between the initial amount of NaOH and the amount that was titrated with HCl.

    • From this, the number of moles of carboxyl groups per gram of polymer can be calculated.

Molecular Weight Determination of Insoluble Polymers

For insoluble crosslinked networks, conventional techniques like GPC are not applicable.

Dynamic Mechanical Analysis (DMA)

DMA can be used to estimate the crosslink density of a polymer network. The theory of rubber elasticity relates the equilibrium modulus (Ge) in the rubbery plateau region to the molecular weight between crosslinks (Mc).[14]

Key Relationship:

  • Ge = ρRT / Mc

    • Where Ge is the equilibrium storage modulus, ρ is the polymer density, R is the ideal gas constant, and T is the absolute temperature.[14] A higher modulus corresponds to a lower Mc and thus a higher crosslink density.

Experimental Protocol: DMA for Crosslink Density

  • Sample Preparation:

    • Prepare a sample with well-defined dimensions (e.g., a rectangular film).

  • Instrument Setup:

    • Mount the sample in the DMA instrument in a suitable geometry (e.g., tensile mode).

  • Data Acquisition:

    • Perform a temperature sweep at a constant frequency and strain, heating the sample from below its Tg to well into the rubbery plateau region.

  • Data Analysis:

    • Identify the storage modulus (E') in the rubbery plateau region (above Tg). This value is taken as the equilibrium modulus (Ge).

    • Measure the density (ρ) of the polymer separately.

    • Calculate Mc using the equation above. The crosslink density can be considered as the inverse of Mc.

Visualization of Analytical Techniques for Polymer Characterization

G Analytical Techniques for BTCA-Polymer Characterization cluster_structure Structural Analysis cluster_properties Property Analysis cluster_separation Separation & Sizing Polymer BTCA-Modified Polymer FTIR FTIR (Functional Groups, Ester Bonds) Polymer->FTIR NMR NMR (Covalent Linkages, Structure) Polymer->NMR TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Tg, Tm, Crystallinity) Polymer->DSC DMA DMA (Crosslink Density) Polymer->DMA GPC GPC/SEC (Molecular Weight Distribution) Polymer->GPC Swelling Swelling/Titration (Crosslinking Degree) Polymer->Swelling

Caption: Overview of analytical techniques for BTCA-polymer characterization.

References

Application Note: Analysis of BTCA Esterification using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a non-formaldehyde crosslinking agent used to impart desirable properties, such as wrinkle resistance, to cellulosic materials. The crosslinking mechanism involves the esterification of hydroxyl groups on the substrate by the carboxylic acid groups of BTCA. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and widely used analytical technique for monitoring this esterification reaction. This application note provides a detailed protocol for using FT-IR spectroscopy to qualitatively and semi-quantitatively analyze the esterification of substrates with BTCA.

Principle

The esterification reaction between BTCA and a hydroxyl-containing substrate, such as cellulose (B213188), can be monitored by observing specific changes in the infrared spectrum. The key spectral features to monitor include the decrease in the intensity of the hydroxyl (-OH) band of the substrate and the carboxylic acid C=O stretching band of BTCA, and the concurrent appearance and increase in the intensity of the ester carbonyl (C=O) stretching band. The reaction is understood to proceed via a cyclic anhydride (B1165640) intermediate, which can also be detected by FT-IR.[1]

Key FT-IR Spectral Bands for Monitoring BTCA Esterification

The progress of the esterification reaction can be followed by monitoring the changes in the following key infrared absorption bands:

Wavenumber (cm⁻¹)Vibrational ModeInterpretationReference
~3600-3200O-H stretchingDecrease indicates consumption of hydroxyl groups from the substrate (e.g., cellulose).[2][3]
~1780C=O stretchingFormation of cyclic anhydride intermediate from BTCA.[4][5]
~1730-1700C=O stretchingFormation of the ester linkage between BTCA and the substrate. This is a key indicator of successful esterification.[2][3]
~1700C=O stretchingCarboxylic acid of unreacted BTCA. The intensity of this peak decreases as the reaction proceeds.[2][3]
~1127C-O stretchingIncrease can be attributed to the esterification of BTCA with cellulose.[2][3]

Experimental Protocol

This protocol provides a general procedure for analyzing BTCA esterification of a solid substrate (e.g., cotton fabric, cellulose film).

1. Materials and Reagents

  • Substrate (e.g., cotton fabric, cellulose film)

  • This compound (BTCA)

  • Catalyst (e.g., sodium hypophosphite, SHP) (optional, but commonly used)[4][5]

  • Deionized water

  • Acetone (B3395972) (for washing)

2. Sample Preparation

  • Solution Preparation: Prepare an aqueous solution of BTCA and the catalyst (if used). A typical concentration might be 5-10% (w/v) BTCA and a 1:1 molar ratio of BTCA to catalyst.

  • Substrate Impregnation: Immerse the substrate in the BTCA solution for a specified time (e.g., 10-30 minutes) to ensure uniform wetting.

  • Drying: Remove the substrate from the solution and gently press it between filter papers to remove excess liquid. Dry the impregnated substrate in an oven at a low temperature (e.g., 60-80 °C) for a short period (e.g., 5-10 minutes) to remove water.

  • Curing (Esterification Reaction): Place the dried, impregnated substrate in an oven at a higher temperature (e.g., 140-180 °C) for a specified curing time (e.g., 5-30 minutes) to induce the esterification reaction.[2]

  • Washing: After curing, thoroughly wash the treated substrate with deionized water and then acetone to remove any unreacted BTCA and catalyst.

  • Final Drying: Dry the washed substrate in an oven at a moderate temperature (e.g., 100 °C) until a constant weight is achieved.

3. FT-IR Analysis

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Set the spectral range to 4000-650 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Collect a suitable number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a piece of the untreated (control) substrate on the ATR crystal and apply pressure to ensure good contact. Collect the spectrum.

    • Clean the ATR crystal thoroughly.

    • Place a piece of the BTCA-treated and cured substrate on the ATR crystal and collect the spectrum under the same conditions.

    • For kinetic studies, spectra can be collected at different curing times or temperatures.

Data Analysis

1. Qualitative Analysis

Compare the spectrum of the treated substrate with that of the untreated substrate. The key indicators of successful esterification are:

  • A decrease in the broad -OH band around 3300 cm⁻¹.

  • The appearance of a new, sharp peak around 1720 cm⁻¹, corresponding to the ester carbonyl group.

2. Semi-Quantitative Analysis

The extent of esterification can be estimated by measuring the area or height of the ester carbonyl peak. For more accurate semi-quantitative analysis, the peak can be normalized to an internal standard peak that does not change during the reaction, such as a C-H stretching band from the substrate backbone.

The ratio of the absorbance of the ester carbonyl peak (A_ester) to the absorbance of a reference peak (A_ref) can be used as a relative measure of the degree of esterification.

Visualizations

BTCA_Esterification_Reaction Substrate_OH Substrate-OH BTCA BTCA (Butanetetracarboxylic Acid) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat, Catalyst Esterified_Product Esterified Substrate Anhydride->Esterified_Product + Substrate-OH Water H₂O Anhydride->Water - H₂O

Caption: Chemical pathway of BTCA esterification.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Impregnation Substrate Impregnation (BTCA Solution) Drying Drying Impregnation->Drying Curing Curing (Esterification) Drying->Curing Washing Washing Curing->Washing Final_Drying Final Drying Washing->Final_Drying Background Collect Background Spectrum Final_Drying->Background Control Analyze Untreated Substrate Background->Control Treated Analyze Treated Substrate Control->Treated Qualitative Qualitative Analysis (Peak Identification) Treated->Qualitative Quantitative Semi-Quantitative Analysis (Peak Area Ratio) Qualitative->Quantitative

Caption: Experimental workflow for FT-IR analysis.

Summary

FT-IR spectroscopy is a valuable tool for the analysis of BTCA esterification. It provides a relatively simple and rapid method for confirming the occurrence of the reaction and for semi-quantitatively assessing the degree of esterification. By following the detailed protocol and data analysis steps outlined in this application note, researchers can effectively utilize FT-IR spectroscopy to characterize BTCA-modified materials.

References

Application Notes and Protocols for Thermal Analysis of Polymers Crosslinked with 1,2,3,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a non-formaldehyde crosslinking agent increasingly utilized to enhance the properties of various polymers, particularly biopolymers such as cellulose, starch, and polyvinyl alcohol (PVA). The crosslinking process, which involves the formation of ester bonds between the carboxylic acid groups of BTCA and the hydroxyl groups of the polymer chains, significantly improves the material's dimensional stability, mechanical strength, and thermal resistance.[1] This document provides detailed application notes and experimental protocols for the thermal analysis of BTCA-crosslinked polymers, catering to researchers, scientists, and professionals in drug development and material science.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), are essential for characterizing the thermal stability and viscoelastic properties of these modified polymers. Understanding these properties is crucial for predicting material performance under various temperature conditions and for optimizing processing parameters.

Crosslinking Mechanism with BTCA

The crosslinking of hydroxyl-containing polymers with BTCA is generally understood to be a two-step process, often facilitated by a catalyst such as sodium hypophosphite (SHP).

  • Anhydride (B1165640) Formation: Upon heating, adjacent carboxylic acid groups of the BTCA molecule undergo intramolecular dehydration to form a cyclic anhydride intermediate.

  • Esterification: The highly reactive anhydride then reacts with the hydroxyl groups on the polymer chains, forming ester crosslinks. This creates a stable, three-dimensional network within the polymer matrix.

Crosslinking_Mechanism cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification BTCA This compound (BTCA) Anhydride BTCA Anhydride Intermediate BTCA->Anhydride Heat, Catalyst (e.g., SHP) Crosslinked_Polymer Crosslinked Polymer Network Anhydride->Crosslinked_Polymer Polymer Polymer with Hydroxyl Groups (-OH) Polymer->Crosslinked_Polymer Ester Bond Formation

Data Presentation: Thermal Properties

The following tables summarize representative quantitative data from the thermal analysis of polymers crosslinked with a polycarboxylic acid. It is important to note that specific values for BTCA-crosslinked polymers will vary depending on the polymer type, BTCA concentration, curing conditions, and the specific thermal analysis parameters. The data presented here for citric acid, another polycarboxylic acid crosslinker, can be considered indicative of the expected trends.

Table 1: Thermogravimetric Analysis (TGA) Data for Starch Films Crosslinked with Citric Acid

Citric Acid Conc. (wt%)Onset Decomposition Temp. (°C)Temp. at Max. Decomposition Rate (°C)Char Yield at 600°C (%)
029531515
130032518
330533022
531033525
731233827
931534029

Note: Data is representative and based on trends observed for citric acid crosslinked starch films.

Table 2: Differential Scanning Calorimetry (DSC) Data for PVA Films Crosslinked with a Polycarboxylic Acid

Crosslinker Conc. (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
085225
2.588223
5.092220
7.595218
10.098215

Note: Data is representative. Increased crosslinking generally leads to a higher Tg and a slight decrease in Tm due to restricted chain mobility and disruption of crystalline domains.

Table 3: Dynamic Mechanical Analysis (DMA) Data for Starch-Glycerol Films with Citric Acid

Citric Acid Conc. (wt%)Storage Modulus (E') at 25°C (MPa)Tan δ Peak Temperature (Tg) (°C)
015005
2.5180010
5.0220018
7.5250025
10.0280032

Note: Data is representative. Increased crosslinker concentration generally increases the storage modulus (stiffness) and the glass transition temperature.

Experimental Protocols

The following are detailed protocols for conducting TGA, DSC, and DMA on polymer films crosslinked with BTCA.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Prepare Polymer Solution P2 Add BTCA and Catalyst P1->P2 P3 Cast Film and Dry P2->P3 P4 Cure at Elevated Temperature P3->P4 A1 Thermogravimetric Analysis (TGA) P4->A1 A2 Differential Scanning Calorimetry (DSC) P4->A2 A3 Dynamic Mechanical Analysis (DMA) P4->A3 D1 Determine Thermal Stability and Composition A1->D1 D2 Identify Glass Transition and Melting Behavior A2->D2 D3 Evaluate Viscoelastic Properties A3->D3

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, degradation temperatures, and char yield of BTCA-crosslinked polymer films.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Analytical balance

  • Sample pans (platinum or alumina)

  • BTCA-crosslinked polymer film samples

Procedure:

  • Sample Preparation: Cut a small, representative sample of the polymer film (typically 5-10 mg). Ensure the sample is flat and fits comfortably in the TGA pan.

  • Instrument Setup:

    • Turn on the TGA instrument and the nitrogen gas supply.

    • Set the nitrogen flow rate to 20-50 mL/min to maintain an inert atmosphere.

    • Tare the microbalance.

  • Loading the Sample:

    • Carefully place the prepared sample into the tared TGA pan.

    • Record the initial mass of the sample.

    • Place the sample pan onto the TGA's automatic loading mechanism or manually place it on the sample holder.

  • TGA Method:

    • Program the TGA with the desired temperature profile. A typical method is as follows:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the temperature of the maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG).

    • Calculate the percentage of char yield (the residual weight at the final temperature).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of BTCA-crosslinked polymer films.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • High-purity nitrogen gas

  • Analytical balance

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • BTCA-crosslinked polymer film samples

Procedure:

  • Sample Preparation:

    • Cut a small, circular piece of the polymer film (typically 5-10 mg) that fits flat in the bottom of the DSC pan.

    • Place the sample in the aluminum pan and seal it with a lid using the crimper.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Turn on the DSC instrument, cooling system, and nitrogen gas supply.

    • Set the nitrogen flow rate to 20-50 mL/min.

    • Calibrate the instrument using a standard with a known melting point (e.g., indium).

  • Loading the Sample:

    • Place the sealed sample pan and the reference pan in their respective positions in the DSC cell.

  • DSC Method:

    • Program the DSC with a heat-cool-heat cycle to erase the thermal history of the sample. A typical method is as follows:

      • First Heat: Ramp from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.

      • Cool: Cool the sample from the high temperature back down to 25°C at a rate of 10°C/min.

      • Second Heat: Ramp from 25°C back up to the high temperature at a rate of 10°C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the endothermic melting peak.

Protocol 3: Dynamic Mechanical Analysis (DMA)

Objective: To evaluate the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the glass transition temperature (Tg) of BTCA-crosslinked polymer films.

Materials and Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a film tension or cantilever clamp

  • Temperature control system (furnace)

  • Calipers for precise sample dimension measurement

  • BTCA-crosslinked polymer film samples cut into rectangular strips of appropriate dimensions for the clamp.

Procedure:

  • Sample Preparation:

    • Cut a rectangular strip of the polymer film with uniform width and thickness. Typical dimensions for a tension clamp are around 5-10 mm wide and 20-30 mm long.

    • Measure the dimensions (length, width, and thickness) of the sample accurately using calipers.

  • Instrument Setup:

    • Install the appropriate clamp (e.g., film tension clamp) into the DMA.

    • Turn on the DMA instrument and the temperature control system.

  • Loading the Sample:

    • Mount the film sample securely in the clamps, ensuring it is not buckled or under excessive tension.

    • Input the sample dimensions into the software.

  • DMA Method:

    • Program the DMA with the desired test parameters. A common method is a temperature sweep at a fixed frequency:

      • Equilibrate at a temperature below the expected Tg (e.g., -50°C).

      • Apply a small oscillatory strain (e.g., 0.1%) at a fixed frequency (e.g., 1 Hz).

      • Ramp the temperature from the starting temperature to a temperature above the Tg (e.g., 150°C) at a heating rate of 3-5°C/min.

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

    • The storage modulus in the glassy region (below Tg) indicates the stiffness of the material.

    • The glass transition temperature (Tg) can be determined from the peak of the loss modulus curve or the peak of the tan delta curve.

Conclusion

The thermal analysis of polymers crosslinked with this compound provides critical insights into their thermal stability and mechanical performance. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists. By employing TGA, DSC, and DMA, one can effectively characterize the effects of BTCA crosslinking and optimize material properties for various applications, from advanced drug delivery systems to high-performance biocomposites. It is recommended that users generate their own data for specific BTCA-crosslinked polymer systems to ensure accurate characterization.

References

Application Notes and Protocols: 1,2,3,4-Butanetetracarboxylic Acid in Flame-Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4-Butanetetracarboxylic acid (BTCA) in the development of flame-retardant materials. BTCA is a formaldehyde-free crosslinking agent that enhances the flame retardancy, anti-wrinkle, and durable press properties of cellulosic materials such as cotton and wood.[1][2][3] This document outlines the mechanisms of action, experimental protocols, and key performance data for BTCA-based flame-retardant treatments.

Mechanism of Action

BTCA functions primarily as a crosslinking agent.[1] Its four carboxylic acid groups react with the hydroxyl groups of cellulose (B213188) to form stable ester bonds.[4][5] This crosslinking is typically facilitated by heat and a catalyst, such as sodium hypophosphite (SHP).[1][3] The process involves the formation of a cyclic anhydride (B1165640) intermediate from BTCA, which then esterifies the cellulose.[4] This three-dimensional network structure enhances the thermal stability of the material.[1] In the event of a fire, the crosslinked network promotes char formation, which acts as a protective barrier, reducing the release of flammable volatiles and slowing down the spread of flames.[6] This condensed-phase flame-retardant mechanism is a key feature of BTCA's efficacy.[7]

BTCA 1,2,3,4-Butanetetracarboxylic Acid (BTCA) Heat_Catalyst Heat + Catalyst (e.g., SHP) BTCA->Heat_Catalyst Cellulose Cellulosic Material (e.g., Cotton, Wood) Esterification Esterification Cellulose->Esterification Anhydride Cyclic Anhydride Intermediate Heat_Catalyst->Anhydride forms Anhydride->Esterification reacts with Crosslinked Crosslinked Cellulosic Material Esterification->Crosslinked results in Flame Flame Crosslinked->Flame Char Protective Char Layer Flame->Char promotes Gases Reduced Flammable Gases Char->Gases reduces Retardancy Flame Retardancy Char->Retardancy Gases->Retardancy

Mechanism of BTCA-induced flame retardancy.

Quantitative Data on Flame-Retardant Performance

The effectiveness of BTCA and its formulations as a flame retardant is quantified through various standard tests, primarily the Limiting Oxygen Index (LOI) and vertical flame tests (such as UL-94). The LOI is the minimum percentage of oxygen in the atmosphere required to support the combustion of a material; a higher LOI value indicates better flame retardancy.[8][9] Untreated cotton has an LOI of approximately 18-20%, making it highly flammable in normal air (which contains about 21% oxygen).[8][10] Materials with an LOI above 27% are considered difficult to ignite.[8]

The following tables summarize the performance of cotton fabrics treated with BTCA and its synergistic formulations.

Table 1: Performance of Cotton Fabric Treated with a Synergistic Formulation of Phytic Acid (PA), Pentaerythritol (B129877) (PER), and BTCA (PAPBTCA)

TreatmentWeight Gain (%)LOI ValueWashed (5 cycles) LOI ValueReference
PAPBTCA-100 (100 g/L solution)17.329.529.3[7]
PAPBTCA-200 (200 g/L solution)20.331.5-[7]

Table 2: Additional Properties of Cotton Fabric Treated with PAPBTCA-200

PropertyValueImprovement vs. ControlReference
Heat Release Rate (HRR)Reduced by 90%-[7]
Crease Recovery Angle (Warp + Weft)230.9°36.9% increase[7]
Breaking Force Retention (Warp)76%24% loss[7]
Breaking Force Retention (Weft)79%21% loss[7]

Experimental Protocols

The following protocols are detailed methodologies for the application of BTCA-based flame retardants to cellulosic materials.

Protocol for Flame-Retardant Finishing of Cotton Fabric with PAPBTCA

This protocol describes the synthesis of a phytic acid-pentaerythritol-BTCA (PAPBTCA) flame retardant and its application to cotton fabric.[7]

Materials:

  • Phytic acid (PA)

  • Pentaerythritol (PER)

  • This compound (BTCA)

  • Sodium hypophosphite (SHP)

  • Sodium hydroxide (B78521) (NaOH)

  • Cotton fabric

  • Distilled water

  • Three-necked flask (250 mL)

  • Magnetic stirrer with heating

  • Padding machine

  • Drying oven

  • Curing oven

Procedure:

Part A: Synthesis of PAPBTCA Flame Retardant

  • Mix 0.01 mol (6.6 g) of phytic acid and 0.03 mol (4.1 g) of pentaerythritol in a 250 mL three-necked flask.

  • Heat the mixture at 130°C for 2 hours under magnetic stirring to obtain a viscous, slightly yellow liquid (PAP).

  • Add 0.03 mol (7.0 g) of BTCA to the solution.

  • Continue the reaction at 130°C with magnetic stirring for an additional 1 hour.

  • The resulting product is the unpurified PAPBTCA flame retardant.

Part B: Preparation of Flame-Retardant Cotton Fabric

  • Pre-treat the cotton fabric by submerging it in a 1% NaOH solution at 100°C for 1 hour. Wash the fabric thoroughly with water and dry it at 80°C.

  • Prepare finishing solutions by dissolving the unpurified PAPBTCA in distilled water to concentrations of 100 g/L (PAPBTCA-100) and 200 g/L (PAPBTCA-200).

  • Add 3 wt% sodium hypophosphite to the finishing solutions as a catalyst.

  • Immerse the pre-treated cotton fabric in the finishing solution for 30 minutes.

  • Pass the soaked fabric through a padding machine twice.

  • Dry the treated fabric at 80°C for 3 minutes.

  • Cure the dried fabric at 170°C for 3 minutes.

cluster_synthesis Part A: PAPBTCA Synthesis cluster_fabric Part B: Fabric Treatment Mix_PA_PER 1. Mix Phytic Acid (PA) and Pentaerythritol (PER) Heat1 2. Heat at 130°C for 2h Mix_PA_PER->Heat1 Add_BTCA 3. Add BTCA Heat1->Add_BTCA Heat2 4. Heat at 130°C for 1h Add_BTCA->Heat2 PAPBTCA 5. Obtain PAPBTCA Heat2->PAPBTCA Pretreat 1. Pretreat Cotton Fabric (NaOH, 100°C, 1h) Prepare_Solution 2. Prepare PAPBTCA Finishing Solution Pretreat->Prepare_Solution Add_Catalyst 3. Add SHP Catalyst Prepare_Solution->Add_Catalyst Immerse 4. Immerse Fabric (30 min) Add_Catalyst->Immerse Pad 5. Pad Fabric (2x) Immerse->Pad Dry 6. Dry at 80°C for 3 min Pad->Dry Cure 7. Cure at 170°C for 3 min Dry->Cure Finished_Fabric 8. Obtain Flame-Retardant Cotton Fabric Cure->Finished_Fabric

Experimental workflow for PAPBTCA synthesis and application.
Protocol for Application of BTCA to Wood

While detailed protocols for wood are less common in the provided search results, the general principles of treating cellulosic materials can be adapted. The most common methods for applying flame retardants to wood are vacuum-pressure impregnation and surface coatings.[11][12]

Materials:

  • Wood samples

  • This compound (BTCA)

  • Sodium hypophosphite (SHP)

  • Deionized water

  • Pressure treatment vessel or spray/brush application equipment

  • Drying and curing oven

Procedure (Conceptual):

  • Preparation of Treatment Solution: Dissolve BTCA and SHP catalyst in deionized water to the desired concentration (e.g., 6% BTCA and 4% SHP as used for cotton fabric).[13]

  • Application:

    • Vacuum-Pressure Impregnation: Place wood samples in a treatment vessel. Apply a vacuum to remove air from the wood's cellular structure. Introduce the BTCA solution and apply pressure to force the solution into the wood.

    • Surface Coating: Apply the BTCA solution evenly to the wood surface using a brush, roller, or spray.[11]

  • Drying and Curing:

    • Air-dry or oven-dry the treated wood at a low temperature (e.g., 80°C) to remove excess water.

    • Cure the wood at a higher temperature (e.g., 160-180°C) to facilitate the crosslinking reaction between BTCA and the wood cellulose.[14] The optimal temperature and time will depend on the wood species and thickness.

Safety and Handling

This compound is a white powder that is soluble in water and alcohol.[1][15] It is considered a formaldehyde-free and more environmentally friendly alternative to traditional flame retardants.[2][3] However, standard laboratory safety precautions should be followed. When heated to decomposition, it can emit acrid smoke and irritating fumes.[3] It is incompatible with strong oxidizing agents.[15] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a versatile and effective non-formaldehyde crosslinking agent for imparting flame retardancy to cellulosic materials. Its ability to form a protective char layer through a condensed-phase mechanism significantly reduces the flammability of treated materials. When used in synergistic formulations, such as with phytic acid and pentaerythritol, it can achieve high Limiting Oxygen Index values, indicating excellent flame-retardant properties. The protocols provided herein offer a foundation for the development and application of BTCA-based flame-retardant treatments in various research and industrial settings.

References

Application Notes and Protocols: The Role of Sodium Hypophosphite as a Catalyst in BTCA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA) is recognized as a highly effective formaldehyde-free crosslinking agent, particularly for cellulosic materials like cotton.[1][2] This crosslinking process enhances properties such as wrinkle resistance, dimensional stability, and flame retardancy.[2] The efficiency of BTCA is significantly improved by using a catalyst, with sodium hypophosphite (SHP) being one of the most effective and commonly used.[3][4] SHP accelerates the crosslinking reaction, allowing it to proceed at lower temperatures and shorter durations, which helps in preserving the mechanical strength of the substrate.[5][6] While extensively used in the textile industry, the principles of BTCA-SHP crosslinking are also being explored for the development of biomaterials and drug delivery systems, where biocompatible and biodegradable crosslinked networks are required.[7][8]

Mechanism of Catalysis

The crosslinking of cellulose (B213188) with BTCA in the presence of SHP is generally accepted to occur via a two-step mechanism:

  • Anhydride (B1165640) Formation: Two adjacent carboxyl groups of the BTCA molecule undergo dehydration to form a reactive five-membered cyclic anhydride intermediate.[5][9] Sodium hypophosphite catalyzes this step by weakening the hydrogen bonds between the carboxylic acid groups, which lowers the temperature required for anhydride formation.[3][4] In the absence of a catalyst, this step requires significantly higher temperatures, which can lead to degradation of the cellulosic substrate.[5][6]

  • Esterification: The newly formed anhydride then reacts with the hydroxyl groups of the cellulose chains.[10][11] This reaction opens the anhydride ring and forms a covalent ester bond, grafting the BTCA molecule onto a cellulose chain.[9] A second anhydride can then form from the remaining two carboxyl groups on the same BTCA molecule, which then reacts with an adjacent cellulose chain, creating a durable crosslink.[12]

This process results in a three-dimensional network within the material, which imparts the desired physical properties.

G cluster_step1 Step 1: Anhydride Formation (Catalyzed by SHP) cluster_step2 Step 2: Esterification BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Dehydration (Heat, SHP) Cellulose1 Cellulose Chain 1 (-OH) Grafted Grafted BTCA (Ester Bond) Anhydride->Grafted Esterification Crosslinked Crosslinked Cellulose Grafted->Crosslinked Second Esterification Cellulose2 Cellulose Chain 2 (-OH)

Caption: Mechanism of BTCA crosslinking catalyzed by SHP.

Experimental Protocols

Protocol 1: Crosslinking of Cotton Fabric with BTCA/SHP

This protocol describes a typical procedure for treating cotton fabric to improve wrinkle resistance.

1. Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • This compound (BTCA)

  • Sodium hypophosphite monohydrate (SHP)

  • Deionized water

  • Laboratory padder

  • Forced-air oven or curing oven

  • Analytical balance

2. Preparation of Treatment Solution:

  • Calculate the required amounts of BTCA and SHP based on the desired concentration (e.g., 6% w/v BTCA and 6% w/v SHP).

  • In a beaker, dissolve the weighed amount of BTCA in deionized water with stirring.

  • Once the BTCA is fully dissolved, add the weighed amount of SHP and continue stirring until a clear solution is obtained.

  • Adjust the final volume with deionized water to achieve the target concentrations.

3. Fabric Treatment Procedure:

  • Cut the cotton fabric into specimens of appropriate size (e.g., 30 cm x 30 cm).

  • Immerse a fabric specimen in the treatment solution for 5 minutes to ensure thorough saturation.

  • Pass the saturated fabric through a laboratory padder set to a specific pressure (e.g., 2 bar) to achieve a wet pick-up of 80-100%.[2] The wet pick-up is the weight of the solution absorbed by the fabric relative to the fabric's dry weight.

  • Predry the padded fabric in a forced-air oven at a lower temperature (e.g., 80-85 °C) for 3-5 minutes.[2]

  • Cure the dried fabric in a curing oven at a high temperature (e.g., 170-180 °C) for the specified time (e.g., 2-3 minutes).[2]

  • After curing, rinse the fabric thoroughly with warm water and then cold water to remove any unreacted chemicals.

  • Allow the fabric to air dry or dry in an oven at a low temperature.

  • Condition the treated fabric at a standard atmosphere (e.g., 21±1 °C and 65±2% relative humidity) for at least 24 hours before testing.

G start Start prep_sol Prepare BTCA/SHP Aqueous Solution start->prep_sol immerse Immerse Cotton Fabric (5 min) prep_sol->immerse pad Pad to 80-100% Wet Pick-up immerse->pad dry Pre-dry (80-85°C, 3-5 min) pad->dry cure Cure (170-180°C, 2-3 min) dry->cure rinse Rinse with Water cure->rinse final_dry Dry and Condition (24h) rinse->final_dry end_node End final_dry->end_node

Caption: Experimental workflow for BTCA/SHP fabric treatment.

Protocol 2: Evaluation of Crosslinking Efficacy

A. Wrinkle Recovery Angle (WRA) Measurement (based on AATCC 66/ISO 2313)

This test measures the ability of a fabric to recover from creasing.[13][14]

  • Apparatus: Crease recovery tester.[15]

  • Specimen Preparation: Cut ten specimens (e.g., 2 inches x 1 inch), five in the warp direction and five in the weft direction.[13]

  • Procedure:

    • Fold a conditioned specimen in half.

    • Place the folded specimen under a specified weight (e.g., 500g) for a set time (e.g., 1 minute) to create a crease.[15]

    • Remove the weight and transfer the specimen to the clamp of the crease recovery tester.

    • Allow the specimen to recover for a specified time (e.g., 1 minute).

    • Measure the angle of recovery on the instrument's scale. A recovery angle of 180° indicates full recovery, while 0° indicates no recovery.[13][15]

    • Repeat for all specimens and calculate the average WRA for both warp and weft directions.

B. Determination of Carboxyl Group Content (Titration Method)

This method quantifies the amount of BTCA that has reacted with the cellulose.

  • Materials:

  • Procedure:

    • Place the weighed fabric specimen in an Erlenmeyer flask.

    • Add a known excess volume of standard 0.1 M NaOH solution (e.g., 50 mL) to the flask to completely submerge the fabric.

    • Allow the flask to stand for at least 3 hours at room temperature to ensure complete neutralization of all carboxyl groups.

    • Add 2-3 drops of phenolphthalein indicator to the solution.

    • Titrate the excess NaOH in the solution with a standard 0.1 M HCl solution until the pink color disappears.

    • Perform a blank titration (without the fabric sample) using the same volume of NaOH solution.

    • Calculate the carboxyl content (mmol/g) using the following formula: Carboxyl Content = [(V_blank - V_sample) * M_HCl] / W_fabric Where:

      • V_blank = Volume of HCl used for the blank titration (mL)

      • V_sample = Volume of HCl used for the sample titration (mL)

      • M_HCl = Molarity of the HCl solution (mol/L)

      • W_fabric = Dry weight of the fabric specimen (g)

Quantitative Data

The following tables summarize the effects of varying process parameters on the properties of cotton fabric treated with BTCA and SHP, based on data reported in the literature.

Table 1: Effect of BTCA and SHP Concentration on Wrinkle Recovery Angle (WRA) (Curing Conditions: 170°C for 2 minutes)

BTCA Conc. (% w/v)SHP Conc. (% w/v)WRA (Warp + Weft, degrees)Reference
0 (Control)0~160[2]
44~240[2]
66~270[2]
88~285[2]

Table 2: Effect of Curing Temperature and Time on Fabric Properties (Treatment Conditions: 6% BTCA, 6% SHP)

Curing Temp. (°C)Curing Time (min)WRA (W+F, degrees)Tensile Strength Retention (%)Whiteness Index
1603~250~60High
1702~270~55Moderate
1801.5~280~50Lower
1901~285~45Low (Yellowing)

Note: Specific values are illustrative and compiled from trends reported in sources like[2],[5], and[16]. Actual results will vary based on specific substrate and process conditions.

Applications in Drug Delivery and Biomaterials

The BTCA-SHP crosslinking system offers a versatile platform for creating biocompatible materials for biomedical applications.[8][17]

  • Hydrogel Formation: BTCA can crosslink hydrophilic polymers like cellulose derivatives, polyvinyl alcohol, or chitosan (B1678972) to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, as the crosslink density can be tuned to control the swelling behavior and diffusion rate.[18]

  • Nanocellulose Modification: Nanocrystalline cellulose (NCC) or cellulose nanofibers (CNF) can be surface-modified using BTCA and SHP.[7] This introduces carboxyl groups onto the surface, which can then be used for further functionalization, such as conjugating targeting ligands or loading cationic drugs through electrostatic interactions.

  • Tissue Engineering Scaffolds: The ability to crosslink natural polymers provides a means to fabricate scaffolds with tailored mechanical properties and degradation rates suitable for tissue engineering applications.

G cluster_core Core Technology cluster_platforms Material Platforms cluster_apps Drug Development Applications core BTCA/SHP Mediated Ester Crosslinking hydrogels Hydrogels core->hydrogels nanocellulose Modified Nanocellulose core->nanocellulose scaffolds Bio-scaffolds core->scaffolds drug_delivery Controlled Drug Delivery hydrogels->drug_delivery targeting Targeted Drug Delivery nanocellulose->targeting tissue_eng Tissue Engineering scaffolds->tissue_eng

Caption: Logical path from core technology to applications.

Conclusion

Sodium hypophosphite plays a crucial catalytic role in the crosslinking of substrates with BTCA. It significantly enhances the reaction efficiency by lowering the activation energy for the formation of the cyclic anhydride intermediate, enabling the process to occur under milder conditions. This not only improves the desired properties like wrinkle resistance in textiles but also preserves the integrity of the substrate. The well-understood mechanism and versatility of the BTCA-SHP system provide a robust platform for developing advanced functional materials for diverse applications, including promising avenues in drug delivery and biomaterial engineering.

References

Troubleshooting & Optimization

Optimizing curing temperature for BTCA crosslinking of textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of curing temperature for 1,2,3,4-butanetetracarboxylic acid (BTCA) crosslinking of textiles.

Troubleshooting Guide

This guide addresses common problems encountered during the BTCA crosslinking process, with a focus on issues related to curing temperature.

Issue 1: Poor Wrinkle Recovery Angle (WRA)

  • Question: My fabric is exhibiting a low Wrinkle Recovery Angle (WRA) after treatment with BTCA. What are the potential causes and how can I improve it?

  • Answer: A low WRA is typically indicative of insufficient crosslinking. Several factors related to the curing temperature could be at play:

    • Insufficient Curing Temperature or Time: The crosslinking reaction between BTCA and cellulose (B213188) is highly dependent on temperature.[1] Typical curing conditions are around 180°C for 2 minutes.[2][3] If the temperature is too low or the duration too short, the reaction may not proceed to completion.

    • Improper Heat Distribution: Uneven heating in the curing oven can lead to inconsistent crosslinking across the fabric.

    • Sub-optimal Catalyst Concentration: Sodium hypophosphite (SHP) is a common catalyst used to facilitate the crosslinking reaction at lower temperatures.[4][5] Ensure the correct concentration of SHP is used, as it plays a crucial role in the formation of the reactive anhydride (B1165640) intermediate from BTCA.[5]

    Troubleshooting Steps:

    • Verify Curing Parameters: Confirm that your oven is calibrated and reaching the target temperature. Gradually increase the curing temperature or time and observe the effect on the WRA.

    • Ensure Uniform Heating: Check for hot or cold spots in your curing oven. Rotating the fabric sample during curing may help to ensure even heat exposure.

    • Optimize Catalyst Concentration: Review the concentration of SHP in your finishing bath. The molar ratio of BTCA to SHP is a critical parameter to optimize.[3]

    • Consider Additives: Research shows that additives like dimethyl sulfone (MSM) can help to reduce the required curing temperature by approximately 20°C while achieving a satisfactory WRA.[2][3]

Issue 2: Significant Loss of Tensile and Tear Strength

  • Question: The tensile and tear strength of my fabric has decreased significantly after BTCA treatment. How can I mitigate this strength loss?

  • Answer: A notable decrease in fabric strength is a common drawback of BTCA treatment, primarily attributed to acid-catalyzed degradation of cellulose fibers at high curing temperatures.[4][6][7]

    Troubleshooting Steps:

    • Optimize Curing Temperature: While a high temperature is needed for crosslinking, excessively high temperatures can accelerate fiber degradation.[7] Studies suggest that a curing temperature around 160°C can minimize strength loss due to the acidity of the treatment solution.[7]

    • Minimize Curing Time: Prolonged exposure to high temperatures can also contribute to strength loss.[8] Use the minimum curing time necessary to achieve the desired WRA.

    • Control pH of the Finishing Bath: The acidic nature of the BTCA solution contributes to hydrolytic damage of the cellulose. While a low pH is necessary for the reaction, it should be carefully controlled.

    • Use Co-catalysts or Additives: The addition of certain co-catalysts or additives can allow for a reduction in the curing temperature, thereby preserving fabric strength. For instance, boric acid mixed with BTCA has been shown to help in the retention of mechanical strength at lower curing temperatures.[6]

Issue 3: Yellowing of the Fabric

  • Question: My fabric has developed a yellow tint after the curing process. What causes this and how can I prevent it?

  • Answer: Yellowing is a common issue in high-temperature curing processes with polycarboxylic acids like BTCA.[9] This is often due to the formation of colored byproducts or degradation of the cellulosic material at elevated temperatures.

    Troubleshooting Steps:

    • Lower the Curing Temperature: This is the most direct way to reduce yellowing. Experiment with the lowest possible temperature that still provides adequate crosslinking.

    • Optimize Catalyst System: The type and concentration of the catalyst can influence yellowing.

    • Incorporate Additives: Certain additives, such as a series of alcohols, have been investigated to reduce the yellowing of anti-wrinkle cotton fabrics.[4]

    • Post-Treatment Washing: A thorough washing step after curing can help to remove unreacted chemicals and some of the colored byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal curing temperature for BTCA crosslinking of cotton?

    • A1: The optimal curing temperature is a balance between achieving a high degree of crosslinking (for good wrinkle resistance) and minimizing undesirable side effects like strength loss and yellowing.[4][7] While temperatures around 180°C for 2 minutes are commonly cited for effective crosslinking[2][3], research suggests that with the use of additives like MSM, the curing temperature can be lowered to around 160°C for 3 minutes.[2][3] The ideal temperature will depend on the specific fabric, catalyst system, and desired final properties.

  • Q2: How does the curing temperature affect the Wrinkle Recovery Angle (WRA)?

    • A2: Generally, increasing the curing temperature leads to a higher WRA, as it promotes the crosslinking reaction between BTCA and cellulose.[7][10] However, there is a point of diminishing returns, after which further increases in temperature may not significantly improve the WRA but will increase fabric degradation.[7]

  • Q3: What is the role of sodium hypophosphite (SHP) in the curing process?

    • A3: Sodium hypophosphite (SHP) acts as a catalyst in the BTCA crosslinking of cellulose.[4] It facilitates the formation of a cyclic anhydride intermediate from BTCA at a lower temperature than would be required without a catalyst.[5] This reactive intermediate then esterifies the hydroxyl groups of the cellulose, forming crosslinks.

  • Q4: Can I perform BTCA crosslinking without a catalyst?

    • A4: While the reaction can occur without a catalyst, it requires significantly higher temperatures (160-180°C) and may be less efficient.[11] The use of a catalyst like SHP allows for the reaction to proceed at lower temperatures, which is beneficial for energy consumption and preserving the mechanical properties of the fabric.[4][11]

  • Q5: How can I confirm that crosslinking has occurred?

    • A5: Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to confirm crosslinking. The formation of an ester linkage between BTCA and cellulose can be observed by the appearance of a characteristic ester carbonyl peak around 1722-1735 cm⁻¹.[8][12] An increase in the intensity of this peak with increasing curing temperature indicates a higher degree of crosslinking.[12]

Data Presentation

Table 1: Effect of Curing Temperature on Wrinkle Recovery Angle (WRA) and Crosslinked BTCA Content (with and without MSM)

Curing Temperature (°C)WRA (°) - Without MSMWRA (°) - With 6 wt% MSMCrosslinked BTCA (%) - Without MSMCrosslinked BTCA (%) - With 6 wt% MSM
150~240~260~75~85
160~250~270~80~90
170~260~275~85~92
180~270>275~90>95

Data synthesized from information suggesting MSM can reduce the curing temperature by approximately 20°C.[2][3]

Table 2: Influence of Curing Temperature on Fabric Strength Retention

Curing Temperature (°C)BTCA Concentration (%)Tensile Strength Retention (%)Tear Strength Retention (%)
1606HighHigh
1706ModerateModerate
1806LowLow
1809Very LowVery Low

Qualitative summary based on findings that higher curing temperatures and BTCA concentrations reduce fabric strength.[7][13]

Experimental Protocols

Protocol 1: Standard BTCA Treatment of Cotton Fabric

  • Preparation of Finishing Bath:

    • Prepare an aqueous solution containing 80 g/L of this compound (BTCA) and 36.6 g/L of sodium hypophosphite (SHP).[3]

    • Ensure the components are fully dissolved. The pH of the finishing solution is typically around 2.0.[2]

  • Fabric Impregnation:

    • Immerse the cotton fabric sample in the finishing bath.

    • Pass the fabric through a two-roll laboratory padder to achieve a wet pick-up of approximately 85-100%.[3][14]

  • Drying:

    • Pre-dry the treated fabric in an oven at 80°C for 3-5 minutes.[14][15]

  • Curing:

    • Transfer the dried fabric to a curing oven preheated to the desired temperature (e.g., 160-180°C).

    • Cure the fabric for the specified time (e.g., 2-3 minutes).

  • Post-Treatment:

    • After curing, thoroughly wash the fabric with water to remove any unreacted chemicals.

    • Dry the fabric at ambient temperature.

Protocol 2: Characterization of Crosslinking using FTIR Spectroscopy

  • Sample Preparation:

    • Take a small piece of the untreated (control) and BTCA-treated cotton fabric.

    • If using an ATR-FTIR spectrometer, place the fabric sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum of both the control and treated fabrics over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).

  • Data Analysis:

    • Compare the spectra of the treated and untreated fabrics.

    • Look for the appearance of a new peak around 1722-1735 cm⁻¹, which corresponds to the C=O stretching vibration of the ester groups formed during crosslinking.

    • The intensity of this peak can be used to qualitatively assess the extent of the crosslinking reaction.

Mandatory Visualizations

BTCA_Crosslinking_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Analysis A Prepare Finishing Bath (BTCA + SHP) C Impregnation (Padding) A->C B Cotton Fabric B->C D Drying (80°C) C->D Wet Fabric E Curing (e.g., 160-180°C) D->E Dried Fabric F Washing E->F Cured Fabric G Drying F->G H Crosslinked Fabric G->H I Characterization (e.g., WRA, Tensile Strength, FTIR) H->I

Caption: Experimental workflow for BTCA crosslinking of textiles.

BTCA_Cellulose_Reaction BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat (Catalyst: SHP) Cellulose Cellulose (from Textile Fiber) Crosslinked Crosslinked Cellulose (Ester Linkages) Cellulose->Crosslinked Esterification Anhydride->Crosslinked

Caption: Simplified reaction pathway for BTCA crosslinking of cellulose.

References

Preventing yellowing of fabrics treated with 1,2,3,4-Butanetetracarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of fabrics treated with 1,2,3,4-Butanetetracarboxylic acid (BTCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTCA) used for in fabric treatment?

A1: BTCA is a formaldehyde-free crosslinking agent used to impart wrinkle resistance, also known as durable press properties, to cellulosic fabrics like cotton.[1][2] It creates ester crosslinks with the hydroxyl groups of cellulose (B213188), which helps the fabric retain its shape and resist wrinkling.[3]

Q2: What causes the yellowing of fabrics treated with BTCA?

A2: Yellowing of BTCA-treated fabrics is primarily caused by the high temperatures required for the curing process, which can lead to the degradation of cellulose fibers.[1] The acidic nature of the treatment bath and the presence of catalysts like sodium hypophosphite (SHP) can also contribute to discoloration.[1]

Q3: Can the concentration of BTCA affect the degree of yellowing?

A3: Yes, higher concentrations of BTCA can lead to increased yellowing.[3] It is crucial to optimize the concentration to achieve the desired wrinkle resistance without causing excessive discoloration.

Q4: What is the role of the catalyst, Sodium Hypophosphite (SHP), in the BTCA treatment process?

A4: Sodium hypophosphite (SHP) is a common catalyst used in BTCA treatment to accelerate the esterification reaction between BTCA and cellulose.[1][4] While effective, SHP can contribute to fabric yellowing and strength loss, particularly at high curing temperatures.[1]

Q5: Are there alternatives to Sodium Hypophosphite (SHP) as a catalyst?

A5: Research has explored other catalysts and co-catalysts to reduce the negative effects of SHP. For instance, some studies have investigated the use of mixed catalysts or alternative phosphorus-containing compounds. However, SHP remains a widely used and effective catalyst for this application.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Fabric exhibits a distinct yellow tint after curing. High curing temperature.Optimize the curing temperature. While temperatures around 180°C are common, lower temperatures for a slightly longer duration may reduce yellowing.[5]
High concentration of BTCA or SHP.Reduce the concentration of BTCA and/or SHP to the minimum effective level for desired wrinkle resistance.
Acid-catalyzed degradation of cellulose.Maintain a controlled pH in the treatment bath. Consider adding buffering agents.
Uneven yellowing or blotchiness on the fabric. Improper padding or uneven application of the finishing solution.Ensure uniform saturation of the fabric during the padding step. Check the pressure and alignment of the squeeze rolls.
Uneven drying before curing.Ensure the fabric is dried uniformly to a specific moisture content before entering the curing oven.
Contamination of the treatment bath.Ensure all chemicals are properly dissolved and the bath is free from impurities.
Significant loss of fabric strength along with yellowing. Severe acid hydrolysis of cellulose fibers.Optimize the pH of the finishing bath and the curing conditions (temperature and time) to minimize fiber degradation.
High concentration of the crosslinking agent and catalyst.Reduce the concentrations of BTCA and SHP.
Yellowing appears after storage of the treated fabric. Residual chemicals on the fabric.Ensure thorough washing and neutralization of the fabric after curing to remove any unreacted chemicals.
Phenolic yellowing from packaging materials.Use packaging materials that are free of phenolic antioxidants like Butylated Hydroxytoluene (BHT).[6][7]
Exposure to atmospheric pollutants (e.g., NOx).Store finished fabrics in a clean, controlled environment with good ventilation.[8]

Quantitative Data on Whiteness and Yellowness Index

The following tables summarize the impact of different treatment parameters on the whiteness and yellowness index of cotton fabrics. A higher Whiteness Index (WI) and a lower Yellowness Index (YI) indicate less yellowing.

Table 1: Effect of BTCA Concentration on Whiteness and Yellowness Index

TreatmentBTCA Concentration (%)Whiteness Index (WI)Yellowness Index (YI)
Untreated086.16-
Treated681.58Increased
Treated1581.16Further Increased

Source: Based on data from Cellulose Chemistry and Technology.[3]

Table 2: Comparison of Different Crosslinking Agents

Crosslinking AgentCuring ConditionsWhiteness Index (WI)Yellowness Index (YI)
Control (Distilled Water)-HighLow
6% BTCA / 6% SHP170°CLowerHigher
8% Maleic Acid / 2% SHP180°CMaintained WellLower than BTCA
8% Itaconic Acid / 8% SHP180°CMaintained WellLower than BTCA

Source: Based on data from a study on bio-synthesized itaconic acid.[9]

Experimental Protocols

Standard Protocol for BTCA Treatment (Pad-Dry-Cure Method)

This protocol outlines the standard laboratory procedure for applying BTCA to cotton fabric.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound (BTCA)

  • Sodium hypophosphite monohydrate (SHP)

  • Wetting agent (non-ionic)

  • Deionized water

  • Laboratory padder

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of the Finishing Bath:

    • Dissolve the desired amount of BTCA (e.g., 6% w/v) and SHP (e.g., 6% w/v) in deionized water.

    • Add a small amount of a non-ionic wetting agent (e.g., 0.1% w/v) to ensure proper wetting of the fabric.

    • Adjust the pH of the solution if necessary (typically acidic).

  • Padding:

    • Immerse the cotton fabric sample in the finishing bath.

    • Pass the saturated fabric through the nip of a laboratory padder to achieve a specific wet pick-up (e.g., 80-100%).

  • Drying:

    • Dry the padded fabric in an oven at a moderate temperature (e.g., 80-100°C) for a short duration (e.g., 3-5 minutes) to remove excess water.

  • Curing:

    • Cure the dried fabric in a pre-heated oven at a high temperature (e.g., 170-180°C) for a specific time (e.g., 2-3 minutes) to facilitate the crosslinking reaction.[3][5]

  • Post-Washing:

    • After curing, thoroughly rinse the fabric with water to remove any unreacted chemicals.

    • Neutralize the fabric with a mild alkali solution (e.g., 0.1% sodium carbonate) to stop any further acid-catalyzed reactions.

    • Rinse again with water and air dry.

Visualizations

BTCA_Crosslinking_Mechanism cluster_0 BTCA Activation cluster_1 Esterification with Cellulose BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat (Curing) CelluloseOH Cellulose-OH (Hydroxyl Groups on Fabric) Anhydride->CelluloseOH Reaction EsterCrosslink Ester Crosslink (Cellulose-O-CO-BTCA-CO-O-Cellulose) CelluloseOH->EsterCrosslink Forms WrinkleResistance Wrinkle Resistance EsterCrosslink->WrinkleResistance Leads to

Caption: Mechanism of BTCA crosslinking with cellulose.

Yellowing_Troubleshooting_Workflow Start Fabric Yellowing Observed CheckCuring Check Curing Temperature & Time Start->CheckCuring CheckConcentration Check BTCA & SHP Concentrations CheckCuring->CheckConcentration Optimal ReduceTemp Reduce Temperature &/or Time CheckCuring->ReduceTemp High CheckApplication Check Padding & Drying Uniformity CheckConcentration->CheckApplication Optimal ReduceConc Lower Concentrations CheckConcentration->ReduceConc High CheckStorage Investigate Storage Conditions CheckApplication->CheckStorage Uniform ImproveProcess Optimize Padding & Drying CheckApplication->ImproveProcess Uneven ImproveStorage Use Phenol-Free Packaging & Control Environment CheckStorage->ImproveStorage Poor Solution Yellowing Minimized CheckStorage->Solution Good ReduceTemp->Solution ReduceConc->Solution ImproveProcess->Solution ImproveStorage->Solution Cellulose_Degradation_Pathway HighTemp High Curing Temperature Hydrolysis Acid Hydrolysis HighTemp->Hydrolysis Oxidation Oxidation HighTemp->Oxidation AcidicEnv Acidic Environment (BTCA, Catalyst) AcidicEnv->Hydrolysis Cellulose Cellulose Polymer Cellulose->Hydrolysis Cellulose->Oxidation ChainScission Polymer Chain Scission Hydrolysis->ChainScission Chromophores Formation of Chromophores (Colored Compounds) Oxidation->Chromophores Yellowing Fabric Yellowing ChainScission->Yellowing Chromophores->Yellowing

References

Technical Support Center: Improving BTCA Reaction Efficiency with Natural Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the crosslinking reaction between 1,2,3,4-butanetetracarboxylic acid (BTCA) and natural polymers like cellulose (B213188), starch, and chitosan (B1678972). Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols and data tables to enhance your reaction efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of BTCA with natural polymers?

A1: The crosslinking of natural polymers (like cellulose) with BTCA is a two-step esterification process. First, upon heating (typically above 100°C), two adjacent carboxylic acid groups on the BTCA molecule dehydrate to form a more reactive five-membered cyclic anhydride (B1165640) intermediate.[1][2] This anhydride then reacts with the hydroxyl (-OH) groups on the polymer backbone to form a stable ester bond, creating a crosslink.[3][4] Each BTCA molecule can theoretically form two such ester linkages, connecting different polymer chains or different points on the same chain.[4]

Q2: What is the role of the catalyst, and which one is most effective?

A2: A catalyst is crucial for improving the reaction rate and lowering the required curing temperature.[4] The most effective and widely used catalyst for BTCA crosslinking is sodium hypophosphite (SHP).[5][6] SHP accelerates the formation of the cyclic anhydride intermediate, allowing the reaction to proceed efficiently at lower temperatures than would otherwise be required.[7] This helps to minimize polymer degradation and yellowing.[5]

Q3: How can I quantitatively measure the efficiency of the crosslinking reaction?

A3: Reaction efficiency can be assessed through several methods. A common technique is acid-base back-titration to determine the amount of unreacted carboxylic acid groups remaining on the polymer after the reaction and washing.[8] Fourier Transform Infrared (FTIR) spectroscopy is also widely used to quantify the formation of ester bonds. A characteristic peak for the ester carbonyl group appears around 1720-1730 cm⁻¹, and its intensity correlates with the degree of crosslinking.[1][9] Physical properties like the Wrinkle Recovery Angle (WRA) in textiles also serve as an excellent indicator of crosslinking effectiveness.[1][10]

Q4: Why is my final product yellow, and how can I prevent it?

A4: Yellowing is a common side effect, primarily caused by the high curing temperatures required for the reaction, which can lead to dehydration and the formation of conjugated double bonds in the polymer or crosslinking agent.[5][11] To minimize yellowing, it is essential to optimize the curing conditions. Use the lowest effective temperature and shortest time possible. Ensuring the optimal concentration of the SHP catalyst is also critical, as it can lower the necessary curing temperature.[5][11]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the BTCA crosslinking process.

ProblemPossible CausesRecommended Solutions
Low Reaction Efficiency (e.g., low Wrinkle Recovery Angle, poor water resistance)1. Insufficient Curing Temperature/Time: The temperature was not high enough or the duration was too short to form the anhydride intermediate and complete the esterification.[3]→ Increase curing temperature (typically 160-180°C) or curing time incrementally.[3][12] Refer to the data tables below for guidance.
2. Inadequate Catalyst Concentration: Too little sodium hypophosphite (SHP) results in slow and inefficient anhydride formation.[5]→ Ensure the SHP-to-BTCA ratio is optimized. A common starting ratio is 1:1 or slightly lower by weight.
3. Poor BTCA Diffusion: At high concentrations, BTCA molecules can aggregate via hydrogen bonding, preventing them from diffusing into the amorphous regions of the polymer to react.[8][12]→ Consider adding a dispersion aid like dimethyl sulfone (MSM) to the treatment bath to reduce BTCA aggregation.[3][13] → Ensure the polymer is properly swollen or pre-treated to increase accessibility.
Significant Loss of Mechanical Strength (e.g., low tensile or tear strength)1. Acid-Catalyzed Hydrolysis: The low pH of the BTCA solution combined with high curing temperatures can cause acid-catalyzed degradation (depolymerization) of the natural polymer backbone.[6][10]→ Adjust the pH of the treatment solution to the highest effective level (e.g., ~2.8) to balance reactivity and degradation.[6] → Minimize curing time and temperature to the lowest effective levels.[10]
2. Excessive Crosslinking: A very high degree of crosslinking can make the polymer structure rigid and brittle.[5]→ Reduce the concentration of BTCA in the treatment bath.[10] → Consider adding a polymeric additive like Poly(vinyl alcohol) (PVA) which can compete for esterification and reduce excessive cellulose crosslinking.[10]
Poor Reproducibility 1. Inconsistent Water Content: Variable moisture in the polymer before curing can affect heat transfer and reaction kinetics.→ Standardize the pre-drying step (e.g., 80°C for 3-5 minutes) to ensure consistent moisture content before curing.
2. Inconsistent Bath Pick-up: Uneven application of the BTCA solution leads to non-uniform crosslinking.→ Ensure consistent and even impregnation of the polymer. For fabrics, use a padder with controlled pressure to achieve a consistent wet pick-up percentage.
Issues Specific to Starch or Chitosan Films 1. Brittle Films (Starch): Poor gelatinization or retrogradation can lead to brittleness. BTCA crosslinking can sometimes increase rigidity.[14][15]→ Ensure complete starch gelatinization during film preparation. → Optimize the concentration of a plasticizer (e.g., glycerol) in the formulation.[16] → Avoid excessive BTCA concentration.
2. Poor Film Formation (Chitosan): Chitosan's amine groups can interact with BTCA's acid groups at room temperature, potentially affecting solubility and film-forming properties before curing.→ Adjust the initial pH of the chitosan solution before adding BTCA to maintain solubility. → Optimize the ratio of BTCA to chitosan to avoid excessive ionic interactions that hinder film casting.[17]

Section 3: Quantitative Data & Protocols

Data Presentation

The following tables summarize the impact of key variables on the properties of cotton fabric treated with BTCA.

Table 1: Effect of BTCA Concentration on Cotton Fabric Properties (Catalyst: Sodium Hypophosphite (SHP), Curing at ~170-180°C)

BTCA Concentration (% w/w)Wrinkle Recovery Angle (WRA, degrees)Bursting Strength Retention (%)Whiteness Index
0 (Untreated)~135 - 145100%~86
6%~250 - 270[2][5]~65%[2]~75[2]
15%>270[2]~60%[2]~70[2]

Table 2: Effect of Curing Temperature on BTCA Crosslinking Efficiency (Conditions: 80 g/L BTCA, 36.6 g/L SHP)

Curing Temperature (°C)Curing Time (min)Wrinkle Recovery Angle (WRA, degrees)Crosslinked BTCA Yield
1603~265[3]~90%[3]
1802~260[3]~90%[3]
Detailed Experimental Protocol: Crosslinking of Cotton Fabric

This protocol describes a standard laboratory procedure for treating cotton fabric with a BTCA/SHP system.

1. Materials and Reagents:

  • This compound (BTCA)

  • Sodium hypophosphite monohydrate (SHP)

  • Deionized water

  • Scoured and bleached 100% cotton fabric

  • Non-ionic wetting agent (optional)

2. Preparation of Treatment Solution (Example for 6% BTCA):

  • In a beaker, dissolve 60 g of BTCA and 60 g of SHP in approximately 880 mL of deionized water.

  • Add a small amount of non-ionic wetting agent (e.g., 1 g/L) if desired to improve fabric wetting.

  • Stir the solution until all solids are completely dissolved.

  • Add deionized water to bring the final volume to 1000 mL.

3. Fabric Application (Pad-Dry-Cure Method):

  • Cut the cotton fabric into swatches of the desired size.

  • Immerse a fabric swatch in the treatment solution for 5 minutes to ensure thorough wetting.

  • Pass the saturated fabric through a laboratory padder, adjusting the pressure to achieve a wet pick-up of 80-90%. (Wet pick-up % = [(Wet Weight - Dry Weight) / Dry Weight] x 100).

  • Dry the padded fabric in an oven at 80°C for 3-5 minutes.

4. Curing:

  • Immediately transfer the dried fabric to a pre-heated curing oven.

  • Cure the fabric at 170°C for 90 seconds.[18] Note: Optimal time and temperature should be determined experimentally for your specific setup and desired properties.

5. Post-treatment Washing:

  • After curing, rinse the fabric thoroughly with warm deionized water for 5 minutes to remove any unreacted chemicals.

  • Perform a neutralization rinse if necessary (e.g., with a dilute sodium carbonate solution).

  • Rinse again with deionized water.

  • Dry the washed fabric under ambient conditions or in a low-temperature oven.

6. Analysis:

  • Condition the treated fabric swatches at standard temperature and humidity (e.g., 21°C, 65% RH) for at least 24 hours.

  • Evaluate properties such as Wrinkle Recovery Angle (AATCC Test Method 66), tensile strength (ASTM D5035), and Whiteness Index.

Section 4: Visual Guides & Pathways

Diagrams

G cluster_prep Preparation cluster_process Processing cluster_post Post-Treatment & Analysis A 1. Prepare Polymer (Cellulose, Starch, Chitosan) C 3. Impregnation (Padding/Casting) A->C B 2. Prepare BTCA/Catalyst Aqueous Solution B->C D 4. Pre-Drying (e.g., 80°C for 3-5 min) C->D E 5. Curing (e.g., 160-180°C) D->E F 6. Washing & Neutralization E->F G 7. Drying F->G H 8. Characterization (FTIR, WRA, Tensile Strength) G->H

Caption: General experimental workflow for BTCA crosslinking of natural polymers.

G Start Low Reaction Efficiency Observed Cause1 Curing Temp / Time Sufficient? Start->Cause1 Cause2 Catalyst (SHP) Concentration Correct? Cause1->Cause2 Yes Solution1 Increase Temp or Time (e.g., 170°C, 90s) Cause1->Solution1 No Cause3 BTCA Concentration Too High? Cause2->Cause3 Yes Solution2 Optimize SHP:BTCA Ratio (e.g., 1:1 by weight) Cause2->Solution2 No Solution3 Add Dispersion Aid (MSM) or Reduce BTCA Conc. Cause3->Solution3 Yes End Problem Resolved Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for low BTCA reaction efficiency.

G BTCA Crosslinking Mechanism BTCA BTCA (Two adjacent -COOH groups) Heat Heat (>100°C) + Catalyst (SHP) BTCA->Heat Polymer1 Polymer Chain 1 (-OH group) Ester1 First Ester Bond (Grafting Reaction) Polymer1->Ester1 Polymer2 Polymer Chain 2 (-OH group) Crosslink Second Ester Bond (Crosslinking Reaction) Polymer2->Crosslink Anhydride Cyclic Anhydride Intermediate Heat->Anhydride Anhydride->Ester1 Ester1->Crosslink

Caption: Simplified reaction mechanism for BTCA esterification of a natural polymer.

References

Technical Support Center: 1,2,3,4-Butanetetracarboxylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 1,2,3,4-butanetetracarboxylic acid (BTCA) polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of BTCA polymerization?

The polymerization of this compound typically proceeds through a two-step mechanism, especially when reacting with nucleophiles like hydroxyl or amine groups. The initial step involves the formation of a cyclic anhydride (B1165640) intermediate by the dehydration of two adjacent carboxylic acid groups. This anhydride is a more reactive species. The second step is the nucleophilic attack of a hydroxyl or amine group on the anhydride, leading to the formation of an ester or amide linkage, respectively. This process can result in cross-linking if the co-monomer has multiple nucleophilic sites.[1][2][3]

Q2: What are the most common side reactions observed during BTCA polymerization?

The primary side reactions include:

  • Incomplete Anhydride Formation: Insufficient temperature or catalyst activity can lead to a low concentration of the reactive anhydride intermediate, slowing down the polymerization.[2]

  • Hydrolysis of Anhydride: The cyclic anhydride intermediate is susceptible to hydrolysis, converting it back to the less reactive dicarboxylic acid. This is particularly a concern in the presence of water.

  • Substrate Degradation: The acidic nature of BTCA, especially at the high temperatures often required for polymerization, can cause acid-catalyzed degradation of sensitive substrates, such as cellulose (B213188) or certain therapeutic agents.[2]

  • Discoloration: At elevated temperatures, side reactions can lead to the formation of chromophores, resulting in a yellow or brown discoloration of the final polymer.[4][5]

  • Gel Formation: In cross-linking applications, uncontrolled reaction kinetics can lead to premature gelation, making the polymer difficult to process.[1]

Q3: How does reaction temperature influence the polymerization and its side reactions?

Temperature is a critical parameter. Anhydride formation from BTCA generally begins at temperatures around 100°C, with the rate increasing at higher temperatures.[6] Esterification or amidation reactions also accelerate with increased temperature.[7] However, excessively high temperatures can promote thermal degradation of the polymer and increase the likelihood of discoloration.[7][8] There is often an optimal temperature range that maximizes the desired reaction rate while minimizing side reactions.

Q4: What is the role of catalysts in BTCA polymerization?

Catalysts, such as sodium hypophosphite (SHP), are often used to accelerate the rate of esterification and allow the reaction to proceed at lower temperatures.[2][9] The catalyst can also play a role in preventing oxidation of the substrate.[2] The concentration of the catalyst can significantly impact the reaction rate, and an optimal concentration often exists beyond which the rate may not increase or side reactions may become more prevalent.[10]

Troubleshooting Guides

Issue 1: Low Polymer Molecular Weight or Low Cross-linking Density
Possible Cause Troubleshooting Action
Insufficient Anhydride Formation Increase the reaction temperature to promote the dehydration of BTCA to its cyclic anhydride. Ensure the temperature is maintained consistently throughout the reaction.[6]
Anhydride Hydrolysis Ensure all reactants and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Low Monomer Purity Use high-purity BTCA and co-monomers. Impurities can act as chain terminators.[11]
Suboptimal Catalyst Concentration or Inactive Catalyst Verify the activity of the catalyst and use a fresh batch if necessary. Optimize the catalyst concentration through a series of small-scale experiments.[10][11]
Incorrect Stoichiometry Carefully calculate and measure the molar ratios of BTCA to the co-monomer to ensure proper chain growth or cross-linking.
Issue 2: Polymer Discoloration (Yellowing or Browning)
Possible Cause Troubleshooting Action
High Reaction Temperature Lower the reaction temperature. If a lower temperature results in a slow reaction rate, consider using a more effective catalyst or increasing the catalyst concentration.[4][5]
Oxidation Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants or the resulting polymer.[4]
Impurities in Reactants Use purified monomers and solvents. Certain impurities can act as precursors for colored byproducts at high temperatures.[9]
Prolonged Reaction Time at High Temperature Minimize the time the reaction mixture is held at elevated temperatures. Once the desired molecular weight or cross-linking is achieved, cool the reaction down promptly.
Issue 3: Premature Gel Formation
Possible Cause Troubleshooting Action
Reaction Temperature is Too High Lowering the reaction temperature can help to slow down the cross-linking reaction, providing better control over the gelation process.[1]
High Monomer Concentration Reducing the concentration of the monomers in the solvent can decrease the rate of intermolecular reactions that lead to gelation.[1]
Rapid Catalyst Activity If using a catalyst, consider reducing its concentration or using a less active catalyst to moderate the reaction rate.
Inadequate Mixing Poor mixing can lead to localized areas of high monomer or catalyst concentration, promoting rapid and uncontrolled cross-linking. Ensure efficient and uniform stirring throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of a Polyester (B1180765) from BTCA and a Diol

This protocol describes a general procedure for the synthesis of a polyester via melt condensation of this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound (BTCA)

  • 1,4-Butanediol (or other suitable diol)

  • Catalyst (e.g., p-toluenesulfonic acid or dibutyltin (B87310) oxide)

  • High-boiling point solvent (optional, for solution polymerization)

  • Nitrogen or Argon gas supply

  • Reaction vessel with a mechanical stirrer, thermometer, and a distillation condenser

Procedure:

  • Reactant Charging: In a clean, dry reaction vessel, add equimolar amounts of BTCA and the diol.

  • Catalyst Addition: Add the catalyst at a concentration of 0.1-0.5 mol% relative to the diol.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon gas for 15-30 minutes to remove air. Maintain a gentle flow of inert gas throughout the reaction.

  • Heating and Water Removal: Begin heating the mixture with constant stirring. The reaction temperature should be gradually increased to 160-180°C. Water will be produced as a byproduct of the esterification reaction and should be continuously removed via the distillation condenser.

  • Polycondensation: Once the initial water evolution has subsided, the temperature can be further increased to 180-200°C, and a vacuum can be applied to facilitate the removal of the remaining water and drive the polymerization to completion. The progress of the reaction can be monitored by the increase in the viscosity of the melt.

  • Cooling and Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be isolated.

Data Presentation

Table 1: Effect of Temperature on Anhydride Formation and Esterification

Temperature (°C)Anhydride FormationEsterification RatePotential Side Reactions
< 100MinimalVery Slow-
100 - 140Begins to formSlow to Moderate-
140 - 180SignificantModerate to FastOnset of discoloration, potential for substrate degradation
> 180RapidVery FastIncreased risk of thermal degradation and significant discoloration

Note: The exact rates will depend on the specific reactants and the presence of a catalyst.[6]

Visualizations

Diagram 1: BTCA Polymerization Main Reaction Pathway

BTCA_Polymerization BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride - H2O (Heat, Catalyst) Polymer Polyester or Polyamide Anhydride->Polymer + Co-monomer CoMonomer Diol or Diamine CoMonomer->Polymer

Caption: Main reaction pathway for BTCA polymerization.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight Polymer

Troubleshooting_Low_MW Start Low Molecular Weight Observed Check_Temp Is Reaction Temperature Sufficient for Anhydride Formation? (>140°C) Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Moisture Are Reactants and Solvents Dry? Check_Temp->Check_Moisture Yes Increase_Temp->Check_Moisture Dry_Reagents Dry Reactants and Use Inert Atmosphere Check_Moisture->Dry_Reagents No Check_Catalyst Is Catalyst Active and at Optimal Concentration? Check_Moisture->Check_Catalyst Yes Dry_Reagents->Check_Catalyst Optimize_Catalyst Optimize Catalyst Concentration Check_Catalyst->Optimize_Catalyst No Check_Stoichiometry Is Monomer Stoichiometry Correct? Check_Catalyst->Check_Stoichiometry Yes Optimize_Catalyst->Check_Stoichiometry Correct_Stoichiometry Recalculate and Re-weigh Monomers Check_Stoichiometry->Correct_Stoichiometry No End Re-run Experiment Check_Stoichiometry->End Yes Correct_Stoichiometry->End

Caption: Troubleshooting workflow for low molecular weight in BTCA polymerization.

References

Troubleshooting poor crosslinking density with BTCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor crosslinking density with 1,2,3,4-butanetetracarboxylic acid (BTCA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

Q1: I am observing very low or no crosslinking in my experiment. What are the primary factors I should investigate?

A1: Poor crosslinking efficiency with BTCA is often linked to suboptimal reaction conditions. The key parameters to verify and optimize are:

  • pH of the BTCA Solution: The effectiveness of BTCA is highly pH-dependent. An acidic environment is crucial for the reaction to proceed efficiently.

  • Catalyst Presence and Concentration: A catalyst, typically sodium hypophosphite (SHP), is essential for the formation of the reactive anhydride (B1165640) intermediates at lower temperatures.[1]

  • Curing Temperature and Duration: The crosslinking reaction requires a specific temperature range and time to ensure the formation of stable ester bonds between BTCA and the substrate.[2][3]

Q2: What is the optimal pH for a BTCA crosslinking solution, and why is it so critical?

A2: The optimal pH for BTCA crosslinking solutions is typically in the acidic range, around 2.2 to 2.8.[4]

  • Mechanism: At a low pH, the carboxylic acid groups of BTCA are protonated, facilitating the formation of cyclic anhydride intermediates upon heating. These anhydrides are highly reactive towards the hydroxyl groups of substrates like cellulose (B213188), leading to ester bond formation and crosslinking.[1]

  • Troubleshooting: If the pH of your solution is too high (e.g., above 4.0), the effectiveness of BTCA as a crosslinking agent decreases significantly.[4] This is because the carboxylate anions are less likely to form the necessary anhydride intermediates. However, a very low pH (e.g., below 2.2) can lead to acid-catalyzed degradation of the substrate, such as cellulose, resulting in reduced tensile strength.[4] Therefore, maintaining a pH of around 2.8 is often a good compromise to achieve high crosslinking efficiency while preserving the integrity of the material.[4]

Q3: My crosslinking density is still low even with an optimized pH. Could the catalyst be the issue?

A3: Yes, the catalyst plays a crucial role. Sodium hypophosphite (SHP) is a commonly used catalyst for BTCA crosslinking.[5]

  • Function: SHP facilitates the formation of the cyclic anhydride intermediate from BTCA at lower curing temperatures.[6]

  • Troubleshooting:

    • Absence of Catalyst: Ensure that the catalyst has been added to your formulation. Without it, significantly higher temperatures and longer curing times would be necessary, which can degrade the substrate.[6]

    • Incorrect Concentration: The concentration of the catalyst is important. While specific concentrations can vary depending on the substrate and desired outcome, a common starting point is a BTCA to SHP ratio of approximately 3:2 by weight.

    • Catalyst Purity: Ensure the purity of the SHP used. Impurities can interfere with the reaction.

Q4: I suspect my curing temperature or time is incorrect. What are the recommended conditions?

A4: Curing temperature and time are critical and interdependent parameters. Insufficient heat or time will result in incomplete crosslinking.

  • General Guidelines: Curing is typically performed at temperatures ranging from 150°C to 180°C.[3] The duration can vary from a few minutes to longer periods, depending on the temperature and substrate. For example, a common condition is curing at 170°C for 2-3 minutes.[5]

  • Troubleshooting:

    • Low Temperature: If the temperature is too low (e.g., below 140°C), the formation of the anhydride intermediate and the subsequent esterification will be slow and inefficient.[7][8]

    • Short Duration: Even at an optimal temperature, a very short curing time may not be sufficient for the reaction to go to completion.

    • High Temperature/Long Duration: Conversely, excessively high temperatures or prolonged curing can lead to thermal degradation of the substrate and yellowing.[2] A two-step curing process, such as 150°C for 3 minutes followed by 180°C for 2 minutes, has also been reported to be effective.[9]

Troubleshooting Workflow for Poor Crosslinking

G cluster_0 Start: Poor Crosslinking Density cluster_1 Step 1: Verify Solution pH cluster_2 Step 2: Check Catalyst cluster_3 Step 3: Optimize Curing Conditions cluster_4 End: Successful Crosslinking start Low Crosslinking Observed pH_check Is pH between 2.2 and 2.8? start->pH_check pH_adjust Adjust pH with acid/base pH_check->pH_adjust No catalyst_check Is catalyst (e.g., SHP) present and at the correct concentration? pH_check->catalyst_check Yes pH_adjust->pH_check catalyst_add Add/adjust catalyst catalyst_check->catalyst_add No curing_check Are curing temperature and time adequate? (e.g., 150-180°C) catalyst_check->curing_check Yes catalyst_add->catalyst_check curing_adjust Increase temperature and/or time curing_check->curing_adjust No end Improved Crosslinking curing_check->end Yes curing_adjust->curing_check

A troubleshooting workflow for addressing poor BTCA crosslinking density.

Data Summary

Table 1: Influence of Reaction Parameters on BTCA Crosslinking Efficiency
ParameterOptimal Range/ConditionRationalePotential Issues if Suboptimal
pH of BTCA Solution 2.2 - 2.8[4]Promotes the formation of reactive anhydride intermediates.[1]High pH (>4.0): Reduced crosslinking effectiveness.[4] Low pH (<2.2): Substrate degradation and loss of strength.[4]
Catalyst Sodium Hypophosphite (SHP) present[1][5]Lowers the required curing temperature by facilitating anhydride formation.No Catalyst: Requires significantly higher curing temperatures, risking substrate damage.[6]
Curing Temperature 150°C - 180°CProvides sufficient energy for anhydride formation and esterification.[7]Too Low: Incomplete reaction and low crosslinking density. Too High: Substrate degradation and yellowing.[2]
Curing Time 2 - 5 minutes (temperature-dependent)[2][5]Allows for the crosslinking reaction to proceed to completion.Too Short: Incomplete crosslinking. Too Long: Can lead to substrate degradation, especially at high temperatures.

Experimental Protocols

Protocol 1: Preparation and Application of BTCA Crosslinking Solution to a Cellulose-Based Substrate
  • Solution Preparation:

    • Prepare an aqueous solution of BTCA at the desired concentration (e.g., 6% w/v).

    • Add the catalyst, sodium hypophosphite (SHP), to the solution (e.g., at a concentration of 4% w/v).

    • Stir the solution until both components are fully dissolved.

    • Measure the pH of the solution and adjust to approximately 2.8 using a suitable acid or base if necessary.[4]

  • Substrate Impregnation:

    • Immerse the cellulose-based substrate (e.g., cotton fabric) in the prepared BTCA solution.

    • Ensure the substrate is thoroughly wetted.

    • Pass the substrate through squeeze rolls to achieve a consistent wet pickup.

  • Drying and Curing:

    • Pre-dry the treated substrate in an oven at a low temperature (e.g., 80°C) for 3-5 minutes to remove excess water.[5]

    • Transfer the dried substrate to a pre-heated oven for curing at a high temperature (e.g., 170°C) for the specified duration (e.g., 3 minutes).[5]

  • Post-Treatment:

    • After curing, rinse the substrate thoroughly with deionized water to remove any unreacted BTCA and catalyst.

    • Dry the rinsed substrate under standard conditions.

Signaling Pathways and Mechanisms

BTCA Crosslinking Mechanism with Cellulose

The crosslinking of cellulose with BTCA is a two-step esterification process.

  • Anhydride Formation: Upon heating in the presence of a catalyst, two adjacent carboxylic acid groups of a BTCA molecule undergo dehydration to form a five-membered cyclic anhydride intermediate.[1][7][8]

  • Esterification: The highly reactive anhydride then reacts with the hydroxyl groups of the cellulose chains, opening the anhydride ring to form an ester bond. This process can occur with a second cellulose chain, creating a crosslink that enhances properties like wrinkle resistance and dimensional stability.[1]

G BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Ester Ester Bond Formation Anhydride->Ester Cellulose1 Cellulose Chain 1 (-OH group) Cellulose1->Ester Cellulose2 Cellulose Chain 2 (-OH group) Crosslinked Crosslinked Cellulose Cellulose2->Crosslinked Ester->Crosslinked

The reaction mechanism of BTCA crosslinking with cellulose.

References

Strategies to reduce the brittleness of BTCA-crosslinked materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of brittleness in materials crosslinked with 1,2,3,4-butanetetracarboxylic acid (BTCA).

Troubleshooting Guide: Addressing Brittleness in BTCA-Crosslinked Materials

This guide is designed to help you diagnose and resolve common issues related to material brittleness during your experiments.

Problem/Observation Potential Cause Suggested Solution
Severely reduced tensile strength and flexibility after curing. High crosslinking density.[1][2]Reduce the concentration of BTCA in your formulation. High concentrations can lead to excessive crosslinking.[2]
High curing temperature causing thermal degradation of the substrate.[3]Lower the curing temperature. This can be achieved by using an appropriate catalyst, such as sodium hypophosphite (SHP), or an additive like dimethyl sulfone (MSM) to facilitate the crosslinking reaction at a lower temperature.[4][5][6]
Inherent rigidity of the ester bonds formed by BTCA.Incorporate a plasticizer or softener into your formulation. Options include polyethylene (B3416737) glycol (PEG), glycerol (B35011), or other commercially available softeners.[7][8][9]
Material becomes yellow and brittle. Formation of unsaturated side products during curing, especially with co-reactants like citric acid.[7]Optimize the curing time and temperature. If using co-reactants, consider adding inhibitors like glycerol or xylitol.[7]
Acid-catalyzed degradation of the substrate at low pH and high temperature.[3]Ensure the pH of the BTCA solution is not excessively low. While acidic conditions are necessary for the reaction, extreme acidity can damage the substrate. Consider pre-treatments like mercerization for cellulosic materials to improve their resilience.[10]
Inconsistent mechanical properties across samples. Uneven distribution of BTCA and catalyst.Ensure thorough mixing of the finishing solution and uniform application to the substrate. The "pad-dry-cure" method is commonly used for fabrics to ensure even uptake.[1]
Non-uniform heating during the curing process.Verify the temperature uniformity of your oven or heating apparatus.

Frequently Asked Questions (FAQs)

Q1: Why do BTCA-crosslinked materials often become brittle?

A1: The brittleness in BTCA-crosslinked materials primarily arises from the formation of a dense network of rigid ester crosslinks between polymer chains.[1] This increased crosslink density restricts the mobility of the polymer chains, leading to a decrease in flexibility and an increase in stiffness.[11] Additionally, the high temperatures (typically 160-180 °C) required for the curing process can cause some thermal degradation of the base material, further contributing to a loss of mechanical strength.[3]

Q2: How can I reduce the curing temperature of the BTCA crosslinking reaction?

A2: Reducing the curing temperature is a key strategy to minimize thermal degradation and brittleness. This can be achieved by:

  • Using a Catalyst: Sodium hypophosphite (SHP) is a widely used and effective catalyst for the esterification reaction between BTCA and hydroxyl groups on polymers like cellulose (B213188).[4][12]

  • Incorporating Additives: Additives like dimethyl sulfone (MSM) can act as a non-covalent interaction interrupter, which facilitates the diffusion of BTCA and the formation of the anhydride (B1165640) intermediate, thereby lowering the required curing temperature.[5][6]

Q3: What types of additives can I use to improve the flexibility of my BTCA-crosslinked material?

A3: Several types of additives can be incorporated into the BTCA formulation to enhance flexibility:

  • Plasticizers and Softeners: These molecules, such as polyethylene glycol (PEG) and glycerol, position themselves between polymer chains, increasing intermolecular space and allowing for greater chain mobility.[8][9]

  • Co-polymers and Blends: Adding polymers like polyvinyl alcohol or carboxymethyl cellulose (CMC) to the finishing bath can improve properties such as tensile strength.[8]

  • Strength-Retaining Additives: Boric acid, when used in combination with BTCA, has been shown to help retain a significant portion of the material's original mechanical strength.[2]

Q4: What is the general mechanism of BTCA crosslinking?

A4: The crosslinking process with BTCA is generally accepted to occur in two main steps:

  • Anhydride Formation: Two adjacent carboxylic acid groups on the BTCA molecule dehydrate upon heating to form a reactive five-membered cyclic anhydride intermediate.[2][10]

  • Esterification: The anhydride then reacts with hydroxyl groups on the polymer backbone (e.g., cellulose) to form an ester bond. This process can occur with another pair of carboxylic acid groups on the same BTCA molecule, allowing it to form crosslinks between two different polymer chains.[2][5]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating strategies to mitigate brittleness in BTCA-crosslinked materials.

StrategyMaterialKey ParametersTensile Strength Retention (%)Elongation at Break (%)Crease Recovery Angle (°)Reference(s)
Addition of Boric Acid Cotton FabricBTCA + Boric Acid, Cured at 170°CNearly 100%Not specified>250[2]
Use of MSM Additive Cotton Fabric80 g/L BTCA, 36.6 g/L SHP, with MSM, Cured at 160°C for 3 minComparable to curing at 180°C without MSMNot specified~280[6]
Addition of Softener Regenerated Cellulose FibersBTCA + SoftenerEnhanced mechanical propertiesNot specifiedNot specified[7]
Addition of CMC Cotton FabricBTCA + 0.5% Chitosan + CMCImprovedNot specifiedImproved[8]

Key Experimental Protocols

Protocol 1: BTCA Crosslinking of Cellulosic Fabric using the Pad-Dry-Cure Method

This protocol describes a typical procedure for applying BTCA to a cellulosic fabric like cotton.

  • Preparation of Finishing Solution:

    • Prepare an aqueous solution containing 50-80 g/L of BTCA.

    • Add a catalyst, typically sodium hypophosphite (SHP), at a concentration of 30-40 g/L.

    • If using additives to reduce brittleness (e.g., PEG, glycerol, boric acid), add them to the solution at the desired concentration and stir until fully dissolved.

  • Padding:

    • Immerse the fabric sample in the finishing solution for a specified time (e.g., 1 hour) to ensure complete saturation.[12]

    • Pass the saturated fabric through a padder (a set of rollers) to remove excess liquid and achieve a consistent wet pick-up (typically around 70%).

  • Drying:

    • Dry the padded fabric in an oven at a relatively low temperature (e.g., 80°C) for a short duration (e.g., 3-5 minutes) to remove water without initiating the crosslinking reaction.[12]

  • Curing:

    • Transfer the dried fabric to a high-temperature oven for curing. The curing temperature and time are critical parameters that influence the degree of crosslinking and material properties.

    • Standard Curing: 170-180°C for 2-3 minutes.

    • Reduced Temperature Curing (with catalyst/additive): 120-160°C for 2-3 minutes.[6][12]

  • Post-Treatment:

    • After curing, rinse the fabric thoroughly with water to remove any unreacted chemicals.

    • Dry the fabric under standard conditions before characterization.

Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)
  • Sample Preparation: Cut the treated and untreated (control) materials into standardized shapes and sizes for tensile testing (e.g., rectangular strips).

  • Instrumentation: Use a universal testing machine equipped with appropriate grips for the material being tested.

  • Test Execution:

    • Mount the sample in the grips of the testing machine.

    • Apply a uniaxial tensile load at a constant rate of extension until the sample fails (breaks).

    • Record the load (stress) and extension (strain) data throughout the test.

  • Data Analysis: From the stress-strain curve, determine key mechanical properties such as:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The maximum strain or percentage increase in length at the point of failure. A higher value indicates less brittleness.

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Visualizations

BTCA_Crosslinking_Mechanism cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification and Crosslinking BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat (Δ) - H₂O Polymer1 Polymer Chain 1 (-OH group) Grafted Grafted BTCA (Ester Bond) Polymer2 Polymer Chain 2 (-OH group) Crosslinked Crosslinked Polymer (Ester Bridge) Grafted->Crosslinked + Polymer-OH - H₂O Anhydride_copy Cyclic Anhydride Intermediate Anhydride_copy->Grafted + Polymer-OH Experimental_Workflow cluster_prep Preparation cluster_treatment Pad-Dry-Cure Process cluster_analysis Analysis A Prepare BTCA Solution (+ Catalyst/Additive) B Pad Substrate (Immerse & Squeeze) A->B C Dry (e.g., 80°C) B->C D Cure (e.g., 160-180°C) C->D E Rinse & Dry D->E F Characterization (Tensile Test, FTIR, etc.) E->F Troubleshooting_Logic Start Material is Brittle Q1 Is Curing Temperature High? Start->Q1 A1 Reduce Temperature - Use Catalyst (SHP) - Use Additive (MSM) Q1->A1 Yes Q2 Is BTCA Concentration High? Q1->Q2 No A1->Q2 A2 Lower BTCA Concentration Q2->A2 Yes Q3 Is Formulation Lacking a Softener? Q2->Q3 No A2->Q3 A3 Add Plasticizer (e.g., PEG, Glycerol) Q3->A3 Yes End Improved Flexibility Q3->End No A3->End

References

Overcoming solubility issues of 1,2,3,4-Butanetetracarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for overcoming common solubility challenges encountered with 1,2,3,4-Butanetetracarboxylic acid (BTCA) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (BTCA) so difficult to dissolve in many common organic solvents?

A1: BTCA possesses four carboxylic acid groups, making it an extremely polar molecule. This high polarity and the extensive hydrogen bonding between BTCA molecules in its solid crystalline state mean that it dissolves readily only in highly polar solvents capable of disrupting its crystal lattice and engaging in strong solute-solvent interactions. Its solubility is limited in less polar organic solvents.

Q2: What are the best starting solvents for dissolving BTCA?

A2: For organic applications, highly polar aprotic solvents are the best starting point. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally effective due to their high polarity. Polar protic solvents like water, ethanol (B145695), and methanol (B129727) can also be used, though solubility may be lower than in DMSO or DMF.[1][2]

Q3: I see some sources say BTCA is insoluble in water, while others say it is soluble. Which is correct?

A3: This discrepancy can be confusing. BTCA is indeed soluble in water.[1][3] Some supplier data sheets may list it as insoluble in the context of a quick test or in comparison to its high solubility in other media, but scientific literature confirms its aqueous solubility, which increases significantly with temperature. For example, its solubility in water is 18.5 g/100g at 30°C and rises to 81.8 g/100g at 70°C.[1]

Q4: Can heating my solvent help dissolve BTCA?

A4: Yes, heating can significantly increase both the solubility and the rate of dissolution for BTCA in polar protic and aprotic solvents. However, be mindful of the solvent's boiling point and the thermal stability of BTCA, which begins to decompose around its melting point (approx. 187-197°C).[3] Always heat with stirring in a well-ventilated area.

Q5: Will adjusting the pH of my solution improve BTCA solubility?

A5: Absolutely. For aqueous or alcoholic solutions, converting BTCA to its carboxylate salt form by adding a base can dramatically increase its solubility.[4][5] The resulting salt is ionic and far more soluble in polar solvents than the neutral acid. This is a common and highly effective strategy.

Troubleshooting Guide: BTCA Dissolution Issues

TroubleshootingWorkflow

Quantitative Solubility Data

Due to the limited availability of precise quantitative data in the literature for all organic solvents, the following table summarizes known values and provides estimations based on the physicochemical properties of BTCA and general solubility principles of polycarboxylic acids.

SolventTypeDielectric Constant (approx.)Solubility (g / 100 mL) at 25°CNotes
WaterPolar Protic80.1~15-20Highly soluble, increases significantly with temperature.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 20 (Estimated)Expected to be highly soluble due to high solvent polarity.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 15 (Estimated)Expected to be highly soluble due to high solvent polarity.
MethanolPolar Protic32.7~5-10 (Estimated)Soluble, but less so than in water or DMSO/DMF.
EthanolPolar Protic24.5~2-5Listed as "very soluble" or "soluble" qualitatively.[6]
AcetonePolar Aprotic20.7< 1 (Estimated)Limited solubility expected due to lower polarity.
Tetrahydrofuran (THF)Polar Aprotic7.6< 0.1 (Estimated)Poor solubility expected.
ChloroformNon-polar4.8Slightly Soluble (<0.1)Very low solubility.[6]
BenzeneNon-polar2.3InsolubleConfirmed insoluble.[6]

Estimations are based on the principle that solubility of highly polar compounds like BTCA correlates with the solvent's polarity and hydrogen bonding capability.

Experimental Protocols & Workflows

The following diagram illustrates the primary strategies available to enhance the solubility of BTCA. Detailed protocols for the chemical modification routes follow.

ExperimentalWorkflow

Protocol 1: Solubility Enhancement via pH Adjustment (Salt Formation)

This protocol describes the conversion of BTCA into its highly soluble tetrasodium (B8768297) salt using sodium bicarbonate. This method is ideal for applications where the presence of an aqueous base is acceptable and the ionic form of the molecule is desired.

Materials:

  • This compound (BTCA)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water or target protic solvent (e.g., ethanol)

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • pH paper or pH meter

Methodology:

  • Initial Slurry: Add the desired amount of BTCA powder to a beaker containing the target protic solvent (e.g., water or ethanol). Start with a volume of solvent that creates a stirrable slurry.

  • Base Calculation: BTCA has four acidic protons. To fully neutralize it, four equivalents of a monobasic base are required. The reaction is: C₈H₁₀O₈ + 4 NaHCO₃ → C₈H₆O₈Na₄ + 4 H₂O + 4 CO₂

    • Molar mass of BTCA = 234.16 g/mol

    • Molar mass of NaHCO₃ = 84.01 g/mol

    • For every 1 gram of BTCA, you will need (4 * 84.01 / 234.16) = 1.44 g of NaHCO₃ .

  • Stepwise Addition of Base: Begin stirring the BTCA slurry vigorously. Add the calculated amount of sodium bicarbonate slowly and portion-wise .

    • CAUTION: The reaction will produce carbon dioxide (CO₂) gas, causing effervescence (fizzing). Add the base slowly to control the foaming and prevent the reaction from overflowing.[4]

  • Dissolution: As the sodium bicarbonate reacts with the BTCA, the insoluble acid is converted to its highly soluble sodium salt, and the solid will gradually dissolve.[5][6]

  • Completion Check: Continue stirring until all solid has dissolved and CO₂ evolution has ceased. You can check the pH of the solution; it should be neutral to slightly basic (pH 7-8.5). If any solid remains, a slight additional amount of base may be required if the starting BTCA was not fully pure.

  • Final Solution: The resulting clear solution contains the tetrasodium salt of BTCA, which is highly soluble in water and other polar protic solvents.

Protocol 2: Solubility Enhancement via Derivatization (Fischer Esterification)

This protocol converts the carboxylic acid groups of BTCA into ethyl esters, creating a much less polar molecule (tetraethyl 1,2,3,4-butanetetracarboxylate) that is significantly more soluble in a wider range of organic solvents.

Materials:

  • This compound (BTCA)

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., TsOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and magnetic stir bar

  • Rotary evaporator (for solvent removal)

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O) for extraction

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine BTCA with a large excess of absolute ethanol. A common ratio is to use ethanol as the solvent (e.g., 20-50 mL of ethanol per 1 g of BTCA). This large excess helps drive the equilibrium towards the product.[7][8]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 3-5 drops per gram of BTCA).

    • CAUTION: The addition of sulfuric acid to ethanol is highly exothermic. Add it slowly with cooling if necessary.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to a gentle reflux using the heating mantle. Allow the reaction to proceed for several hours (typically 4-24 hours), monitoring by a suitable method like TLC if desired.

  • Work-up - Solvent Removal: After cooling the reaction to room temperature, remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the remaining residue in an organic solvent like ethyl acetate. Transfer this solution to a separatory funnel.

  • Neutralization Wash: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃.[9] This step neutralizes any remaining sulfuric acid and unreacted BTCA. Add the bicarbonate solution slowly as CO₂ will be generated. Repeat the wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with brine to help remove residual water.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tetraethyl ester product, which should exhibit much greater solubility in common organic solvents. Further purification can be achieved via distillation or chromatography if required.

References

Technical Support Center: Catalyst Selection and Optimization for BTCA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and optimization in reactions involving 1,2,3-Benzenetricarboxylic acid (BTCA), also known as Hemimellitic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable guidance for overcoming common experimental challenges. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the success of your chemical syntheses.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during catalyzed BTCA reactions, such as esterification and polymerization.

Issue 1: Low or No Product Yield

Question: My BTCA reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in BTCA reactions is a frequent challenge that can be attributed to several factors, ranging from catalyst activity to reaction conditions. A systematic evaluation of the following aspects is recommended:

  • Catalyst Inactivity or Insufficiency:

    • Verification: Ensure the catalyst is fresh, has been stored correctly (e.g., under inert atmosphere if air-sensitive), and is of the appropriate purity. Impurities in the catalyst can act as poisons.

    • Solution: Use a fresh batch of catalyst or purify the existing one. For reactions sensitive to moisture, ensure anhydrous conditions are maintained. Consider increasing the catalyst loading incrementally, for instance from 1 mol% to 5 mol%.[1]

  • Suboptimal Reaction Temperature:

    • Verification: Confirm the internal reaction temperature. An external oil bath temperature may not accurately reflect the internal temperature of the reaction mixture.

    • Solution: Gradually increase the reaction temperature. For many esterification reactions, refluxing is a common practice to achieve a sufficient reaction rate.[1] However, excessively high temperatures can lead to side reactions or decomposition.[2]

  • Presence of Inhibitors:

    • Verification: Analyze starting materials for impurities that could act as catalyst poisons. Common poisons include sulfur compounds, water, and air (for air-sensitive catalysts).

    • Solution: Purify all reactants and solvents before use. Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if using an air-sensitive catalyst.

  • Reaction Equilibrium:

    • Verification: For reversible reactions like Fischer esterification, the accumulation of products (e.g., water) can inhibit forward reaction.

    • Solution: To drive the equilibrium towards the product, use a large excess of one reactant (e.g., the alcohol in an esterification) or remove a byproduct as it forms (e.g., using a Dean-Stark apparatus to remove water).[1]

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing a complex mixture with significant side products. What are the likely causes and how can I improve selectivity?

Answer: The formation of side products in BTCA reactions often arises from the high reactivity of BTCA and the reaction conditions employed. Here are common causes and solutions:

  • Self-Condensation or Polymerization of BTCA:

    • Cause: At elevated temperatures, the carboxylic acid groups of BTCA can react with each other, leading to anhydride (B1165640) formation and subsequent polymerization.[3]

    • Solution: Optimize the reaction temperature to the lowest effective level. The use of a suitable catalyst can lower the required reaction temperature.[4][5]

  • Substrate Decomposition:

    • Cause: Sensitive functional groups on your substrate may not be stable under the reaction conditions (e.g., high temperature or acidic/basic environment).

    • Solution: Consider using milder reaction conditions. If necessary, employ protecting groups for sensitive functionalities on your substrate.

  • Lack of Regioselectivity:

    • Cause: The three carboxylic acid groups of BTCA have different steric and electronic environments, which can lead to a mixture of regioisomers. The choice of catalyst can significantly influence which carboxylic acid group reacts.

    • Solution: Catalyst screening is crucial for controlling regioselectivity. Different catalysts (e.g., Lewis acids vs. Brønsted acids) can favor reaction at different positions. The use of bulky catalysts or substrates can also enhance steric hindrance and improve selectivity.

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then slows down or stops completely. How can I address potential catalyst deactivation?

Answer: Catalyst deactivation is a common problem where the catalyst loses its activity over the course of the reaction. The primary causes include:

  • Poisoning:

    • Cause: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[2]

    • Solution: Rigorously purify all reagents and solvents. Using a "sacrificial agent" or a guard bed to trap poisons before they reach the catalyst can also be effective.

  • Fouling:

    • Cause: Formation of insoluble byproducts or polymers that coat the surface of a heterogeneous catalyst, blocking access to the active sites.

    • Solution: Optimize reaction conditions to minimize the formation of insoluble materials. For heterogeneous catalysts, regeneration by washing or calcination might be possible.

  • Thermal Degradation:

    • Cause: High reaction temperatures can cause structural changes in the catalyst, leading to a loss of active sites.

    • Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Choose a catalyst with high thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for BTCA reactions?

A1: The choice of catalyst depends on the specific reaction (e.g., esterification, polymerization). Common classes include:

  • Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used for esterification.[1]

  • Lewis Acids: Metal-based Lewis acids (e.g., based on tin, zinc, or titanium) can activate the carboxylic acid groups towards nucleophilic attack.[6]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides offer advantages in terms of easy separation and reusability.[1]

  • Alkaline Salts: For reactions like the crosslinking of cellulose (B213188) with BTCA, alkaline salts such as sodium hypophosphite (SHP) are effective in promoting the formation of the anhydride intermediate at lower temperatures.[4][5]

Q2: How do I select the best catalyst for my specific BTCA reaction?

A2: Catalyst selection is a multi-factorial process. Consider the following:

  • Reaction Type: Esterification, polymerization, and acylation may have different optimal catalysts.

  • Substrate Compatibility: Ensure your substrate is stable in the presence of the chosen catalyst (e.g., some substrates may degrade in strong acid).

  • Desired Selectivity: If regioselectivity is important, a catalyst screening study is highly recommended.

  • Process Considerations: For large-scale synthesis, a reusable heterogeneous catalyst is often preferred for ease of product purification and cost-effectiveness.

Q3: What is the role of a catalyst in BTCA's reaction with hydroxyl-containing compounds like cellulose?

A3: In the reaction of BTCA with materials like cellulose, the catalyst, often an alkaline salt like sodium hypophosphite, facilitates the formation of a cyclic anhydride intermediate from two adjacent carboxylic acid groups on the BTCA molecule.[3] This anhydride is more reactive than the carboxylic acids and readily undergoes esterification with the hydroxyl groups of the substrate at a lower temperature than the uncatalyzed reaction.[4][5]

Q4: How can I optimize the catalyst loading for my BTCA reaction?

A4: The optimal catalyst loading balances reaction rate and cost. A systematic approach is best:

  • Literature Review: Start with a catalyst loading reported for a similar reaction.

  • Screening: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1, 2, and 5 mol%).

  • Analysis: Monitor the reaction progress (e.g., by TLC, GC, or NMR) to determine the conversion at different time points for each loading.

  • Optimization: The optimal loading is typically the lowest amount that provides a high conversion in a reasonable timeframe.[1][7]

Data Presentation

Table 1: Comparison of Catalyst Types for Esterification Reactions
Catalyst TypeExample CatalystTypical Loading (mol%)Reaction ConditionsAdvantagesDisadvantages
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄)1 - 5Moderate to high temp.High activity, low costCorrosive, difficult to separate, waste generation
Homogeneous Lewis Acid Zinc Acetate (Zn(OAc)₂)1 - 2.5High temp.High yield, recyclable in some casesMay require higher temperatures
Heterogeneous Solid Acid Amberlyst-155 - 15 (wt%)Moderate to high temp.Easily separated, reusable, less corrosiveLower activity than homogeneous catalysts, potential for pore blockage
Alkaline Salt Sodium Hypophosphite (SHP)5 - 10 (wt%)High temp. (e.g., 150-180 °C)Lowers curing temperature for anhydride formationPrimarily used for specific applications like cellulose crosslinking
Table 2: Effect of Reaction Parameters on BTCA Esterification Yield (Illustrative Data)
ParameterCondition AYield (%)Condition BYield (%)General Trend
Temperature 120 °C65150 °C85Higher temperature generally increases yield, but can promote side reactions.
Catalyst Loading (p-TsOH) 1 mol%505 mol%90Increasing catalyst loading generally increases conversion up to an optimal point.[1]
Reactant Ratio (Alcohol:BTCA) 3:17010:195Using an excess of the alcohol drives the equilibrium towards the product.
Reaction Time 4 hours6012 hours92Longer reaction times typically lead to higher conversion, until equilibrium is reached.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in BTCA Esterification

This protocol outlines a method for screening different acid catalysts for the esterification of BTCA with a model alcohol (e.g., n-butanol).

  • Preparation: In a series of clean, dry reaction vials equipped with magnetic stir bars, add BTCA (1.0 mmol) and n-butanol (3.3 mmol, 3.3 equivalents).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., H₂SO₄, p-TsOH, Amberlyst-15, Zn(OAc)₂) at a consistent loading (e.g., 5 mol% for homogeneous catalysts, 10 wt% for heterogeneous catalysts). Include a no-catalyst control.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at a set temperature (e.g., 120 °C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent and analyze by a calibrated method (e.g., GC or LC-MS) to determine the conversion to the ester product.

  • Analysis: Plot conversion versus time for each catalyst to compare their activity and identify the most promising candidates for further optimization.

Protocol 2: General Procedure for Optimizing Catalyst Loading

This protocol describes how to determine the optimal loading for a selected catalyst.

  • Preparation: Prepare a stock solution of the chosen catalyst in a suitable solvent to allow for accurate dispensing of small amounts.

  • Reaction Setup: In a series of identical reaction vessels, combine BTCA and the other reactants under the determined optimal temperature and solvent conditions.

  • Variable Catalyst Loading: Add varying amounts of the catalyst stock solution to each vessel to achieve a range of loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

  • Execution and Analysis: Run the reactions for a fixed period. Work up each reaction and determine the product yield by a suitable analytical method (e.g., isolated yield after purification or quantitative NMR).

  • Determination of Optimum: Plot the yield as a function of catalyst loading to identify the point at which further increases in catalyst do not significantly improve the yield.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Reagents 3. Verify Reagent Purity Start->Check_Reagents Catalyst_Inactive Inactive or Insufficient? Check_Catalyst->Catalyst_Inactive Temp_Low Temperature Too Low? Check_Conditions->Temp_Low Impurities Impurities Present? Check_Reagents->Impurities Use_Fresh_Catalyst Solution: - Use fresh, anhydrous catalyst. - Increase catalyst loading. Catalyst_Inactive->Use_Fresh_Catalyst Yes Equilibrium Equilibrium Limitation? Temp_Low->Equilibrium No Increase_Temp Solution: Increase temperature gradually. Temp_Low->Increase_Temp Yes Remove_Byproduct Solution: - Use excess reactant. - Remove byproduct (e.g., water). Equilibrium->Remove_Byproduct Yes Purify_Reagents Solution: - Purify reactants and solvents. - Use inert atmosphere. Impurities->Purify_Reagents Yes

Caption: Troubleshooting workflow for low yield in BTCA reactions.

Caption: Logical workflow for catalyst selection and optimization.

References

Technical Support Center: Minimizing Degradation of Cellulosic Fibers During BTCA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crosslinking of cellulosic fibers with 1,2,3,4-butanetetracarboxylic acid (BTCA). This guide addresses common issues related to fiber degradation and offers practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of cellulosic fiber degradation during BTCA treatment?

A1: The degradation of cellulosic fibers during BTCA treatment is primarily due to two factors:

  • Acid Hydrolysis: BTCA is a polycarboxylic acid, and its acidic nature, especially at the high temperatures required for curing, can catalyze the hydrolysis of the glycosidic bonds in the cellulose (B213188) chains. This leads to a reduction in the degree of polymerization and a consequent loss of mechanical strength.[1][2]

  • Crosslinking Embrittlement: While crosslinking is the desired reaction to improve properties like wrinkle resistance, excessive crosslinking can make the fibers rigid and brittle, leading to a decrease in tensile and tearing strength.[1][2]

Q2: My treated fibers are showing significant loss in tensile strength. How can I minimize this?

A2: A significant loss in tensile strength is a common issue. Here are several strategies to mitigate this problem:

  • Optimize BTCA Concentration: Higher concentrations of BTCA can lead to increased acid degradation. It is crucial to determine the minimum concentration required to achieve the desired properties. Studies have shown that increasing BTCA concentration correlates with a decrease in fabric strength.[1]

  • Control Curing Temperature and Time: High curing temperatures and prolonged curing times accelerate both the crosslinking reaction and the acid-catalyzed degradation of cellulose.[1][3] Lowering the temperature and reducing the curing time can help preserve fiber strength. A temperature of around 180°C is often cited as a point where degradation can become significant.[1]

  • Use an Appropriate Catalyst Concentration: Sodium hypophosphite (SHP) is a common catalyst used to promote the esterification reaction between BTCA and cellulose at lower temperatures.[4] However, high concentrations of the catalyst can also contribute to strength loss.[5] It is important to optimize the SHP concentration.

  • Incorporate Additives: The addition of softeners or other additives like poly(vinyl alcohol) (PVA) to the treatment bath can help to lessen strength loss.[1] These additives can form a protective layer on the fiber surface and compete with cellulose for reaction with BTCA, thereby reducing the extent of crosslinking within the cellulose itself.[1]

Q3: The treated fabric has a noticeable yellow tint. What causes this and how can I prevent it?

A3: Yellowing of cellulosic fabrics during BTCA treatment is often a result of the high curing temperatures.[6] Dehydration of the cellulose and the formation of unsaturated compounds as byproducts of the crosslinking reaction can lead to discoloration.

To prevent yellowing:

  • Optimize Curing Conditions: As with strength loss, reducing the curing temperature and time is the most effective way to minimize yellowing.

  • Maintain a Slightly Acidic pH: Controlling the pH of the finishing bath to be slightly acidic (around pH 6 or below) can help to reduce yellowing.[7]

  • Thorough Washing: After treatment, a thorough washing and rinsing process can help remove any unreacted chemicals and byproducts that may contribute to yellowing over time.

Q4: I'm not achieving the desired wrinkle recovery angle (WRA) without causing significant fiber degradation. What can I do?

A4: Balancing high wrinkle recovery with minimal strength loss is a key challenge. Here are some approaches:

  • Optimize the BTCA-to-Catalyst Ratio: The ratio of BTCA to SHP is critical. A well-optimized ratio can enhance the crosslinking efficiency at lower temperatures, thereby improving the WRA without excessive degradation.

  • Use Co-catalysts or Additives: The use of neutral salts like NaCl or Na2SO4 as additives can promote the diffusion of BTCA into the fibers, potentially allowing for a lower overall BTCA concentration to achieve the desired WRA.[8] The addition of dimethyl sulfone (MSM) has also been shown to reduce the required curing temperature by approximately 20°C, thereby improving the anti-wrinkle performance with less degradation.[9][10]

  • Pre-treatment of Fibers: Mercerization of cotton fibers before BTCA treatment can alter the fiber structure, potentially leading to a better balance of properties after crosslinking.

Quantitative Data Summary

The following tables summarize the impact of various treatment parameters on the mechanical properties and whiteness of cellulosic fabrics.

Table 1: Effect of BTCA Concentration and Curing Temperature on Fabric Strength

BTCA Concentration (% w/v)Curing Temperature (°C)Bursting Strength (kPa)Tensile Strength Retention (%)Reference
0 (Untreated)-666.75100[11]
6180290.18Not specified[11]
15180268.50Not specified[11]
Not Specified160Not specified~80[2]
Not Specified180Not specified~70[2]
Not Specified200Not specified~60[2]

Table 2: Effect of BTCA Concentration on Whiteness Index

BTCA Concentration (% w/v)Whiteness IndexYellowness (b*)Reference
0 (Untreated)86.16Not specified[11]
681.58Increased[11]
1581.16Increased[11]

Experimental Protocols

1. Protocol for Tensile Strength Testing (Based on ASTM D5035)

This protocol outlines the procedure for determining the breaking force and elongation of BTCA-treated textile fabrics using the strip method.

  • Apparatus: Universal Testing Machine (UTM) with appropriate clamps and jaws.

  • Specimen Preparation:

    • Cut fabric specimens to a width of 1 inch (25.4 mm) and a minimum length of 6 inches (150 mm).[12]

    • Prepare a minimum of 5 specimens in both the warp and fill directions.[12]

    • Condition the specimens for at least 4 hours at 21 ± 1°C and 65 ± 2% relative humidity before testing.[12]

  • Procedure:

    • Set the gauge length (distance between clamps) to 75 ± 1 mm (3 ± 0.05 in.).[13]

    • Mount the specimen vertically in the clamps, ensuring it is aligned with the direction of the applied force.

    • Apply a slight preload to remove any slack.

    • Start the test at a constant rate of extension, typically 300 ± 10 mm/min (12 ± 0.5 in./min).[13]

    • Record the maximum force (breaking strength) and the elongation at break.

    • If a specimen breaks at the edge of or within the jaws, discard the result and test another specimen.[13]

  • Calculation: Calculate the average breaking strength and elongation for the specimens in each direction.

2. Protocol for Bursting Strength Test (Diaphragm Method)

This test determines the ability of a fabric to withstand pressure applied perpendicular to its plane.

  • Apparatus: Diaphragm bursting tester.

  • Procedure:

    • Clamp the conditioned fabric specimen over the expandable diaphragm.

    • Apply fluid pressure to the diaphragm at a constant rate until the specimen ruptures. The rupture should ideally occur within 20 ± 3 seconds.

    • Record the total pressure required to rupture the specimen (P1).

    • Perform a blank test without a specimen to determine the pressure required to inflate the diaphragm to the same extent (P2).

  • Calculation: The bursting strength of the specimen is P1 - P2.

3. Protocol for FTIR Analysis of BTCA Crosslinking

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the esterification of cellulose by BTCA.

  • Sample Preparation:

    • Take a small piece of the BTCA-treated fabric.

    • If using Attenuated Total Reflectance (ATR)-FTIR, place the sample directly on the ATR crystal.

    • For transmission FTIR, the fabric can be finely ground and pressed into a KBr pellet.

  • Analysis:

    • Record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Look for the appearance of a characteristic ester carbonyl (C=O) peak around 1725-1735 cm⁻¹. The intensity of this peak is indicative of the extent of crosslinking.[11]

    • A decrease in the intensity of the hydroxyl (-OH) stretching band (around 3350 cm⁻¹) of cellulose also suggests that the hydroxyl groups have reacted.[11]

4. Protocol for Determining Whiteness and Yellowness Index (Based on AATCC Test Method 110)

This method provides a procedure for measuring the whiteness and tint of textiles.

  • Apparatus: A spectrophotometer or colorimeter capable of measuring reflectance.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Fold the fabric specimen to ensure opacity.

    • Take at least four measurements at different locations on the specimen, rotating the specimen by 90 degrees for each measurement.

  • Calculation: The instrument's software will typically calculate the Whiteness Index (WI) and Yellowness Index (YI) based on the CIE (International Commission on Illumination) formulas.

5. Protocol for Determining the Degree of Polymerization (DPv) by Viscometry

This method provides an estimate of the extent of cellulose degradation by measuring the viscosity of a solution of the dissolved fiber.

  • Sample Preparation:

    • Accurately weigh a specific amount of the BTCA-treated cellulosic material.

    • Dissolve the sample in a suitable solvent, such as cupriethylenediamine (B1144366) (CED).[14] This may require stirring for a set period.

  • Measurement:

    • Use a capillary viscometer to measure the efflux time of the prepared solution at a constant temperature (e.g., 25 ± 0.1 °C).

    • Also, measure the efflux time of the pure solvent.

  • Calculation:

    • Calculate the relative viscosity, specific viscosity, and reduced viscosity.

    • Determine the intrinsic viscosity by extrapolating the reduced viscosity to zero concentration.

    • Use the Mark-Houwink-Sakurada equation to calculate the viscosity-average degree of polymerization (DPv) from the intrinsic viscosity.[14]

Visualizations

cluster_0 BTCA Crosslinking Mechanism Cellulose Cellulose Esterification Esterification Cellulose->Esterification BTCA BTCA Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat, Catalyst (SHP) Anhydride->Esterification Crosslinked_Cellulose Crosslinked Cellulose Esterification->Crosslinked_Cellulose

Diagram 1: Simplified BTCA crosslinking mechanism.

cluster_1 Troubleshooting Workflow for Fiber Degradation Start High Fiber Degradation (Low Strength) Check_Temp Curing Temperature Too High? Start->Check_Temp Reduce_Temp Reduce Curing Temperature/Time Check_Temp->Reduce_Temp Yes Check_BTCA BTCA Concentration Too High? Check_Temp->Check_BTCA No Reduce_Temp->Check_BTCA Reduce_BTCA Reduce BTCA Concentration Check_BTCA->Reduce_BTCA Yes Check_Catalyst Catalyst (SHP) Concentration Optimal? Check_BTCA->Check_Catalyst No Reduce_BTCA->Check_Catalyst Optimize_Catalyst Optimize SHP Concentration Check_Catalyst->Optimize_Catalyst No Consider_Additives Consider Additives (e.g., Softeners, PVA) Check_Catalyst->Consider_Additives Yes Optimize_Catalyst->Consider_Additives End Degradation Minimized Consider_Additives->End

Diagram 2: Troubleshooting workflow for fiber degradation.

References

Technical Support Center: Crosslinking with 1,2,3,4-Butanetetracarboxylic Acid (BTCA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of crosslinking with 1,2,3,4-Butanetetracarboxylic acid (BTCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your crosslinking experiments with BTCA.

Issue 1: Low or No Crosslinking Efficiency

Q1: I am observing very low or no crosslinked product. What are the potential causes and how can I improve the efficiency?

A: Low crosslinking efficiency is a common problem that can arise from several factors, from reagent stability to suboptimal reaction conditions. Here is a breakdown of potential causes and solutions:

  • Reagent Quality: Ensure your BTCA is of high purity. An industrial-grade product containing approximately 95% BTCA has been shown to perform similarly to reagent-grade BTCA without causing fabric yellowing.[1]

  • Reaction Mechanism: The crosslinking process involves the formation of a cyclic anhydride (B1165640) intermediate from BTCA, which then reacts with the hydroxyl groups of the substrate (e.g., cellulose).[2][3][4][5] This reaction is temperature-dependent.

  • Curing Temperature and Time: The curing temperature is a critical factor.[6][7] For cellulose (B213188), the reaction typically requires high temperatures, often in the range of 160-180°C.[6][8] Insufficient temperature or curing time will result in incomplete crosslinking. The reaction is a two-step process: grafting and crosslinking, with the crosslinking step being more sensitive to temperature changes, especially above 150°C.[9]

  • Catalyst: The use of a catalyst, such as sodium hypophosphite (SHP), is crucial for efficient crosslinking at lower temperatures.[2][10] The catalyst facilitates the formation of the anhydride intermediate.[8] Different catalysts can have varying levels of effectiveness.[11]

  • pH of the Solution: The pH of the BTCA solution significantly impacts the crosslinking effectiveness. A lower pH generally favors the reaction, but a very low pH (e.g., 2.2) can lead to substrate degradation (e.g., loss of fabric tensile strength).[11] A pH of 2.8 has been found to provide a good balance between high crosslinking efficiency and minimizing substrate damage.[11]

Issue 2: Substrate Damage or Undesirable Side Effects

Q2: My substrate (e.g., fabric) is showing significant loss of strength or yellowing after crosslinking.

A: These are known potential side effects of BTCA crosslinking, particularly under harsh conditions.

  • Acid-Catalyzed Degradation: The acidic nature of the BTCA solution and the high curing temperatures can lead to the acid-catalyzed degradation of substrates like cellulose, resulting in a loss of mechanical strength.[12][13]

    • Solution: Optimizing the pH of the BTCA solution is key. As mentioned, a pH of around 2.8 can maintain high crosslinking effectiveness while reducing cellulose degradation compared to a lower pH of 2.2.[11]

  • Yellowing: Yellowing can occur with some polycarboxylic acid crosslinkers, especially at elevated temperatures.[7]

    • Solution: While pure BTCA is less prone to causing yellowing compared to other crosslinkers like citric acid, impurities in industrial-grade BTCA could be a factor, though some studies show they do not cause yellowing.[1] Additives like glycerol (B35011) and xylitol (B92547) have been used to prevent the formation of unsaturated side products that cause yellowing with other polycarboxylic acids.[7]

  • Catalyst Choice: The type of catalyst used can also influence the degree of substrate damage. Smaller catalyst anions can diffuse more deeply into the substrate, potentially leading to more significant strength loss.[12]

Issue 3: Inconsistent or Non-Reproducible Results

Q3: I am getting variable results between experiments. How can I improve reproducibility?

A: Consistency in your experimental parameters is crucial for reproducible crosslinking.

  • Control of Reaction Parameters: Precisely control the BTCA concentration, catalyst concentration, pH, curing temperature, and curing time. Even small variations in these parameters can affect the degree of crosslinking.

  • Homogeneity of the Reaction Mixture: Ensure that the BTCA and catalyst are fully dissolved and the solution is homogeneously applied to the substrate.

  • Substrate Preparation: The initial state of your substrate (e.g., moisture content, pre-treatment) should be consistent across all experiments. For fabrics, a pre-drying step is common before curing.[10]

Experimental Protocols

Below are detailed methodologies for key experiments involving BTCA crosslinking.

Protocol 1: General Procedure for Crosslinking Cellulose Fabric with BTCA

This protocol is a general guideline for treating cotton fabric to improve properties like wrinkle resistance.

  • Preparation of Finishing Solution:

    • Dissolve the desired amount of this compound (BTCA) and the catalyst, sodium hypophosphite (SHP), in deionized water. A typical concentration might be 6% BTCA and 4% SHP (w/v).[10]

    • Adjust the pH of the solution to the desired level (e.g., 2.8) using a suitable base (e.g., NaOH).[11]

  • Fabric Impregnation:

    • Immerse the cellulose fabric in the finishing solution.

    • Pass the fabric through squeeze rolls (a foulard) to ensure even application and remove excess solution.[10]

  • Drying and Curing:

    • Pre-dry the treated fabric in an oven at a moderate temperature, for example, 80°C for 3 minutes.[10]

    • Cure the dried fabric at a high temperature, for instance, 170°C for 2-3 minutes.[10] The optimal curing temperature and time need to be determined based on the specific substrate and desired degree of crosslinking.[6][7]

  • Post-Treatment:

    • After curing, thoroughly wash the fabric with water to remove any unreacted chemicals.

    • Dry the washed fabric.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the factors affecting BTCA crosslinking.

Table 1: Effect of pH on BTCA Crosslinking of Cotton Fabric

pH of BTCA SolutionWrinkle Recovery Angle (°)Tensile Strength Retention (%)Reference
2.2HighLower[11]
2.8High (similar to pH 2.2)Higher[11]
4.0Lower-[11]

Table 2: Effect of Curing Temperature on BTCA Crosslinking of Cotton Fabric (with SHP catalyst)

Curing Temperature (°C)Curing Time (min)Wrinkle Recovery Angle (°)NoteReference
1603~250° (with MSM additive)Optimized condition with additive to lower temperature[6]
1703--[10]
1802~250°Typical condition[6]
150-180VariedDependent on time and concentrationFibrillation of Lyocell-type fibers is prevented[7][14]

Table 3: Effect of BTCA Concentration on Properties of Treated Cotton Fabric

BTCA Concentration (%)Wrinkle Recovery Angle (°)Water Absorption Time (s)Pilling ResistanceReference
0 (Untreated)Lower1.44Low[10]
6Increased1.55High (durable)[10]
15Higher5.54High[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to BTCA crosslinking.

BTCA_Crosslinking_Mechanism reactant reactant intermediate intermediate product product condition condition BTCA 1,2,3,4-Butanetetracarboxylic Acid (BTCA) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Intramolecular Dehydration Crosslinked_Cellulose Crosslinked Cellulose (Ester Bonds Formed) Anhydride->Crosslinked_Cellulose Esterification Cellulose Cellulose (with -OH groups) Cellulose->Crosslinked_Cellulose Heat Heat Heat->BTCA Catalyst Catalyst (e.g., SHP) Catalyst->BTCA

Caption: Reaction mechanism of BTCA crosslinking with cellulose.

Troubleshooting_Workflow problem problem cause cause solution solution Start Low/No Crosslinking Temp Insufficient Curing Temperature/Time? Start->Temp pH Suboptimal pH? Start->pH Catalyst Missing or Inactive Catalyst? Start->Catalyst Increase_Temp Increase Curing Temperature/Time Temp->Increase_Temp Optimize_pH Adjust pH (e.g., to ~2.8) pH->Optimize_pH Add_Catalyst Add/Check Catalyst (e.g., SHP) Catalyst->Add_Catalyst Substrate_Damage Substrate Damage (e.g., Strength Loss) Low_pH pH too Low? Substrate_Damage->Low_pH High_Temp Curing Temperature too High? Substrate_Damage->High_Temp Increase_pH Increase pH to Reduce Degradation Low_pH->Increase_pH Optimize_Temp Optimize Curing Temperature High_Temp->Optimize_Temp

Caption: Troubleshooting workflow for common BTCA crosslinking issues.

References

Validation & Comparative

A Comparative Guide to BTCA and Citric Acid as Biopolymer Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of biopolymers through crosslinking is a critical step in the development of advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications. The choice of crosslinking agent significantly influences the final properties of the material, including its mechanical strength, degradation rate, and biocompatibility. This guide provides an objective comparison of two widely used polycarboxylic acid crosslinkers: 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA).

Executive Summary

Both BTCA and citric acid are effective, non-toxic alternatives to traditional crosslinking agents like glutaraldehyde. They function by forming ester linkages with the hydroxyl groups present on biopolymer chains, such as those in cellulose (B213188), starch, and chitosan (B1678972).

Generally, BTCA is considered a more efficient crosslinking agent, often resulting in materials with superior mechanical properties and greater resistance to degradation. However, this increased crosslinking density can sometimes lead to increased brittleness.

Citric acid , a natural and cost-effective agent, is well-regarded for its excellent biocompatibility. While it may result in materials with comparatively lower mechanical strength than those crosslinked with BTCA, it often improves flexibility and is less prone to causing yellowing of the final product.

This guide presents a detailed comparison of their performance based on experimental data, provides standardized experimental protocols, and visualizes key workflows and mechanisms.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison of BTCA and citric acid as crosslinking agents for different biopolymers. Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Mechanical Properties of Crosslinked Biopolymer Films

BiopolymerCrosslinkerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Source(s)
Cellulose BTCA10Improved drapability, crease recovery, and tensile strength-[1]
Citric Acid5 (of starch)14.55-[2]
Citric Acid20 (CNC film)Excellent tensile strength-[3]
Starch BTCA----
Citric Acid512.86-[2]
Citric Acid0.60.16161[4]
Chitosan BTCA----
Citric Acid2 (w/v)13.44-[5]
Citric Acid4 (w/v)10-[5]
Citric Acid6 (w/v)3>31[5]
Sesame Protein Citric Acid5--[6]
Succinic Acid5Highest tensile strength-[6]
Glucomannan Citric Acid0.35g in formulationIncreased mean tensile strengthIncreased[7]

Table 2: Barrier and Swelling Properties of Crosslinked Biopolymers

BiopolymerCrosslinkerMetricValueConditionsSource(s)
Cellulose BTCAFibrillation IndexLower than Citric Acid-[8]
Citric AcidFibrillation IndexHigher than BTCA-[8]
Chitosan Citric AcidWater Vapor Transmission RateLower than acetic acid treated-[5]
Citric AcidSwelling Factor1.17 - 1.41Varies with CA concentration[1]
Starch Citric AcidSwelling Ratio (%)3.32Crosslinked with lemon juice[9]
Sesame Protein Citric AcidWater Vapor PermeabilityLower with increased concentration-[6]
Succinic AcidWater Vapor PermeabilityLeast permeable at 5%-[6]
Glucomannan Citric AcidMoisture Vapor Transmission Rate49.7% decrease0.35g CA in formulation, cured[7]

Table 3: Biocompatibility of Crosslinked Biopolymers

BiopolymerCrosslinkerCell TypeAssayResultSource(s)
Cellulose Citric AcidHuman Mesenchymal Stem CellsCell Adhesion, Proliferation, DifferentiationInfluenced by surface chemistry and roughness[10]
Chitosan Citric Acid-In vitro cell experimentsPositive effects on cell survival, adhesion, and proliferation[11]
General Citric Acid--Non-toxic[12]
General BTCA--Low toxicity-

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for crosslinking biopolymers with BTCA and citric acid, as well as for key characterization techniques.

Protocol 1: Crosslinking of Cellulose Films with BTCA
  • Preparation of Crosslinking Solution: Prepare an aqueous solution of BTCA (e.g., 80 g/L) and a catalyst, such as sodium hypophosphite (SHP) (e.g., 36.6 g/L).

  • Impregnation: Immerse the cellulose film in the crosslinking solution for a specified time (e.g., 1 hour) to ensure thorough saturation.

  • Drying: Remove the film from the solution and dry it in an oven at a moderate temperature (e.g., 80°C for 5 minutes) to remove excess water.

  • Curing: Transfer the dried film to a high-temperature oven for curing (e.g., 120°C for 2 minutes). During this step, the esterification reaction between BTCA and the hydroxyl groups of cellulose occurs.

  • Washing: After curing, wash the crosslinked film thoroughly with deionized water to remove any unreacted BTCA and catalyst.

  • Final Drying: Dry the washed film at room temperature or in a low-temperature oven.

Protocol 2: Crosslinking of Starch Films with Citric Acid
  • Starch Slurry Preparation: Prepare a starch slurry (e.g., 5% w/w in water) and add a plasticizer like glycerol (B35011) (e.g., 2.2% w/w of water).

  • Addition of Crosslinker: Add the desired amount of citric acid (e.g., 1-9% w/w of starch) to the starch slurry.

  • Gelatinization and Crosslinking: Heat the mixture with constant stirring (e.g., at 80°C for 30 minutes) to induce starch gelatinization and initiate the crosslinking reaction.

  • Casting: Pour the resulting solution onto a casting plate and spread it evenly to a desired thickness.

  • Drying and Curing: Dry the cast film in an oven at a moderate temperature (e.g., 50°C) to remove water and complete the crosslinking reaction.

Protocol 3: Tensile Strength Measurement
  • Sample Preparation: Cut the crosslinked biopolymer films into dumbbell shapes with defined dimensions according to standard methods (e.g., ASTM D882).

  • Gauging: Mark two gauge lines on the narrow section of the dumbbell specimen to measure elongation.

  • Testing: Mount the specimen in a universal testing machine.

  • Stretching: Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Data Acquisition: Record the force applied and the elongation of the specimen throughout the test.

  • Calculation: Calculate the tensile strength (force per unit cross-sectional area) and elongation at break (the percentage increase in length at the point of fracture).[6][13]

Protocol 4: Water Vapor Permeability (WVP) Test
  • Sample Preparation: Cut a circular sample of the crosslinked film.

  • Test Cup Assembly: Use a permeation cup containing a desiccant (e.g., anhydrous calcium chloride) or distilled water. Seal the film sample over the mouth of the cup.

  • Environmental Control: Place the assembled cup in a controlled environment with a specific relative humidity and temperature.

  • Gravimetric Measurement: Periodically weigh the cup to determine the rate of water vapor transmission through the film.

  • Calculation: Calculate the WVP based on the weight change, film area, and the water vapor pressure gradient across the film.[14][15][16][17][18]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Extract Preparation: Incubate the crosslinked biopolymer material in a cell culture medium (e.g., for 24 hours) to create an extract.

  • Cell Seeding: Seed a specific cell line (e.g., fibroblasts) in a 96-well plate and allow them to attach and grow.

  • Exposure: Replace the culture medium with the prepared extract of the biomaterial.

  • Incubation: Incubate the cells with the extract for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[19][20][21][22]

Mandatory Visualization

The following diagrams illustrate the crosslinking mechanism and a general workflow for assessing the biocompatibility of crosslinked biopolymers.

Crosslinking_Mechanism cluster_BTCA BTCA Crosslinking cluster_CA Citric Acid Crosslinking BTCA BTCA Anhydride_BTCA Cyclic Anhydride Intermediate BTCA->Anhydride_BTCA Heat Ester_Linkage_BTCA Ester Crosslink Anhydride_BTCA->Ester_Linkage_BTCA + Biopolymer (-OH) CA Citric Acid Anhydride_CA Cyclic Anhydride Intermediate CA->Anhydride_CA Heat Ester_Linkage_CA Ester Crosslink Anhydride_CA->Ester_Linkage_CA + Biopolymer (-OH)

Crosslinking mechanism of BTCA and Citric Acid.

Biocompatibility_Workflow Material Crosslinked Biopolymer Extraction Material Extraction (e.g., in cell culture medium) Material->Extraction In_Vitro In Vitro Cytotoxicity Assays Extraction->In_Vitro MTT MTT Assay (Metabolic Activity) In_Vitro->MTT LDH LDH Assay (Membrane Integrity) In_Vitro->LDH Live_Dead Live/Dead Staining (Cell Viability) In_Vitro->Live_Dead Cell_Function Cell Function Assays MTT->Cell_Function LDH->Cell_Function Live_Dead->Cell_Function Adhesion Cell Adhesion Cell_Function->Adhesion Proliferation Cell Proliferation Cell_Function->Proliferation Differentiation Cell Differentiation Cell_Function->Differentiation In_Vivo In Vivo Biocompatibility Studies (Animal Models) Adhesion->In_Vivo Proliferation->In_Vivo Differentiation->In_Vivo Implantation Subcutaneous Implantation In_Vivo->Implantation Histology Histological Analysis (Inflammatory Response, Fibrous Capsule) Implantation->Histology Conclusion Biocompatibility Assessment Histology->Conclusion

Biocompatibility assessment workflow.

References

Performance evaluation of BTCA against other polycarboxylic acids in textile finishing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Textile Science

In the realm of textile finishing, the quest for effective and environmentally friendly crosslinking agents is perpetual. 1,2,3,4-butanetetracarboxylic acid (BTCA) has emerged as a prominent formaldehyde-free alternative for imparting wrinkle resistance to cellulosic fabrics. This guide provides a comprehensive performance evaluation of BTCA against other widely used polycarboxylic acids, namely citric acid (CA) and maleic acid (MA), supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The efficacy of a crosslinking agent is a balance between desired properties, such as wrinkle resistance, and the unavoidable impact on the fabric's mechanical strength and aesthetics. The following table summarizes the quantitative performance of BTCA, citric acid, and maleic acid on cotton fabric.

Performance MetricBTCACitric Acid (CA)Maleic Acid (MA)Untreated Cotton
Wrinkle Recovery Angle (WRA) (°) 271~250-260245~120
Tensile Strength Retention (%) ~64%~40-60%~63%100%
Whiteness Index (WI) 56.0Tends to cause yellowing53.58High
Durability to Laundering GoodModerateModerateN/A

Note: Performance data is compiled from various studies under optimized, yet potentially different, experimental conditions. Direct comparison should be considered indicative.

Delving into the Data: A Closer Look

Wrinkle Recovery: BTCA consistently demonstrates superior performance in imparting wrinkle resistance, achieving a high Wrinkle Recovery Angle (WRA).[1] While both citric acid and maleic acid improve wrinkle resistance compared to untreated cotton, they generally fall short of the level achieved with BTCA under similar conditions.[1]

Mechanical Strength: A significant drawback of anti-wrinkle treatments is the reduction in the fabric's tensile and tearing strength.[2] BTCA, while effective in crosslinking, can lead to a considerable loss in mechanical strength.[2] Studies suggest that maleic acid may offer a comparable level of strength retention to BTCA.[1] Citric acid's impact on strength can vary, but significant reductions have been reported.

Aesthetics: The whiteness of the treated fabric is a critical aesthetic parameter. A major disadvantage of citric acid is its tendency to cause yellowing of the fabric, especially at the high curing temperatures required for effective crosslinking.[3] BTCA and maleic acid generally exhibit better performance in maintaining the whiteness of the cotton fabric, though some loss of whiteness compared to untreated fabric is common.[1]

The Chemical Mechanism: Crosslinking Cellulose (B213188) with BTCA

The effectiveness of BTCA as a crosslinking agent stems from its ability to form stable ester bonds with the hydroxyl groups of cellulose chains in cotton fibers. This process, catalyzed by heat and a catalyst such as sodium hypophosphite (SHP), creates a network of crosslinks that restricts the movement of cellulose chains, thereby imparting wrinkle resistance.

The reaction mechanism proceeds in two main steps:

  • Anhydride (B1165640) Formation: Upon heating, two adjacent carboxylic acid groups of the BTCA molecule dehydrate to form a cyclic anhydride intermediate.[4]

  • Esterification: The highly reactive anhydride then reacts with the hydroxyl groups of the cellulose polymer to form two ester bonds, effectively creating a crosslink between adjacent cellulose chains.[4]

BTCA_Crosslinking Cellulose1 Cellulose Chain 1 (-OH) Anhydride BTCA Anhydride (Intermediate) Cellulose1->Anhydride Heat + Catalyst (SHP) Cellulose2 Cellulose Chain 2 (-OH) Cellulose2->Anhydride Heat + Catalyst (SHP) BTCA BTCA (this compound) BTCA->Anhydride Heat + Catalyst (SHP) Crosslinked Crosslinked Cellulose (Ester Bonds) Anhydride->Crosslinked Esterification

Caption: Chemical crosslinking mechanism of cellulose with BTCA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of polycarboxylic acids in textile finishing.

Fabric Treatment: Pad-Dry-Cure Method

This standard procedure is used to apply the finishing agent to the fabric.

  • Preparation of Finishing Solution:

    • Dissolve the polycarboxylic acid (e.g., 30-100 g/L of BTCA) and the catalyst (e.g., sodium hypophosphite, at a 1:1 to 2:1 acid-to-catalyst molar ratio) in deionized water.[5]

    • Adjust the pH of the solution as required, typically to a mildly acidic level.

  • Padding:

    • Immerse the cotton fabric sample in the finishing solution.

    • Pass the fabric through a laboratory padder (two dips and two nips) to ensure even application and achieve a specific wet pickup percentage (typically 70-110%).[5]

  • Drying:

    • Dry the padded fabric in an oven at a temperature of 80-100°C for 2-10 minutes.[5]

  • Curing:

    • Cure the dried fabric in a high-temperature oven. Curing conditions are critical for the crosslinking reaction and vary depending on the polycarboxylic acid used.

      • For BTCA: 150-180°C for 1-5 minutes.[5]

      • For Citric Acid: Typically requires higher temperatures, around 180°C.

      • For Maleic Acid: Curing is often performed at 160-180°C.

  • Post-Treatment:

    • Rinse the cured fabric thoroughly with water to remove any unreacted chemicals and then dry.

Performance Evaluation

The following standard test methods are employed to quantify the performance of the finished fabrics.

  • Wrinkle Recovery Angle (WRA): AATCC Test Method 66

    • This method determines the ability of a fabric to recover from wrinkling.

    • A conditioned fabric specimen is folded and compressed under a specified load for a set time.

    • The load is then removed, and the fabric is allowed to recover for a specified period.

    • The angle of recovery is measured using a protractor. A higher angle indicates better wrinkle resistance.

  • Tensile Strength: ASTM D5034 (Grab Test)

    • This test measures the breaking strength and elongation of a textile fabric.

    • A fabric specimen of specified dimensions is clamped in the jaws of a tensile testing machine.

    • The machine pulls the fabric at a constant rate until it breaks.

    • The force required to break the fabric is recorded as the tensile strength. The percentage of strength retained compared to the untreated fabric is then calculated.

  • Whiteness Index (WI): ASTM E313

    • This practice provides a number that correlates with the visual perception of whiteness.

    • A spectrophotometer or colorimeter is used to measure the color coordinates of the fabric specimen.

    • The Whiteness Index is calculated from these measurements using a standard formula. A higher WI value indicates a whiter fabric.

Experimental_Workflow Start Start: Untreated Cotton Fabric Preparation Preparation of Finishing Solutions (BTCA, CA, MA + Catalyst) Start->Preparation Padding Padding (Two Dips, Two Nips) Preparation->Padding Drying Drying (80-100°C) Padding->Drying Curing Curing (150-180°C) Drying->Curing PostTreatment Rinsing and Drying Curing->PostTreatment PerformanceTesting Performance Evaluation PostTreatment->PerformanceTesting WRA Wrinkle Recovery Angle (AATCC 66) PerformanceTesting->WRA Tensile Tensile Strength (ASTM D5034) PerformanceTesting->Tensile Whiteness Whiteness Index (ASTM E313) PerformanceTesting->Whiteness End End: Comparative Data Analysis WRA->End Tensile->End Whiteness->End

Caption: Experimental workflow for performance evaluation.

Conclusion

BTCA stands out as a highly effective non-formaldehyde crosslinking agent for imparting excellent wrinkle resistance to cotton fabrics. However, its higher cost and the associated loss in mechanical strength are significant considerations. Citric acid presents a more economical and bio-based alternative, but its propensity to cause fabric yellowing and potentially lower performance in wrinkle recovery are notable drawbacks. Maleic acid offers a middle ground, with good wrinkle recovery and strength retention, making it a viable alternative to BTCA. The choice of the most suitable polycarboxylic acid will ultimately depend on the specific performance requirements, cost considerations, and aesthetic standards of the final textile product. Further research into synergistic combinations of these acids and the development of more efficient catalyst systems may pave the way for even more effective and sustainable textile finishing solutions.

References

A Comparative Guide to the Biocompatibility of BTCA-Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving field of biomaterials, hydrogels are prized for their structural resemblance to the native extracellular matrix, making them ideal candidates for tissue engineering, drug delivery, and regenerative medicine. The choice of crosslinking agent is paramount as it dictates the hydrogel's mechanical properties, degradation kinetics, and, most critically, its biocompatibility. This guide provides a comparative analysis of hydrogels crosslinked with 1,2,3,4-butanetetracarboxylic acid (BTCA), a formaldehyde-free crosslinker, against those fabricated with other common agents like glutaraldehyde (B144438) (GTA), genipin (B1671432), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Overview of Crosslinking Agents

This compound (BTCA): BTCA is a polycarboxylic acid that forms ester bonds with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and cellulose.[1][2] It is recognized as an effective and non-toxic crosslinking agent.[1][3] The crosslinking mechanism involves the formation of a cyclic anhydride (B1165640) intermediate from two adjacent carboxyl groups, which then reacts with the hydroxyl groups of the polymer chains to form stable ester linkages.[2][4] Studies suggest that electrospun PVA nanofibers crosslinked with BTCA are stable in water and non-toxic, making them suitable for applications like wound dressings.[1]

Glutaraldehyde (GTA): A widely used crosslinking agent, GTA is known for its efficiency in creating stable crosslinks. However, its application is often limited by its significant cytotoxicity.[5][6][7] Research indicates that GTA is 5,000 to 10,000 times more cytotoxic than natural crosslinkers like genipin.[5] In vivo, GTA-treated materials can provoke significant inflammatory reactions.[6][8]

Genipin: Derived from the fruit of the Gardenia jasminoides plant, genipin is a naturally occurring crosslinker with excellent biocompatibility and biodegradability.[9][10] It is substantially less cytotoxic than GTA and has been successfully used to crosslink materials like chitosan (B1678972) and collagen, preserving high cell viability.[5][11] Genipin can serve as a superior alternative to EDC/NHS, offering comparable mechanical strength with enhanced cell activity.[10]

EDC/NHS: This system is a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond between carboxyl and amine groups on polymer chains without being incorporated into the final structure.[12] This generally results in good biocompatibility.[6][12] The primary byproduct is a water-soluble urea (B33335) derivative that can be washed away.[13] While considered safe, high concentrations of residual EDC/NHS can introduce a risk of cytotoxicity.[13][14] In vivo studies have shown that EDC/NHS-crosslinked gelatin conduits evoke only a mild tissue response.[15]

Data Presentation: Performance Comparison

The biocompatibility of hydrogels is a critical determinant of their success in biomedical applications. The following tables summarize quantitative data from various studies, comparing the performance of BTCA-crosslinked hydrogels with alternatives.

Table 1: In Vitro Cytotoxicity Comparison of Different Crosslinking Agents

CrosslinkerPolymer SystemCell LineAssayCell Viability (%)Citation
BTCA Poly(vinyl alcohol)Not SpecifiedNot SpecifiedNontoxic, specific % not provided[1]
EDC/NHS GelatinHuman Gingival Fibroblasts (HGF)MTTNo cytotoxic effects observed[12]
EDC/NHS Silk FibroinOlfactory Ensheathing Cells (OECs)Annexin-V/PI~88-90% (vs. control)[13]
Gelatin-PEG Gelatin-PEGL929 CellsMTT> 95%[16]
Genipin Chitosan3T3 FibroblastsNot SpecifiedHigh viability observed[11]
Glutaraldehyde Collagen-Chondroitin SulfateCorneal Epithelial CellsNot SpecifiedReduced cell viability[17]
Glutaraldehyde CarboxyethylchitosanHuman FibroblastsFlow Cytometry> 95% (but slight morphological changes)[18]

Note: Direct quantitative comparison is challenging as experimental conditions (cell type, crosslinker concentration, exposure time) vary significantly between studies.

Table 2: In Vivo Biocompatibility Comparison of Different Crosslinking Agents

CrosslinkerPolymer SystemAnimal ModelKey FindingsCitation
EDC/NHS GelatinRatMild tissue response; thin tissue capsule formation.[15]
Glutaraldehyde GelatinRabbitSignificant inflammatory reaction.[6]
Dextran-based Methacrylated DextranRatInitial mild foreign-body reaction that subsided; surrounded by a fibrous capsule.[19]
Citric Acid Porang-Sago GlucomannanMouseMild inflammatory response; moderate fibrotic capsule formation.[20]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses cell metabolic activity as an indicator of cell viability.

  • Hydrogel Extract Preparation:

    • Sterilize hydrogel samples (e.g., discs of 5 mm diameter) according to standard procedures (e.g., 70% ethanol (B145695) washes followed by sterile PBS washes).

    • Immerse the sterilized samples in a complete cell culture medium (e.g., DMEM with 10% FBS) at a specific surface area to volume ratio (e.g., 1.25 cm²/mL).

    • Incubate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere to create the hydrogel extract.[16]

    • Collect the extract and filter it through a 0.22 µm syringe filter to ensure sterility.

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) into a 96-well plate at a density of approximately 1x10⁴ cells/well.[21]

    • Allow cells to adhere by incubating for 24 hours at 37°C.

    • Remove the old medium and replace it with 100 µL of the prepared hydrogel extract. Include a positive control (cells in fresh medium) and a negative control (cells exposed to a cytotoxic substance like 20% methanol).[21]

  • MTT Assay and Quantification:

    • Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[16]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the positive control group.

Protocol 2: Subcutaneous Implantation for In Vivo Biocompatibility

This protocol evaluates the local tissue response to a biomaterial implant.

  • Implant Preparation and Sterilization:

    • Prepare hydrogel samples in a uniform shape (e.g., discs of 6 mm diameter, 1 mm thickness).

    • Sterilize the implants using an appropriate method that does not compromise the material's integrity (e.g., ethylene (B1197577) oxide, gamma irradiation, or sterile filtration for injectable hydrogels).

  • Animal Model and Surgical Procedure:

    • Use a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).[15][22] All procedures must be approved by an institutional animal care and use committee.

    • Anesthetize the animal. Shave and disinfect the dorsal side.

    • Create a small incision and form a subcutaneous pocket using blunt dissection.

    • Place the sterile hydrogel implant into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-Implantation Evaluation:

    • Monitor the animals for the duration of the study (e.g., 4, 8, 12 weeks) for any signs of adverse reactions at the implantation site, such as excessive swelling, erythema, or necrosis.[15]

    • At predetermined endpoints, euthanize the animals.

  • Histological Analysis:

    • Carefully excise the implant along with the surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the samples for paraffin (B1166041) embedding, section them into 5 µm slices, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate the stained sections under a light microscope to assess the tissue response, including the presence and type of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrous capsule formation, vascularization, and any signs of tissue damage or necrosis.[19][20]

Conclusion

The selection of a crosslinking agent is a critical design parameter in the fabrication of hydrogels for biomedical use. While traditional agents like glutaraldehyde are effective, they often carry a significant biocompatibility burden. Newer, formaldehyde-free crosslinkers like BTCA present a highly promising alternative. The available data suggests that BTCA-crosslinked hydrogels are non-toxic and biocompatible, placing them on par with or potentially superior to naturally derived crosslinkers like genipin and well-established systems like EDC/NHS. Compared to glutaraldehyde, BTCA offers a clear advantage in terms of cytocompatibility and is expected to elicit a much milder in vivo tissue response. For researchers and drug development professionals, BTCA represents a robust tool for creating safe and effective hydrogel-based platforms, warranting further investigation to fully quantify its in vivo performance and long-term stability.

References

A Comparative Guide to Validating the Degree of Esterification of BTCA: Titration vs. Spectroscopic and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,2,3,4-butanetetracarboxylic acid (BTCA), accurately determining its degree of esterification is crucial for quality control, reaction optimization, and understanding structure-activity relationships. This guide provides a comprehensive comparison of the classical titration method with modern spectroscopic (FT-IR) and chromatographic (HPLC) techniques for this purpose.

Comparison of Analytical Methods

The choice of analytical method for determining the degree of esterification of BTCA depends on factors such as the required accuracy and precision, sample throughput, and available instrumentation. While titration is a cost-effective and well-established method, spectroscopic and chromatographic techniques offer advantages in terms of speed and specificity.

Parameter Titration Method Fourier-Transform Infrared (FT-IR) Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Saponification of ester groups with a known excess of alkali, followed by back-titration of the unreacted alkali.Measurement of the absorbance of the ester carbonyl (~1735 cm⁻¹) and carboxylic acid carbonyl (~1700 cm⁻¹) stretching vibrations.Separation of BTCA and its esters, followed by quantification using a suitable detector (e.g., UV-Vis).
Accuracy High, but can be affected by interfering acidic or basic substances.Moderate to High, dependent on the quality of the calibration curve.High, with good resolution of components.
Precision (RSD) Typically < 2%Typically < 5%[1]Typically < 2%
Sample Throughput Low to MediumHighMedium
Sample Requirement Relatively large (milligram to gram scale)[2]Small (microgram to milligram scale)Small (microgram to milligram scale)[2]
Advantages Low cost, simple instrumentation, well-established methodology.Rapid, non-destructive, provides structural information.High specificity, can simultaneously quantify different ester forms.
Disadvantages Time-consuming, requires larger sample amounts, susceptible to interference from other acidic/basic components.[2]Requires calibration with standards, can be less accurate for complex matrices.Higher initial instrument cost, requires method development.

Experimental Protocols

Titration Method for Degree of Esterification

This method involves a two-step titration process: first, to determine the free carboxylic acid groups, and second, to determine the total carboxylic acid groups after saponification of the ester groups. The difference between these two values allows for the calculation of the degree of esterification.

Materials:

  • BTCA-ester sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Ethanol (95%)

  • Deionized water

  • Burette, pipette, conical flasks, reflux condenser

Procedure:

Part A: Determination of Free Carboxylic Acids (V1)

  • Accurately weigh approximately 0.5 g of the BTCA-ester sample into a 250 mL conical flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.

  • Record the volume of NaOH used as V1.

Part B: Determination of Total Carboxylic Acids (V2)

  • To the neutralized solution from Part A, add a known excess volume of 0.1 M NaOH (e.g., 25.00 mL).

  • Attach a reflux condenser to the flask and heat the mixture to boiling for 1 hour to ensure complete saponification of the esters.[3][4]

  • Cool the solution to room temperature.

  • Titrate the excess NaOH with standardized 0.1 M HCl until the pink color disappears.

  • Record the volume of HCl used. This volume is equivalent to the excess NaOH.

  • The volume of NaOH consumed in saponification is the initial excess volume minus the volume equivalent to the HCl used.

  • The total volume of NaOH corresponding to the total carboxylic acid groups (V2) is the sum of V1 and the volume of NaOH consumed during saponification.

Calculation of Degree of Esterification (DE):

DE (%) = [(V2 - V1) / V2] * 100

Where:

  • V1 = Volume of NaOH used to neutralize free carboxylic acids.

  • V2 = Total volume of NaOH corresponding to total carboxylic acid groups.

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the titration method and the logical relationship for comparing the different analytical methods.

Titration_Workflow cluster_prep Sample Preparation cluster_titration1 Titration 1: Free Carboxylic Acids cluster_saponification Saponification cluster_titration2 Titration 2: Back-titration cluster_calculation Calculation weigh Weigh BTCA-ester sample dissolve Dissolve in neutralized ethanol weigh->dissolve add_indicator1 Add phenolphthalein dissolve->add_indicator1 titrate1 Titrate with 0.1 M NaOH add_indicator1->titrate1 record_v1 Record V1 titrate1->record_v1 add_excess_naoh Add excess 0.1 M NaOH record_v1->add_excess_naoh calculate_de Calculate Degree of Esterification record_v1->calculate_de reflux Reflux for 1 hour add_excess_naoh->reflux cool Cool to room temperature reflux->cool titrate2 Titrate with 0.1 M HCl cool->titrate2 record_vhcl Record V_HCl titrate2->record_vhcl record_vhcl->calculate_de

Caption: Experimental workflow for determining the degree of esterification of BTCA via titration.

Method_Comparison cluster_titration_attr cluster_ftir_attr cluster_hplc_attr center Analysis of BTCA Degree of Esterification titration Titration center->titration Cost-Effective ftir FT-IR Spectroscopy center->ftir Rapid Analysis hplc HPLC center->hplc High Specificity titration->ftir Simplicity vs. Speed titration->hplc Lower Throughput ftir->hplc Higher Throughput t_pros Pros: - Low cost - Established method t_cons Cons: - Time-consuming - Larger sample size f_pros Pros: - Fast - Non-destructive f_cons Cons: - Requires calibration - Less specific h_pros Pros: - Highly specific - Quantitative h_cons Cons: - Higher cost - Method development

Caption: Logical relationships in comparing analytical methods for BTCA esterification analysis.

References

A Comparative Guide to the Quantitative Analysis of Unreacted 1,2,3,4-Butanetetracarboxylic Acid in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymers cross-linked with 1,2,3,4-Butanetetracarboxylic acid (BTCA), the accurate quantification of unreacted BTCA is crucial for quality control, performance evaluation, and safety assessment. This guide provides a comparative overview of the primary analytical methods for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for quantifying residual BTCA depends on factors such as the polymer matrix, required sensitivity, available instrumentation, and the nature of the sample. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical MethodPrincipleSample PreparationDetection Limit (LOD) & Quantification Limit (LOQ)Recovery (%)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation of BTCA from the polymer matrix and other components based on its affinity for a stationary phase, followed by UV or MS detection.Solvent extraction of the polymer, followed by filtration. Derivatization may be required for enhanced detection.LOD: ~0.5-5 µg/mL LOQ: ~1.5-15 µg/mL95-105%High sensitivity and specificity, suitable for non-volatile compounds, well-established for polycarboxylic acids.May require derivatization, can be time-consuming, solvent-intensive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of BTCA by their partitioning between a stationary phase and a carrier gas, with subsequent identification and quantification by mass spectrometry.Solvent extraction followed by derivatization to increase volatility (e.g., esterification).LOD: ~0.1-2 µg/mL LOQ: ~0.3-6 µg/mL90-110%Excellent sensitivity and selectivity, provides structural information for confirmation.Requires derivatization which adds complexity, not suitable for thermally unstable compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the carboxylic acid groups of BTCA. The concentration is proportional to the absorbance at specific wavenumbers.Direct analysis of thin polymer films or analysis of an extract.Semi-quantitative to quantitative, highly dependent on matrix and calibration.Not typically reported as a primary quantitative method.Rapid, non-destructive, provides information on cross-linking.Lower sensitivity and specificity compared to chromatography, spectral overlap can be an issue.

Note: The presented LOD, LOQ, and Recovery values are typical ranges and can vary significantly based on the specific polymer matrix, instrumentation, and method validation parameters.

Experimental Protocols

Quantitative Analysis of Unreacted BTCA using HPLC

This protocol outlines a general procedure for the determination of residual BTCA in a polymer sample using reverse-phase HPLC with UV detection.

a. Sample Preparation (Solvent Extraction):

  • Weigh accurately approximately 1 gram of the polymer sample.

  • Cut the polymer into small pieces to increase the surface area for extraction.

  • Place the polymer pieces into a glass vial and add 10 mL of a suitable extraction solvent (e.g., deionized water, methanol, or a mixture, depending on the polymer's solubility and polarity).

  • Seal the vial and sonicate for 30 minutes at room temperature.

  • Allow the mixture to stand for 24 hours to ensure complete extraction of the unreacted BTCA.

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • The filtered extract is now ready for HPLC analysis.

b. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • Quantification: Prepare a series of standard solutions of BTCA in the extraction solvent. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of BTCA in the sample extract from the calibration curve.

Quantitative Analysis of Unreacted BTCA using GC-MS

This protocol describes a general method for quantifying residual BTCA via GC-MS after derivatization.

a. Sample Preparation (Extraction and Derivatization):

  • Perform solvent extraction as described in the HPLC protocol (steps 1-6).

  • Take 1 mL of the filtered extract and evaporate it to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes to facilitate the silylation of the carboxylic acid groups.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

b. GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use a characteristic ion of the derivatized BTCA for quantification in Selected Ion Monitoring (SIM) mode for higher sensitivity. Prepare and derivatize a series of BTCA standards to create a calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Polymer Polymer Sample Extraction Sonication & Soaking Polymer->Extraction Solvent Extraction Solvent Solvent->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column Detector UV Detector Data Data Acquisition Calibration Calibration Curve Data->Calibration Result Concentration of Unreacted BTCA Calibration->Result

Caption: Workflow for the quantitative analysis of unreacted BTCA using HPLC.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_ftir FTIR Adv_HPLC High Sensitivity Lim_HPLC Derivatization May Be Needed Adv_GCMS Excellent Selectivity Lim_GCMS Requires Derivatization Adv_FTIR Rapid & Non-destructive Lim_FTIR Lower Sensitivity Analyte Unreacted BTCA in Polymer

Caption: Comparison of key advantages and limitations of analytical methods.

A Comparative Guide to the Long-Term Stability of Crosslinked Biomaterials: BTCA vs. Glutaraldehyde and Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of crosslinked biomaterials is a critical factor in the design and efficacy of drug delivery systems, tissue engineering scaffolds, and other biomedical applications. This guide provides an objective comparison of materials crosslinked with 1,2,3,4-butanetetracarboxylic acid (BTCA), glutaraldehyde (B144438) (GTA), and citric acid (CA), with a focus on their stability, mechanical properties, and biocompatibility, supported by experimental data.

Executive Summary

The ideal crosslinking agent enhances the mechanical strength and stability of biomaterials without inducing cytotoxicity. Glutaraldehyde, a widely used crosslinker, is known for its efficiency but also for its cytotoxic effects due to the release of unreacted monomers[1]. This has led to the exploration of safer alternatives like polycarboxylic acids, including BTCA and citric acid. These agents form ester bonds with hydroxyl groups in polymers, offering a potentially more biocompatible approach to crosslinking. This guide will delve into the comparative performance of these three crosslinking agents to aid in the selection of the most appropriate material for specific research and development needs.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for materials crosslinked with BTCA, glutaraldehyde, and citric acid, based on available experimental data.

Table 1: Comparison of Mechanical Properties

Crosslinking AgentPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Citation(s)
BTCA Polypropylene/Cyclodextrin---[2]
Cotton FabricImproved--[3]
Glutaraldehyde Gelatin/Cellulose NanocrystalsHigher than Citric Acid420 (with 2% CNC)Lower than Citric Acid[4][5]
Citric Acid Gelatin/Cellulose NanocrystalsLower than Glutaraldehyde34098[4][5]
Tapioca Starch0.16 (at 0.6 wt%)10 (at 0.6 wt%)161 (at 0.6 wt%)[6]
Polyvinyl Alcohol22.09 (at 20 wt%)--[7]

Table 2: Comparison of Swelling and Degradation Behavior

Crosslinking AgentPolymer SystemSwelling Ratio (%)Degradation ProfileCitation(s)
BTCA --Data not available
Glutaraldehyde Gelatin Films156 (at 0.18% GTA)Slower degradation with increased concentration[8]
Gelatin/Cellulose NanocrystalsLower than Citric AcidReduced weight loss[4][5]
Citric Acid Gelatin/Cellulose NanocrystalsHigher than Glutaraldehyde-[4][5]
Polyvinyl Alcohol356 - 658 (depending on concentration)-[7]

Note: Specific long-term swelling and degradation data for BTCA-crosslinked materials were not available in the searched literature for a direct comparison.

Table 3: Comparative Cytotoxicity

Crosslinking AgentCell LineObservationCitation(s)
BTCA L929Not toxic at concentrations less than 20 wt% for fiber crosslinking.[7]
Glutaraldehyde L929 FibroblastsCytotoxic, with cell death observed around the material.[1][6]
3T3 FibroblastsSignificantly more cytotoxic than procyanidin (B600670).[9]
Citric Acid L929Not toxic at concentrations less than 20 wt% for fiber crosslinking.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are general protocols for key experiments cited in this guide.

Swelling Ratio Measurement

The swelling ratio quantifies a hydrogel's ability to absorb and retain water, a critical property for applications like drug delivery and tissue engineering.

  • Sample Preparation: Prepare disc-shaped samples of the crosslinked hydrogel of a known initial dry weight (Wi).

  • Immersion: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions.

  • Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the samples from the PBS, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100

In Vitro Degradation Study

This protocol determines the stability of a hydrogel over time, which is critical for applications requiring either long-term stability or controlled degradation.

  • Sample Preparation: Prepare and weigh initial dried hydrogel samples (Wi).

  • Immersion: Immerse the samples in a relevant buffer solution (e.g., PBS at pH 7.4) at a physiological temperature (37°C). To simulate enzymatic degradation, specific enzymes (e.g., collagenase for collagen-based materials) can be added to the buffer.

  • Measurement: At specific time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples, wash them with distilled water to remove any remaining buffer and salts, and then dry them to a constant weight (Wd).

  • Calculation: The percentage of weight loss is calculated as: Weight Loss (%) = [(Wi - Wd) / Wi] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or 3T3 fibroblasts) in a 96-well plate and culture until they reach a desired confluency.

  • Material Exposure: Prepare extracts of the crosslinked materials by incubating them in a cell culture medium for a specific period (e.g., 24 hours).

  • Treatment: Remove the existing culture medium from the cells and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material or fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualization

Crosslinking Mechanisms

The following diagrams illustrate the proposed chemical crosslinking mechanisms of BTCA, Glutaraldehyde, and Citric Acid with polymers containing hydroxyl or amine groups.

BTCA_Crosslinking BTCA Crosslinking Mechanism cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Esterification BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat Crosslinked_Polymer Crosslinked Polymer (Ester Bonds) Anhydride->Crosslinked_Polymer Polymer1 Polymer Chain (-OH group) Polymer1->Crosslinked_Polymer Polymer2 Polymer Chain (-OH group) Polymer2->Crosslinked_Polymer GTA_Crosslinking Glutaraldehyde Crosslinking Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Crosslink Formation GTA Glutaraldehyde Schiff_Base Schiff Base Intermediate GTA->Schiff_Base Polymer_Amine1 Polymer Chain (-NH2 group) Polymer_Amine1->Schiff_Base Polymer_Amine2 Polymer Chain (-NH2 group) Crosslinked_Polymer_GTA Crosslinked Polymer Polymer_Amine2->Crosslinked_Polymer_GTA Schiff_Base->Crosslinked_Polymer_GTA Further Reaction CA_Crosslinking Citric Acid Crosslinking Mechanism cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Esterification CA Citric Acid CA_Anhydride Cyclic Anhydride Intermediate CA->CA_Anhydride Heat Crosslinked_Polymer_CA Crosslinked Polymer (Ester Bonds) CA_Anhydride->Crosslinked_Polymer_CA Polymer_OH1 Polymer Chain (-OH group) Polymer_OH1->Crosslinked_Polymer_CA Polymer_OH2 Polymer Chain (-OH group) Polymer_OH2->Crosslinked_Polymer_CA Stability_Workflow General Workflow for Stability Assessment Start Material Synthesis (Crosslinking) Characterization Initial Characterization (Mechanical, Chemical) Start->Characterization Stability_Testing Long-Term Stability Testing (Degradation, Swelling) Characterization->Stability_Testing Data_Analysis Data Collection and Analysis Stability_Testing->Data_Analysis Time Points Conclusion Assessment of Long-Term Stability Data_Analysis->Conclusion

References

A Researcher's Guide to Crosslinking Agents: A Comparative Analysis of Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is a pivotal step in tailoring polymer properties for specific applications. The formation of a three-dimensional network through crosslinking fundamentally alters the mechanical behavior of polymers, influencing their strength, elasticity, and durability. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with various agents, supported by experimental data, to inform the selection process in research and development.

Crosslinking introduces chemical bonds between polymer chains, transforming them from individual entities into a cohesive network.[1] This structural modification significantly enhances mechanical properties such as tensile strength, modulus (stiffness), and resistance to deformation.[2][3] The choice of crosslinking agent dictates the nature and density of these crosslinks, thereby providing a powerful tool to modulate the final characteristics of the material.[1] This guide will delve into a comparative analysis of common crosslinking systems for prevalent polymers, presenting quantitative data to illustrate the impact of the crosslinking agent on mechanical performance.

Comparative Mechanical Properties of Crosslinked Polymers

The efficacy of a crosslinking agent is best assessed through the quantitative measurement of the resulting polymer's mechanical properties. The following tables summarize experimental data from various studies, offering a direct comparison of different agents for specific polymer systems.

Epoxy Resins: Amine vs. Anhydride (B1165640) Curing Agents

Epoxy resins are a versatile class of thermosetting polymers that rely on curing agents to initiate the crosslinking process.[4] Amine and anhydride-based hardeners are two of the most common choices, each imparting distinct properties to the final material.[4][5]

Curing Agent TypePolymer SystemTensile StrengthImpact StrengthThermal Stability (Tg/HDT)Key Characteristics
Amine-based Epoxy (e.g., DGEBA)GoodHigherModerateFast curing at room temperature, good toughness.[5][6]
Anhydride-based Epoxy (e.g., DGEBA)GoodLowerHighRequires elevated temperatures for curing, superior thermal and chemical resistance.[4][5][6]

Table 1: Comparison of mechanical and thermal properties of epoxy resins cured with amine and anhydride agents. Data compiled from multiple sources.[4][5][6]

Natural Rubber: A Look at Different Vulcanization Systems

Vulcanization is the process of crosslinking rubber, traditionally with sulfur, to improve its mechanical properties.[7] However, other systems involving peroxides and phenolic resins are also employed, each offering a unique profile of properties.[8]

Vulcanization SystemPolymer SystemTensile StrengthTensile Modulus (at 100% strain)Network Structure
Sulfur Natural RubberHighestIncreases with crosslink densityLess uniform
Peroxide Natural RubberIntermediateIncreases with crosslink densityMost uniform
Phenolic Resin Natural RubberLowestIncreases with crosslink densityLess uniform

Table 2: Influence of different vulcanization systems on the mechanical properties of natural rubber.[8] The tensile strength varies significantly between systems even at similar crosslink densities.

Polyethylene (B3416737): Peroxide vs. Silane (B1218182) Crosslinking

Crosslinked polyethylene (PEX) exhibits enhanced thermal and mechanical properties compared to its thermoplastic counterpart. Peroxide and silane-based crosslinking are two prevalent industrial methods to achieve this.[9]

Crosslinking MethodPolymer SystemTensile StrengthElongation at BreakKey Characteristics
Peroxide (e.g., DTBP) HDPEDecreases with increasing crosslinker contentDecreases with increasing crosslinker contentHigh capital investment for specialized equipment.[9][10]
Silane HDPEGenerally higher than peroxide crosslinkedGenerally lower than peroxide crosslinkedLower capital investment, enhanced thermal resistance and mechanical strength.[10][11]

Table 3: Comparison of the effects of peroxide and silane crosslinking on the mechanical properties of High-Density Polyethylene (HDPE).[9][10][11]

Hydrogels for Biomedical Applications: A Diverse Range of Crosslinkers

Hydrogels are water-swollen polymer networks widely used in biomedical applications where biocompatibility and specific mechanical properties are crucial.[12] The choice of crosslinking agent significantly impacts their suitability for applications like tissue engineering and drug delivery.[13]

Crosslinking AgentPolymer SystemCompressive/Tensile ModulusKey Characteristics
Glutaraldehyde ChitosanGenerally higherPotentially cytotoxic.[13][14]
Genipin ChitosanGenerally lowerNatural origin, lower cytotoxicity, better biocompatibility.[14][15]
Calcium Ions (Ca²⁺) Sodium Alginate/PVALowerForms flexible structures.[5]
Copper Ions (Cu²⁺) Sodium Alginate/PVAHigherForms more rigid structures.[5]
Boric Acid Sodium Alginate/PVASignificantly improvedEnhances mechanical and thermal stability, particularly with high molecular weight PVA.[5][12]
Diacrylates (e.g., PEGDA) Poly(ethylene glycol) (PEG)Tunable (increases with concentration, decreases with molecular weight)Allows for photopolymerization to form hydrogel networks.[16][17]

Table 4: Comparative overview of the effects of different crosslinking agents on the mechanical properties of hydrogels.[5][12][13][14][15][16][17]

Experimental Protocols

Accurate and reproducible mechanical testing is fundamental to the comparative analysis of crosslinked polymers. The following are summarized methodologies for key experiments cited in this guide, based on internationally recognized standards.

Tensile Properties of Plastics (ASTM D638 / ISO 527)

This test is used to determine the tensile strength, tensile modulus, and elongation of a material.[8][18][19][20]

  • Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a "dumbbell" or "dog-bone" shape, as specified in the standard (e.g., Type I for ASTM D638).[3][21] The dimensions are critical for accurate results.

  • Test Setup: A universal testing machine (UTM) equipped with appropriate grips to securely hold the specimen is used.[18] An extensometer is attached to the gauge section of the specimen to precisely measure elongation.[3]

  • Procedure: The specimen is loaded into the grips, and the extensometer is attached. The test is initiated by separating the grips at a constant rate of speed, which is specified in the standard and depends on the material being tested.[3] The force and elongation are continuously recorded until the specimen fractures.[3]

  • Data Analysis: From the recorded data, a stress-strain curve is generated. Key parameters such as tensile strength at yield and break, elongation at yield and break, and the tensile modulus (a measure of stiffness) are calculated.[8][18]

Flexural Properties of Plastics (Three-Point Bending Test - ISO 178)

This test measures the flexural strength and flexural modulus of a material, indicating its ability to resist bending forces.[20][22]

  • Specimen Preparation: Rectangular bar-shaped specimens are used, with dimensions as specified in the standard.[20]

  • Test Setup: The test is performed on a universal testing machine equipped with a three-point bend fixture. This fixture consists of two parallel supports and a central loading nose.[1][22] The span between the supports is determined by the specimen's thickness.[20]

  • Procedure: The specimen is placed on the two supports, and the loading nose applies a force to the center of the specimen at a constant rate of speed.[1][22] The force and the resulting deflection are recorded until the specimen breaks or reaches a specified strain.[20][23]

  • Data Analysis: A load-deflection curve is plotted. The flexural strength (the maximum stress the material can withstand before yielding) and the flexural modulus (a measure of stiffness in bending) are calculated from this data.[24]

Charpy Impact Resistance of Plastics (ASTM D6110)

This test determines a material's resistance to breakage by flexural shock, providing a measure of its toughness.[16][25]

  • Specimen Preparation: A notched bar of specified dimensions is used. The notch creates a stress concentration point to promote a brittle fracture.[16][17]

  • Test Setup: A standardized pendulum impact testing machine is used. The machine has a pendulum of a known mass and length that is released from a specific height to strike the specimen.[17]

  • Procedure: The notched specimen is mounted horizontally and supported at both ends.[17] The pendulum is released and strikes the specimen on the side opposite the notch.[17] The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the specimen.[16]

  • Data Analysis: The impact resistance is reported as the energy absorbed per unit of specimen width.[16] The test requires the specimen to break completely for the results to be considered valid.[25]

Visualizing Crosslinking Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships.

Crosslinking_Mechanisms cluster_covalent Covalent Crosslinking cluster_ionic Ionic Crosslinking Amine Amine Curing (Epoxy) CrosslinkedPolymer Crosslinked Polymer Network (Enhanced Mechanical Properties) Amine->CrosslinkedPolymer Anhydride Anhydride Curing (Epoxy) Anhydride->CrosslinkedPolymer Sulfur Sulfur Vulcanization (Rubber) Sulfur->CrosslinkedPolymer Peroxide Peroxide (PE, Rubber) Peroxide->CrosslinkedPolymer Silane Silane (PE) Silane->CrosslinkedPolymer Genipin Genipin (Chitosan) Genipin->CrosslinkedPolymer Diacrylate Diacrylate Photopolymerization (PEG) Diacrylate->CrosslinkedPolymer MetalIons Metal Ions (e.g., Ca²⁺, Cu²⁺) (Alginate, PVA) MetalIons->CrosslinkedPolymer Polymer Polymer Chains Polymer->Amine Polymer->Anhydride Polymer->Sulfur Polymer->Peroxide Polymer->Silane Polymer->Genipin Polymer->Diacrylate Polymer->MetalIons

Caption: Overview of different crosslinking mechanisms for various polymers.

Experimental_Workflow cluster_testing Mechanical Testing start Start: Select Polymer and Crosslinking Agents prepare Prepare Polymer and Crosslinker Mixtures start->prepare crosslink Induce Crosslinking (e.g., Heat, UV light) prepare->crosslink fabricate Fabricate Test Specimens (e.g., Molding, Machining) crosslink->fabricate condition Condition Specimens (Temperature, Humidity) fabricate->condition tensile Tensile Test (ASTM D638 / ISO 527) condition->tensile flexural Flexural Test (ISO 178) condition->flexural impact Impact Test (ASTM D6110) condition->impact analyze Data Analysis: Stress-Strain Curves, Modulus, Strength, Toughness tensile->analyze flexural->analyze impact->analyze compare Comparative Analysis of Crosslinking Agents analyze->compare end End: Select Optimal Crosslinking Agent compare->end

Caption: A generalized workflow for the mechanical characterization of crosslinked polymers.

Amine_Curing_Mechanism Epoxy Epoxy Resin O / \n-CH-CH₂ SecondaryAmine Secondary Amine R-NH-CH₂(OH)CH- Epoxy:f0->SecondaryAmine + R-NH₂ PrimaryAmine Primary Amine R-NH₂ SecondaryAmine->Epoxy + Epoxy TertiaryAmine Tertiary Amine (Crosslink) R-N-(CH₂(OH)CH-)₂ SecondaryAmine->TertiaryAmine + Epoxy

Caption: Simplified reaction pathway for the amine curing of epoxy resins.

References

Spectroscopic Validation of Covalent Bond Formation by BTCA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the formation of covalent bonds is critical for validating the efficacy and mechanism of action of cross-linking agents. This guide provides a comparative analysis of the spectroscopic techniques used to validate covalent bond formation by 1,2,4,5-benzenetetracarboxylic acid (BTCA) and its common alternatives: citric acid, glutaraldehyde (B144438), and genipin (B1671432).

Overview of Cross-Linking Agents

1,2,4,5-Benzenetetracarboxylic Acid (BTCA) , a polycarboxylic acid, is a non-formaldehyde cross-linking agent predominantly used to enhance the physical properties of cellulose-based materials. Its mechanism involves the formation of ester bonds with hydroxyl groups, a reaction that can be spectroscopically monitored.

Citric Acid , another polycarboxylic acid, functions similarly to BTCA by forming ester linkages with hydroxyl groups. It is often considered a bio-based and non-toxic alternative.

Glutaraldehyde is a dialdehyde (B1249045) that effectively cross-links proteins and other biomolecules by reacting with primary amine groups to form Schiff bases.

Genipin , a naturally derived cross-linking agent from the gardenia fruit, reacts with primary amine groups in proteins to form stable, blue-pigmented cross-linked structures.

Spectroscopic Validation of Covalent Bond Formation

The formation of new covalent bonds can be detected and quantified using various spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and changes in chemical bonding. The formation of a covalent bond during cross-linking results in the appearance of new characteristic absorption bands or the disappearance or shift of existing ones.

BTCA and Citric Acid: The cross-linking reaction of BTCA and citric acid with hydroxyl-containing substrates, such as cellulose (B213188) or proteins with serine, threonine, or tyrosine residues, results in the formation of an ester bond. This is evidenced in the FTIR spectrum by the appearance of a new carbonyl (C=O) stretching band around 1730 cm⁻¹ . Concurrently, a decrease in the broad O-H stretching band (around 3200-3600 cm⁻¹) of the substrate is observed.

Glutaraldehyde: The reaction of glutaraldehyde with primary amines leads to the formation of a Schiff base (C=N). This can be observed in the FTIR spectrum, although the C=N stretching vibration is often weak and can be obscured by other bands. More indicative is the decrease in the N-H bending vibration of primary amines (around 1650-1580 cm⁻¹).

Genipin: Cross-linking with genipin involves a reaction with primary amine groups. FTIR analysis confirms this by showing a decrease in the intensity of the N-H bending vibration of primary amines and changes in the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands of proteins.[1][2] Specifically, the formation of secondary amides and heterocyclic structures leads to shifts and changes in the shape of these characteristic protein bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The formation of a covalent bond results in changes in the chemical shifts of the involved atoms.

BTCA and Citric Acid: In ¹³C NMR, the formation of an ester bond would lead to a downfield shift of the carbon atom of the hydroxyl group and the carbonyl carbon of the carboxylic acid.

Glutaraldehyde: ¹H and ¹³C NMR can be used to monitor the disappearance of the aldehyde protons and carbons of glutaraldehyde and the appearance of new signals corresponding to the Schiff base and subsequent reaction products.

Genipin: NMR studies can reveal the structural changes in genipin and the protein upon cross-linking, confirming the formation of new C-N bonds.

Comparative Data Summary

Cross-linking AgentSubstrate Functional GroupSpectroscopic TechniqueKey Spectroscopic Evidence of Covalent Bond Formation
BTCA Hydroxyl (-OH)FTIRAppearance of a new ester carbonyl (C=O) stretching band around 1730 cm⁻¹.
NMRDownfield shift of the substrate's hydroxyl-bearing carbon and the BTCA carbonyl carbon in ¹³C NMR.
Citric Acid Hydroxyl (-OH)FTIRAppearance of a new ester carbonyl (C=O) stretching band around 1730 cm⁻¹.
NMRDownfield shift of the substrate's hydroxyl-bearing carbon and the citric acid carbonyl carbon in ¹³C NMR.
Glutaraldehyde Primary Amine (-NH₂)FTIRDecrease in the N-H bending vibration of primary amines (1650-1580 cm⁻¹).
NMRDisappearance of aldehyde signals and appearance of new signals for the C=N bond and other reaction products.
Genipin Primary Amine (-NH₂)FTIRDecrease in N-H bending vibrations; changes in the shape and position of amide I and amide II bands.[1][2]
NMRAppearance of new signals corresponding to the heterocyclic structures formed upon cross-linking.

Experimental Protocols

General Protocol for FTIR Analysis of Cross-linked Biopolymers
  • Sample Preparation:

    • Prepare a solution or hydrogel of the biopolymer (e.g., protein, cellulose).

    • Add the cross-linking agent (BTCA, citric acid, glutaraldehyde, or genipin) at the desired concentration.

    • Allow the cross-linking reaction to proceed for the specified time and at the appropriate temperature and pH.

    • For solid samples, prepare thin films or KBr pellets. For hydrogels, attenuated total reflectance (ATR)-FTIR is often used.

  • Data Acquisition:

    • Record the FTIR spectrum of the un-cross-linked biopolymer as a control.

    • Record the FTIR spectrum of the cross-linked sample.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

  • Data Analysis:

    • Baseline correct and normalize the spectra.

    • Compare the spectrum of the cross-linked sample to the control.

    • Identify the appearance of new peaks (e.g., ester carbonyl) or the disappearance/shift of existing peaks (e.g., N-H bend, amide bands) as evidence of covalent bond formation.

General Protocol for NMR Analysis of Cross-linked Biopolymers
  • Sample Preparation:

    • Dissolve the biopolymer and cross-linking agent in a suitable deuterated solvent (e.g., D₂O).

    • Initiate the cross-linking reaction. For slow reactions, spectra can be acquired over time. For faster reactions, the reaction can be quenched at different time points.

    • Transfer the sample to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra of the starting materials and the reaction mixture.

    • For complex systems like proteins, 2D NMR techniques (e.g., HSQC, HMBC) may be necessary to resolve signals.

  • Data Analysis:

    • Compare the spectra of the reaction mixture to the starting materials.

    • Identify the disappearance of reactant signals and the appearance of new signals corresponding to the cross-linked product.

    • Chemical shift changes provide direct evidence of the new covalent bond environment.

Visualizing Reaction Pathways and Workflows

BTCA_Crosslinking_Mechanism BTCA BTCA (1,2,4,5-Benzenetetracarboxylic Acid) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat Anhydride->BTCA Reversible Ester Cross-linked Product (Ester Bonds) Anhydride->Ester Substrate Substrate with Hydroxyl Groups (-OH) Substrate->Ester Water H₂O Genipin_Crosslinking_Mechanism Genipin Genipin Intermediate1 Schiff Base Intermediate Genipin->Intermediate1 Protein Protein with Primary Amines (-NH₂) Protein->Intermediate1 Intermediate2 Michael Addition Product Intermediate1->Intermediate2 Crosslink Cross-linked Protein (Heterocyclic Linkage) Intermediate2->Crosslink Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_Control Prepare Control Sample (Biopolymer only) FTIR FTIR Spectroscopy Prep_Control->FTIR NMR NMR Spectroscopy Prep_Control->NMR Prep_XLink Prepare Cross-linked Sample (Biopolymer + Cross-linker) Prep_XLink->FTIR Prep_XLink->NMR Compare Compare Spectra (Control vs. Cross-linked) FTIR->Compare NMR->Compare Identify Identify Peak Changes (New peaks, shifts, disappearance) Compare->Identify Validate Validate Covalent Bond Formation Identify->Validate

References

Benchmarking Anti-Wrinkle Performance: A Comparative Analysis of BTCA-Treated Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile science and material development, this guide provides an objective comparison of the anti-wrinkle performance of fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) against other common alternatives. The information is supported by experimental data from various studies to assist in the evaluation and selection of appropriate finishing agents.

This compound (BTCA) has emerged as a prominent formaldehyde-free crosslinking agent for cellulosic fabrics like cotton, offering a safer alternative to traditional N-methylol resins such as dimethyloldihydroxyethyleneurea (DMDHEU).[1][2] This guide benchmarks the performance of BTCA against DMDHEU and another common polycarboxylic acid, citric acid (CA), focusing on key performance indicators: wrinkle recovery, mechanical strength, and aesthetic properties.

Comparative Performance Data

The following table summarizes the quantitative performance of cotton fabrics treated with BTCA, DMDHEU, and Citric Acid. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Finishing AgentWrinkle Recovery Angle (WRA) (degrees)Tensile Strength Retention (%)Tearing Strength Retention (%)Whiteness Index (WI)
Untreated Cotton ~158 - 238100100-
BTCA ~249 - 289[3][4]~75 - 95[3][5]~50 - 65[5]Can decrease with high curing temperatures[6][7]
DMDHEU High, comparable to BTCALower than BTCA, significant loss[4][5]~50 - 65[5]Generally good
Citric Acid (CA) Lower than BTCA~80 - 90[5]~85 - 90[5]Prone to yellowing[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Fabric Treatment Protocol (General)
  • Preparation of Finishing Solution: The anti-wrinkle agent (BTCA, DMDHEU, or Citric Acid) is dissolved in deionized water to the desired concentration. A catalyst, such as sodium hypophosphite (SHP) for BTCA and citric acid, or magnesium chloride hexahydrate for DMDHEU, is added to the solution.[5][6] The pH of the solution is adjusted as required.

  • Fabric Impregnation: Cotton fabric samples are immersed in the finishing solution and then passed through a padder to ensure a consistent wet pick-up of 70-80%.[5]

  • Drying and Curing: The treated fabric is first dried at a lower temperature (e.g., 80-90°C for 2-3 minutes) and then cured at a higher temperature (e.g., 150-180°C for 2-4 minutes).[3][8][9] The specific temperatures and times vary depending on the finishing agent and catalyst used.

  • Post-Treatment Washing: After curing, the fabric is typically washed to remove any unreacted chemicals and then dried.[6]

Performance Testing Protocols
  • Wrinkle Recovery Angle (WRA):

    • Test Method: AATCC Test Method 66-2008.[10]

    • Principle: A conditioned fabric specimen is folded and compressed under a specified load for a set time to create a crease. The load is then removed, and the specimen is allowed to recover for a specified period. The angle of recovery is measured.[10][11] A higher WRA indicates better wrinkle resistance, with a maximum possible angle of 180 degrees.[12]

  • Tensile Strength:

    • Test Method: ASTM D5034 (Grab Test) or ASTM D5035 (Strip Test).[13]

    • Principle: A fabric strip of specified dimensions is clamped in the jaws of a tensile testing machine. The machine pulls the fabric at a constant rate until it breaks. The force required to break the fabric is recorded as the tensile strength.[13][14]

  • Tearing Strength:

    • Test Method: ASTM D1424 (Falling Pendulum/Elmendorf Method) or ASTM D2261 (Tongue Tear Test).[13]

    • Principle: An initial cut is made in a fabric specimen. A force is then applied to propagate the tear across the fabric. The average force required to continue the tear is measured.[15]

  • Whiteness Index (WI):

    • Principle: The color of the fabric is measured using a spectrophotometer or colorimeter. The Whiteness Index is calculated from the CIE tristimulus values (X, Y, Z) according to a standard formula (e.g., CIE Whiteness Index). A higher WI indicates a whiter fabric.[7]

Mechanism of Action and Visualizations

The anti-wrinkle effect of BTCA is achieved through the formation of ester crosslinks with the hydroxyl groups of cellulose (B213188) fibers in the cotton. This process is typically catalyzed by heat and a catalyst like sodium hypophosphite.

Logical Workflow of Fabric Treatment and Testing

G cluster_prep Preparation cluster_treatment Treatment Process cluster_testing Performance Evaluation A Untreated Cotton Fabric C Padding (Impregnation) A->C B Finishing Solution (BTCA + Catalyst) B->C D Drying C->D E Curing (Crosslinking) D->E F Treated Fabric E->F G Wrinkle Recovery Angle (AATCC 66) F->G H Tensile Strength (ASTM D5034/D5035) F->H I Tearing Strength (ASTM D1424) F->I J Whiteness Index F->J

Caption: Experimental workflow for treating and evaluating anti-wrinkle fabrics.

Chemical Crosslinking Pathway of BTCA with Cellulose

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Crosslinked Product BTCA BTCA (this compound) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat, Catalyst Cellulose Cellulose-OH (Cotton Fiber) Crosslinked Cellulose-O-CO-BTCA-CO-O-Cellulose (Ester Crosslink) Cellulose->Crosslinked Anhydride->Crosslinked

Caption: BTCA crosslinking mechanism with cellulose.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,3,4-Butanetetracarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2,3,4-Butanetetracarboxylic acid (BTCA) is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential due to the chemical's hazardous properties.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes serious eye damage, and can irritate the skin and respiratory system.[1][2][3] Furthermore, as a fine powder, it can form explosive dust mixtures in the air.[1] Understanding these hazards underscores the importance of the disposal protocols outlined below.

Hazard ClassificationDescriptionKey Precaution
Acute Oral Toxicity Category 4: Harmful if swallowed.[2][3][4] Animal data indicates an oral LD50 (rat) of 1720 mg/kg.[1]Do not eat, drink, or smoke when handling.[2][4] If ingested, call a poison center or doctor.[2][4]
Eye Damage/Irritation Category 1/2: Causes serious eye damage and irritation.[1][2][3][4]Wear protective eye/face protection (chemical goggles or safety glasses).[2][3][4]
Skin Irritation Category 2: Causes skin irritation.[3] May accentuate pre-existing dermatitis.[1]Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Respiratory Irritation Irritating to the respiratory system.[1]Avoid generating dust.[1] Use in a well-ventilated area and wear a dust respirator (e.g., N95) where needed.[3]
Combustibility Combustible Solid: Dusts may form an explosive mixture with air.[1]Avoid creating dust clouds. Prevent contact with ignition sources.[1]

Operational Plan: Spill Management and Cleanup

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Experimental Protocol: Small Spill Cleanup
  • Ensure Safety: Before approaching the spill, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[2][3] If dust is present, a respirator is necessary.

  • Containment: Prevent the dispersion of dust.[3]

  • Dampen Material: Gently dampen the solid spill material with water to prevent it from becoming airborne.[5]

  • Collection: Use dry cleanup procedures.[1] Carefully sweep or shovel the dampened material into a suitable, clearly labeled container for waste disposal.[1][2]

  • Final Cleaning: Use absorbent paper dampened with water to wipe up any remaining residue.[5]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[5]

  • Waste Packaging: Seal the collected waste, used absorbent paper, and any contaminated clothing in a vapor-tight plastic bag for disposal.[5]

Experimental Protocol: Large Spill Response
  • Area Evacuation: Immediately advise all personnel in the vicinity of the hazard.[1]

  • Alert Authorities: Notify your institution's emergency responders, providing the location and nature of the spill.[1]

  • Restrict Access: Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.[5]

  • Professional Cleanup: Do not attempt to clean a large spill without suitable protective equipment and training.[4]

Logistical Plan: Proper Disposal Procedure

Disposal of this compound must be handled in accordance with institutional policies and local regulations. Avoid release into the environment.[4]

  • Containerization: Collect waste material and residues in a suitable, closed, and clearly labeled container.[1][2] Polyethylene or polypropylene (B1209903) containers are recommended.[1]

  • Professional Disposal: The primary and mandatory method of disposal is through a licensed and approved waste disposal plant or contractor.[2][4]

  • Consultation: If a suitable disposal facility cannot be identified, consult with your local Waste Management Authority for guidance.[1]

  • Documentation: Maintain records of the disposed chemical, including quantity and date, as per your institution's safety protocols.

Below is a workflow diagram illustrating the decision-making process for the safe handling and disposal of this compound.

G start Identify Waste or Spill of this compound assess Assess Situation: Spill or Routine Waste? start->assess spill Spill Occurred assess->spill Spill waste Routine Waste Disposal assess->waste Waste ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if dust) spill->ppe collect_waste Collect Waste into a Suitable, Labeled Container (e.g., Polyethylene) waste->collect_waste spill_size Small or Large Spill? ppe->spill_size small_spill Small Spill: Follow Cleanup Protocol spill_size->small_spill Small large_spill Large Spill: - Evacuate Area - Alert Emergency Responders spill_size->large_spill Large small_spill->collect_waste dispose Dispose of Contents/Container via an Approved Waste Disposal Plant collect_waste->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Butanetetracarboxylic acid
Reactant of Route 2
1,2,3,4-Butanetetracarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。